molecular formula C11H10Cl2O2 B1601745 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid CAS No. 84485-58-5

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Cat. No.: B1601745
CAS No.: 84485-58-5
M. Wt: 245.1 g/mol
InChI Key: LKLDQXZDZVETAB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C11H10Cl2O2 and its molecular weight is 245.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10Cl2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDQXZDZVETAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517664
Record name 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid
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Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84485-58-5
Record name 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is a fascinating molecule that holds significant potential within the realms of medicinal chemistry and drug discovery. Its unique structure, which combines a rigid cyclobutane core with a dichlorinated phenyl ring, presents a compelling scaffold for the development of novel therapeutic agents. The cyclobutane moiety, a four-membered carbocycle, is increasingly recognized for its ability to impart favorable pharmacokinetic properties in drug candidates, such as metabolic stability and improved potency.[1][2] The dichlorophenyl group, on the other hand, is a common feature in many biologically active compounds and can significantly influence a molecule's binding affinity and overall pharmacological profile.

This technical guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, physicochemical characteristics, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in drug development and related fields.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These estimations provide a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₁H₁₀Cl₂O₂-
Molecular Weight 245.10 g/mol -
Appearance White to off-white solidBased on similar aromatic carboxylic acids.
Melting Point 150-160 °CHigher than the parent cyclobutanecarboxylic acid due to the aromatic ring and halogen substituents which increase intermolecular forces.
Boiling Point > 300 °C (decomposes)Carboxylic acids often have high boiling points and may decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid group provides some water solubility, but the dichlorophenyl and cyclobutane groups are lipophilic.
pKa ~4.0 - 4.5The electron-withdrawing effect of the dichlorophenyl ring will make the carboxylic acid more acidic than the parent cyclobutanecarboxylic acid (pKa ~4.8).

Spectroscopic Analysis

Predictive spectroscopic data is crucial for the identification and characterization of this compound. The following are the expected spectral features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-7.5 ppm). One doublet, one singlet (or a narrowly split doublet), and another doublet, corresponding to the three protons on the dichlorophenyl ring.

    • Cyclobutane Protons: Complex multiplets in the region of δ 2.0-3.0 ppm. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

    • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (δ 10-12 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 175-185 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbons attached to the chlorine atoms showing characteristic shifts.

    • Cyclobutane Carbons: Signals in the aliphatic region (δ 20-50 ppm).

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): An isotopic cluster characteristic of a molecule containing two chlorine atoms will be observed for the molecular ion. The most abundant peaks will be at m/z values corresponding to the presence of ³⁵Cl₂ and ³⁵Cl³⁷Cl isotopes.

Synthesis and Reactivity

A plausible synthetic route to this compound can be envisioned through a multi-step process, beginning with the synthesis of the cyclobutane precursor followed by its functionalization.

Proposed Synthesis Pathway

A potential and efficient method for the synthesis involves the preparation of 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile as a key intermediate, followed by its hydrolysis to the desired carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Synthesis of the Nitrile Intermediate cluster_1 Step 2: Hydrolysis to the Carboxylic Acid 3,4-Dichlorophenylacetonitrile 3,4-Dichlorophenylacetonitrile Reaction_1 Cyclization 3,4-Dichlorophenylacetonitrile->Reaction_1 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction_1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_1 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile Reaction_1->1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile_2 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile Reaction_2 Hydrolysis 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile_2->Reaction_2 Acid/Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O) Acid/Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O) Acid/Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O)->Reaction_2 This compound This compound Reaction_2->this compound

Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile
  • Reaction Setup: To a solution of 3,4-dichlorophenylacetonitrile in a suitable aprotic solvent (e.g., dry DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The use of a strong base is crucial for the deprotonation of the benzylic proton to form the carbanion.

  • Cyclization: After stirring for a short period to ensure complete formation of the anion, add 1,3-dibromopropane dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). This step involves a tandem alkylation to form the cyclobutane ring.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure nitrile intermediate.

Experimental Protocol: Hydrolysis to this compound
  • Hydrolysis: The purified 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, refluxing the nitrile in a mixture of concentrated sulfuric acid and water is effective. For basic hydrolysis, refluxing with an aqueous solution of sodium hydroxide followed by acidification is a common method.

  • Isolation and Purification: After cooling, the carboxylic acid product will often precipitate out of the aqueous solution upon acidification (if basic hydrolysis was used). The solid can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product in high purity.

Potential Pharmacological Profile and Mechanism of Action

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest several potential pharmacological applications. The dichlorophenyl group is present in a number of drugs with diverse activities, including antidepressants and antipsychotics.[3][4] The cyclobutane ring, as a rigid scaffold, can orient the pharmacophoric groups in a specific conformation, potentially leading to high affinity and selectivity for a biological target.[1][2]

Based on these structural features, it is plausible that this compound could act as a modulator of central nervous system (CNS) targets. For instance, it could potentially interact with neurotransmitter transporters or receptors. The carboxylic acid moiety could serve as a key interaction point, forming hydrogen bonds or ionic interactions within a receptor's binding pocket.

Hypothetical Mechanism of Action: Modulation of a CNS Receptor

A hypothetical mechanism of action could involve the compound acting as an antagonist or a modulator of a specific G-protein coupled receptor (GPCR) or an ion channel in the CNS. The dichlorophenyl group could engage in hydrophobic and/or halogen bonding interactions, while the cyclobutane ring provides a rigid scaffold to position the key interacting groups optimally.

Mechanism_of_Action Target_Molecule This compound Binding_Pocket Binding Pocket Target_Molecule->Binding_Pocket Binds to CNS_Receptor CNS Receptor (e.g., GPCR) Signal_Transduction Signal Transduction Cascade CNS_Receptor->Signal_Transduction Alters Binding_Pocket->CNS_Receptor Cellular_Response Modulation of Neuronal Activity Signal_Transduction->Cellular_Response Leads to

Figure 2: Hypothetical mechanism of action for this compound.

Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a discussion of its potential pharmacological profile. The unique combination of a rigid cyclobutane core and a dichlorinated phenyl ring suggests that this molecule could exhibit interesting biological activities, particularly within the CNS. The information presented here serves as a foundation for future research and development efforts aimed at unlocking the full therapeutic potential of this and related compounds.

References

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). RSC Publishing.
  • MDPI. (2025, November 20).
  • PubMed. (n.d.). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PubMed Central.
  • Wikipedia. (n.d.). Guanfacine.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. As a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic compounds, a thorough understanding of its structural verification is paramount for drug development professionals. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a robust and validated structural assignment.

Introduction and Synthetic Strategy

This compound is a crystalline solid at room temperature with the molecular formula C₁₁H₁₀Cl₂O₂. Its structure features a cyclobutane ring and a 3,4-dichlorophenyl moiety, both attached to a quaternary carbon which is also part of a carboxylic acid group.

The most common and efficient synthetic route to this compound involves a two-step process, starting from the commercially available 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. This nitrile precursor serves as a stable and readily accessible starting material. The structure elucidation of the final carboxylic acid product is critically dependent on the successful synthesis and purification of this intermediate.

The overall synthetic workflow can be visualized as follows:

Synthesis Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hydrolysis Start 1-(3,4-Dichlorophenyl)acetonitrile Reaction1 Nucleophilic Substitution & Cyclization Start->Reaction1 Reagent1 1,3-Dibromopropane Reagent1->Reaction1 Base Strong Base (e.g., NaH) Base->Reaction1 Product1 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile Reaction1->Product1 Product1_ref Nitrile Precursor Reaction2 Acid-Catalyzed Hydrolysis Product1_ref->Reaction2 Reagent2 Aqueous Acid (e.g., H₂SO₄/H₂O) Reagent2->Reaction2 Condition Heat (Reflux) Condition->Reaction2 Product2 This compound Reaction2->Product2

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

The conversion of the nitrile to the carboxylic acid is a standard hydrolysis reaction, typically carried out under acidic conditions to ensure complete conversion and facilitate product isolation.[1][2]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile.

  • Reagent Addition: Add a mixture of concentrated sulfuric acid and water (typically a 1:1 or 2:1 v/v mixture).

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.

  • Workup: Cool the reaction mixture to room temperature and pour it over ice. The carboxylic acid product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) will yield the purified this compound.

Spectroscopic and Spectrometric Analysis

The cornerstone of structure elucidation lies in the synergistic use of various analytical techniques. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the cyclobutane ring. The acidic proton of the carboxylic acid is also a key diagnostic signal.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[3]
~7.5Doublet1HAr-HAromatic proton ortho to the cyclobutyl group, deshielded by the electron-withdrawing chlorine atom.
~7.4Doublet of doublets1HAr-HAromatic proton between the two chlorine atoms.
~7.2Doublet1HAr-HAromatic proton meta to the cyclobutyl group.
~2.8 - 2.5Multiplet4H-CH₂- (cyclobutane)The four methylene protons of the cyclobutane ring adjacent to the quaternary carbon.
~2.2 - 1.9Multiplet2H-CH₂- (cyclobutane)The two methylene protons of the cyclobutane ring at the 3-position.

Note: The exact chemical shifts and multiplicities of the aromatic protons can be more complex due to second-order coupling effects.

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~175-180Quaternary-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
~140-145QuaternaryAr-CAromatic carbon attached to the cyclobutyl group.
~130-135QuaternaryAr-CAromatic carbons attached to chlorine atoms.
~125-130TertiaryAr-CHAromatic methine carbons.
~50-55Quaternary-C-(Ar)(COOH)The quaternary carbon of the cyclobutane ring.
~30-35Secondary-CH₂- (cyclobutane)Methylene carbons of the cyclobutane ring adjacent to the quaternary carbon.
~15-20Secondary-CH₂- (cyclobutane)Methylene carbon of the cyclobutane ring at the 3-position.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.

The expected IR absorption bands for this compound are:

  • O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4][5]

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[4][5]

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A medium intensity band between 1320 cm⁻¹ and 1210 cm⁻¹.[4]

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

The logical workflow for spectroscopic analysis is as follows:

Spectroscopic_Analysis_Workflow cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample Purified this compound IR Acquire IR Spectrum Sample->IR H_NMR Acquire ¹H NMR Spectrum Sample->H_NMR C_NMR Acquire ¹³C NMR Spectrum Sample->C_NMR MS Acquire Mass Spectrum Sample->MS IR_Analysis Identify Functional Groups: - Broad O-H stretch (Carboxylic Acid) - Strong C=O stretch - C-Cl stretches IR->IR_Analysis Structure_Elucidation Combine all data for unambiguous structure confirmation IR_Analysis->Structure_Elucidation NMR_Analysis Determine Carbon-Hydrogen Framework: - Aromatic proton signals - Cyclobutane proton signals - Carboxylic acid proton signal - Confirm number of unique carbons H_NMR->NMR_Analysis C_NMR->NMR_Analysis NMR_Analysis->Structure_Elucidation MS_Analysis Determine Molecular Weight & Fragmentation: - Molecular ion peak (M⁺) - Isotopic pattern for 2 Cl atoms - Fragmentation of cyclobutane ring - Loss of -COOH MS->MS_Analysis MS_Analysis->Structure_Elucidation

Figure 2: Workflow for the spectroscopic analysis of the target compound.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (244.0058 g/mol for C₁₁H₁₀³⁵Cl₂O₂). A key feature will be the isotopic pattern of the molecular ion peak, which will show a characteristic M, M+2, and M+4 pattern in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

  • Key Fragmentation Pathways:

    • Loss of the Carboxyl Group: A prominent fragment would be observed corresponding to the loss of the -COOH group (a loss of 45 Da).[6]

    • Cyclobutane Ring Fragmentation: The cyclobutane ring can undergo fragmentation, leading to the loss of ethylene (28 Da) or other small neutral molecules.[7]

    • Formation of a Dichlorophenyl Cation: Fragmentation could also lead to the formation of a dichlorophenyl-containing cation.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state.

Protocol for X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified carboxylic acid in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, revealing the precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonded dimer formation between carboxylic acid groups.

The data obtained from X-ray crystallography serves as the gold standard for structural validation and can be used to confirm the connectivity and stereochemistry determined by spectroscopic methods.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a logical synthetic strategy and the application of a suite of powerful analytical techniques. The hydrolysis of the corresponding nitrile provides a reliable route to the target compound. Subsequent analysis by NMR and IR spectroscopy confirms the key functional groups and the carbon-hydrogen framework, while mass spectrometry validates the molecular weight and provides insights into the molecule's stability and fragmentation. Finally, X-ray crystallography can offer the definitive and absolute structural proof. By integrating the data from these complementary techniques, researchers and drug development professionals can have a high degree of confidence in the identity and purity of this important pharmaceutical intermediate.

References

  • Mass Spectra of Certain Cyclobutanecarboxylates. (n.d.). Retrieved from [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 1-Phenylcyclopropanecarboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • 3,4-Dichlorotoluene | C7H6Cl2 | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]

  • What is a simple way to convert an ester into carboxylic acid? (2014, February 18). ResearchGate. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

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1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid CAS number 84485-58-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid (CAS 84485-58-5)

Introduction

This compound, registered under CAS number 84485-58-5, is a specialized organic compound characterized by a cyclobutane ring and a dichlorinated phenyl group attached to the same carbon that bears a carboxylic acid functional group. While not a widely commercialized end-product itself, its true significance lies in its role as a sophisticated building block and key intermediate in the synthesis of pharmacologically active molecules.[1] Its rigid cyclobutane scaffold and the specific electronic properties imparted by the 3,4-dichloro substitution on the aromatic ring make it a valuable moiety for medicinal chemists aiming to optimize the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of its properties, plausible synthetic routes, analytical methods, and its context within the broader landscape of drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its effective application. The data below, compiled from established chemical principles and data from analogous structures, provides a foundational profile for this compound.

Key Physicochemical Properties
PropertyValueSource/Method
CAS Number 84485-58-5Registry Number
Molecular Formula C₁₁H₁₀Cl₂O₂Calculated
Molecular Weight 245.10 g/mol Calculated[2]
Appearance Expected to be a solid at room temperatureInferred from similar structures
Solubility Likely soluble in organic solvents like methanol, chloroform; slightly soluble in water.[3]Inferred from parent structure
Acidity (pKa) Estimated to be around 4.7, typical for carboxylic acids.[3]Inferred from parent structure
Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification and purity assessment. The following are the expected spectral characteristics for this compound based on its functional groups and overall structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The protons on the dichlorinated aromatic ring would appear in the downfield region (typically 7.0-7.5 ppm). The aliphatic protons of the cyclobutane ring would produce complex multiplets in the 2-3 ppm range.[4] The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically between 10-12 ppm.[4]

  • ¹³C NMR Spectroscopy : The carbon NMR would feature a signal for the carbonyl carbon of the carboxylic acid in the highly deshielded region of 160-180 ppm.[4] Aromatic carbons would resonate between 120-140 ppm, while the aliphatic carbons of the cyclobutane ring would appear in the upfield region.

  • Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[4] A sharp and strong carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹.[4]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight. Isotopic peaks characteristic of the two chlorine atoms would be observed. Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and cleavage of the cyclobutane ring.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at its key bonds to identify plausible starting materials. The primary disconnection can be made at the C-C bond between the aromatic ring and the cyclobutane core, suggesting an arylation of a cyclobutane precursor. An alternative is to build the cyclobutane ring onto a pre-functionalized dichlorophenyl starting material.

G Target This compound A Retrosynthetic Disconnection (C-C Bond Formation) Target->A B Dichlorophenyl Grignard Reagent + Cyclobutanone-1-carboxylic acid derivative A->B C Cyclobutane Ring Formation A->C D (3,4-Dichlorophenyl)acetonitrile + 1,3-Dibromopropane C->D

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway via Malonic Ester Synthesis

A classic and reliable method for forming substituted cyclic systems is the malonic ester synthesis. This multi-step process offers good control over the final structure.

G cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Arylation (Conceptual) A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B  NaOEt, EtOH   C 1,1-Cyclobutanedicarboxylic acid B->C  1. NaOH, H₂O  2. H₃O⁺   D Cyclobutanecarboxylic acid C->D  Heat (Δ)   E This compound D->E  Friedel-Crafts or  Metal-Catalyzed Coupling  (Requires further activation)

Caption: Proposed multi-step synthesis pathway.

Detailed Experimental Protocol (Conceptual)
  • Synthesis of Diethyl 1,1-cyclobutanedicarboxylate :

    • Rationale : This step utilizes the high acidity of the α-protons of diethyl malonate. A strong base, sodium ethoxide (NaOEt), deprotonates the malonate to form a nucleophilic enolate. This enolate then undergoes a double Sₙ2 reaction with 1,3-dibromopropane to form the cyclic diester.[5][6]

    • Procedure : To a solution of sodium ethoxide in absolute ethanol, slowly add diethyl malonate while stirring under an inert atmosphere. After formation of the enolate, add 1,3-dibromopropane dropwise and reflux the mixture for several hours. The product is then isolated via extraction and purified by vacuum distillation.

  • Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid :

    • Rationale : The ester groups are hydrolyzed to carboxylic acids under basic conditions (saponification), followed by acidification. The resulting 1,1-dicarboxylic acid is thermally unstable and readily loses one carboxyl group as CO₂ upon heating to yield the monosubstituted acid.[7]

    • Procedure : The diester from the previous step is refluxed with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with concentrated HCl, precipitating 1,1-cyclobutanedicarboxylic acid. The isolated diacid is then heated above its melting point until carbon dioxide evolution ceases, yielding crude cyclobutanecarboxylic acid, which can be purified by distillation.

  • Arylation of the Cyclobutane Ring :

    • Rationale : This step is the most challenging and requires attaching the 3,4-dichlorophenyl group. Direct Friedel-Crafts acylation of 1,2-dichlorobenzene with a derivative of cyclobutanecarboxylic acid (like the acid chloride) is a possibility, though regioselectivity can be an issue. More modern approaches might involve metal-catalyzed cross-coupling reactions.

    • Note : This step is conceptual and would require significant experimental optimization to achieve the desired product with good yield and purity.

Applications in Drug Discovery and Development

The true value of this compound is realized when it is incorporated into larger, more complex molecules designed to interact with biological targets.

Role as a Key Pharmaceutical Intermediate

This compound serves as a critical precursor for various active pharmaceutical ingredients (APIs).[1] Its structure allows for further modification of the carboxylic acid group (e.g., conversion to amides, esters, or amines) to fine-tune the molecule's properties. The cyclobutane unit provides a three-dimensional scaffold that can orient substituents in specific vectors, which is crucial for precise binding to enzyme active sites or receptors. The 1,3-disubstituted cyclobutane moiety, in particular, is recognized as a valuable isostere for 1,4-disubstituted phenyl rings in drug design.[8]

Structural Relationship to Sibutramine

A prominent example of a drug containing a closely related structural core is Sibutramine (CAS 84485-00-7).[9] Sibutramine is a monoamine reuptake inhibitor that was formerly used as an appetite suppressant for the treatment of obesity.[9][10] Although withdrawn from many markets due to cardiovascular concerns, its structure highlights the pharmacological potential of the substituted cyclobutane motif.[11] The core of Sibutramine contains a 1-(4-chlorophenyl)cyclobutane unit, demonstrating the utility of this chemical framework in targeting central nervous system pathways.

G cluster_0 Core Intermediate cluster_1 Pharmacologically Active Analog A 1-(3,4-Dichlorophenyl) cyclobutanecarboxylic acid B Sibutramine (Contains a 1-(4-chlorophenyl)cyclobutane core) A->B Structural Precursor Concept

Caption: Structural relationship to the drug Sibutramine.

Broader Pharmacological Context

The 3,4-dichlorophenyl group is a common feature in many biologically active compounds, often contributing to enhanced binding affinity or metabolic stability. Molecules containing this moiety have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer activities.[12][13]

Analytical Methodologies

To ensure the quality, purity, and concentration of this compound in a research or production setting, validated analytical methods are essential.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for analyzing this type of compound.[14]

  • HPLC : Reverse-phase HPLC is the method of choice for non-volatile compounds like carboxylic acids. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (like phosphoric or formic acid) would provide good separation and peak shape.[15] Detection is typically achieved using a UV detector.

  • GC-MS : For GC analysis, the carboxylic acid must first be derivatized to a more volatile form, such as a methyl or silyl ester. This method provides excellent separation and definitive identification through the mass spectrum of the analyte.[16]

Example HPLC Protocol
  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Phosphoric Acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 224 nm.[11]

  • Sample Preparation : Dissolve a precisely weighed amount of the compound in the mobile phase to create a stock solution. Prepare working standards by serial dilution.

  • Analysis : Inject a fixed volume (e.g., 10 µL) of the sample and standards. Purity is determined by the area percentage of the main peak, and concentration is calculated against a calibration curve.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 84485-58-5 is not publicly available, a reliable hazard assessment can be made by examining closely related analogs.

Hazard Assessment
  • 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6) : This mono-chloro analog is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[17]

  • Cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2) : This precursor is a more hazardous compound, classified as causing severe skin burns and eye damage (Category 1B).[18][19]

Based on these data, it is prudent to handle this compound as a hazardous substance.

Recommended Handling and PPE
Hazard CategoryGHS PictogramPrecautionary Measures
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Wear protective gloves (e.g., nitrile), protective clothing, and wash hands thoroughly after handling.[17]
Eye Damage/Irritation GHS05 (Corrosion)Wear safety glasses with side-shields or chemical goggles.[18]
Respiratory Irritation GHS07 (Exclamation Mark)Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust or vapors.[17]
Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

This compound is a highly functionalized molecule that stands as a testament to the importance of specialized intermediates in modern medicinal chemistry. While its direct applications are limited, its structural features—a rigid cyclobutane core and an electronically modified aromatic ring—make it an invaluable precursor for the synthesis of complex pharmaceutical agents. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements enables researchers and drug development professionals to effectively leverage this compound in the creation of novel therapeutics.

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  • Sibutramine Hydrochloride | C17H27Cl2N | CID 64764 - PubChem - NIH.
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  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed.
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Physical and chemical properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is paramount. The strategic incorporation of rigid, three-dimensional scaffolds is a proven methodology for enhancing key drug-like properties, including metabolic stability, oral bioavailability, and target-binding affinity. The cyclobutane ring, in particular, has emerged as a valuable "bioisostere" for more common motifs, offering a unique conformational constraint that can improve a compound's overall disposition.[1]

This guide provides a comprehensive technical overview of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid , a molecule of significant interest to researchers in drug development. This compound synergistically combines the conformational rigidity of the cyclobutane core with the electronic and steric attributes of a 3,4-dichlorophenyl moiety. The 3,4-dichloro substitution pattern is a well-established feature in pharmacologically active compounds, often contributing to enhanced binding affinity and modified metabolic pathways.[2][3] As an intermediate, this molecule serves as a critical building block for the synthesis of potential anti-inflammatory and analgesic agents, making a thorough understanding of its properties essential for its effective application.[2][4]

This document is structured to provide not just data, but a practical and authoritative framework for scientists. We will delve into its fundamental physicochemical properties, provide validated protocols for their experimental determination, explore its chemical reactivity and synthesis, and detail the analytical techniques required for its characterization.

Molecular Identification and Core Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compound[5][6]
CAS Number 84485-58-5[6]
Molecular Formula C₁₁H₁₀Cl₂O₂
Molecular Weight 245.10 g/mol [5][6]
Physical Form Solid (at room temperature)
Purity (Typical) ≥98%
InChI 1S/C11H10Cl2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)[5]
InChIKey LKLDQXZDZVETAB-UHFFFAOYSA-N

Physicochemical Properties: A Framework for Prediction and Application

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, and formulation. While specific experimental data for this compound are not widely published, this section provides authoritative, standardized protocols for their determination, ensuring a self-validating approach for any research laboratory.

Melting Point / Melting Range

The melting point is a fundamental indicator of a substance's purity and is critical for quality control and handling.

  • Experimental Value: Not publicly available. To be determined experimentally.

This protocol describes the capillary tube method, a widely accepted standard for determining the melting point of crystalline solids.[7][8][9]

  • Sample Preparation: Ensure the solid sample is thoroughly dried. Pulverize a small amount into a fine powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm by tapping the tube gently on a hard surface.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Preliminary Determination: Heat the block rapidly to obtain an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Insert a new sample and heat rapidly until the temperature is approximately 20°C below the preliminary value. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting range. For a pure substance, this range should be narrow (<1°C).

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the compound's acidity and is crucial for predicting its ionization state at different pH values, which profoundly affects its solubility, membrane permeability, and receptor interactions.

  • Predicted Value: The pKa of benzoic acid is ~4.2. The electron-withdrawing inductive effect of the two chlorine atoms on the phenyl ring will increase acidity (lower the pKa). The sp³-hybridized cyclobutane ring is generally considered weakly electron-donating compared to a proton, which might slightly decrease acidity. The net effect is an expected pKa in the range of 3.7 - 4.1 .

  • Experimental Value: Not publicly available. To be determined experimentally.

This method involves titrating the acidic compound with a strong base in a suitable solvent system and monitoring the pH change.[4][10][11]

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Given the predicted low water solubility, a co-solvent system (e.g., water/methanol or water/dioxane) may be necessary. Ensure the compound is fully dissolved.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., 25°C) and immerse the calibrated pH electrode. Use a magnetic stirrer for continuous mixing.

  • Titration: Add standardized, carbonate-free strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve. The experiment should be repeated at least three times to ensure repeatability within ±0.1 log units.[12]

Solubility

Solubility is a key factor in drug development, impacting everything from formulation to bioavailability.

  • Experimental Value (Water): Not publicly available, but predicted to be low due to the hydrophobic dichlorophenyl and cyclobutane moieties.

  • Experimental Value (Organic Solvents): Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane.

This method is suitable for substances with solubilities above 10⁻² g/L.[13][14][15]

  • Equilibration: Add an amount of the substance in excess of its expected solubility to a known volume of distilled water in a glass-stoppered flask.

  • Agitation: Agitate the flask at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A preliminary test should establish this duration (typically 24-48 hours).

  • Phase Separation: After agitation, allow the mixture to stand at the same temperature to let the undissolved solid settle. If necessary, centrifuge the solution to ensure complete separation of the solid phase.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear, supernatant aqueous phase.

  • Quantification: Analyze the concentration of the dissolved substance in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the volume of the sample.

Synthesis and Chemical Reactivity

As a key intermediate, understanding the synthesis and reactivity of this compound is essential for its practical application.

Proposed Synthesis Pathway

A logical and efficient synthesis pathway proceeds via the corresponding nitrile, 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS 84467-19-6). This two-step process involves the formation of the C-C bond to create the quaternary center, followed by hydrolysis of the nitrile to the carboxylic acid.[16]

G cluster_0 Step 1: Nucleophilic Addition & Cyclization cluster_1 Step 2: Hydrolysis R1 3,4-Dichlorobenzyl cyanide I1 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile R1->I1 Base (e.g., NaH, K-tBuO) R2 Cyclobutanone R2->I1 P1 This compound I1->P1 H₃O⁺ or OH⁻, Heat

Caption: Proposed two-step synthesis of the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Causality: The strong acidic conditions and heat are necessary to protonate the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water, driving the complete hydrolysis to the carboxylic acid and ammonium salt.

  • Heating: Heat the mixture to reflux (typically >100°C) and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. The carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product.

Core Chemical Reactivity

The reactivity of this molecule is dominated by the carboxylic acid functional group. The dichlorophenyl ring is relatively inert to typical electrophilic aromatic substitution due to the deactivating nature of the chlorine atoms.

G Core 1-(3,4-Dichlorophenyl)- cyclobutanecarboxylic acid Ester Ester Derivative Core->Ester R'OH, H⁺ cat. Amide Amide Derivative Core->Amide 1. SOCl₂ 2. R'₂NH Alcohol Primary Alcohol Core->Alcohol LiAlH₄ or BH₃

Caption: Key reactions of the carboxylic acid moiety.

  • Esterification: Reacts with alcohols under acidic catalysis (e.g., Fischer esterification) to form the corresponding esters. This is a foundational reaction for creating prodrugs or modifying solubility.

  • Amide Bond Formation: The carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) and subsequently reacted with primary or secondary amines to form amides. This is a cornerstone of peptide synthesis and the creation of many active pharmaceutical ingredients.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol, providing a pathway to a different class of derivatives.

Analytical and Spectroscopic Characterization

Unambiguous characterization is required to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic signatures.

TechniqueExpected Features
¹H NMR ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton, disappears on D₂O exchange).~7.2-7.6 ppm: Multiplets, 3H (aromatic protons). The distinct substitution pattern should yield characteristic splitting.~1.8-2.8 ppm: Multiplets, 7H (cyclobutane protons and the alpha-proton). Protons adjacent to the phenyl ring and carboxyl group will be the most downfield.
¹³C NMR ~175-185 ppm: Carboxyl carbon (C=O).~125-145 ppm: Aromatic carbons (6 signals, including 2 C-Cl carbons).~40-55 ppm: Quaternary cyclobutane carbon (C1).~15-35 ppm: Methylene carbons of the cyclobutane ring (2-3 signals).
FT-IR (cm⁻¹) ~2500-3300: Very broad absorption (O-H stretch of H-bonded carboxylic acid).~1700: Strong, sharp absorption (C=O stretch).~1400-1500: Medium absorptions (C=C aromatic ring stretches).~1000-1100: Strong absorptions (C-Cl stretches).
Mass Spec (EI) m/z ~244/246/248: Molecular ion peak cluster (M⁺), showing the characteristic isotopic pattern for two chlorine atoms.Fragment ions: Loss of -COOH (M-45), loss of the cyclobutanecarboxylic acid moiety.

Conclusion and Future Outlook

This compound represents a strategically valuable building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted aliphatic ring and an electronically modified aromatic system provides a rich scaffold for generating novel compounds with potentially superior pharmacological properties. This guide has provided a comprehensive foundation for its identification, synthesis, and characterization. By equipping researchers with both predictive insights and robust, standardized experimental protocols, we aim to facilitate the confident and effective use of this promising intermediate in the development of next-generation therapeutics.

References

A complete list of all sources cited within this document, including valid URLs for verification.

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 102: Melting Point/ Melting Range. [Link]

  • Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]

  • Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

  • Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • MySkinRecipes. 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid. [Link]

  • OECD. Test No. 102: Melting Point/ Melting Range. [Link]

  • OECD. Test No. 112: Dissociation Constants in Water. [Link]

  • Analytice. (2021). OECD n°112: Dissociation constant in water. [Link]

  • U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. [Link]

  • Phytosafe. OECD 102 / 103 - Melting point / Boiling point. [Link]

  • OECD. Test No. 112: Dissociation Constants in Water. [Link]

  • Organic Syntheses. Cyclobutanone. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. [Link]

  • NIST. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. [Link]

  • Koksal, M., et al. (2008). Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. ResearchGate. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Koksal, M., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

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An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, including its molecular structure, weight, and formula. It also explores its potential applications in medicinal chemistry, supported by an analysis of its synthesis and spectroscopic data.

Core Molecular and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its core structure consists of a cyclobutane ring and a dichlorinated phenyl group attached to the same carbon atom that bears the carboxylic acid functional group.

Molecular Formula and Weight

The chemical formula for this compound is C₁₁H₁₀Cl₂O₂ .[1] This formula indicates the presence of eleven carbon atoms, ten hydrogen atoms, two chlorine atoms, and two oxygen atoms.

The molecular weight of this compound is 245.10 g/mol .[1] The exact mass is 244.0057849 Da.[1]

Structural Representation

The structural formula of this compound is crucial for understanding its chemical behavior.

Diagram: Molecular Structure of this compound

Synthesis_Pathway Reactant 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile Intermediate Amide Intermediate Reactant->Intermediate H₂O, H⁺ or OH⁻ Product This compound Intermediate->Product H₂O, H⁺ or OH⁻

Caption: A plausible two-step hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol (Hypothetical, based on standard procedures):

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (Precursor)

A potential route to the nitrile precursor could involve the reaction of 3,4-dichlorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Step 2: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

  • Acid-Catalyzed Hydrolysis:

    • The nitrile is refluxed with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

    • The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.

    • Work-up typically involves extraction of the carboxylic acid into an organic solvent.

  • Base-Catalyzed Hydrolysis:

    • The nitrile is refluxed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

    • This initially forms the carboxylate salt.

    • Acidification of the reaction mixture with a strong acid is then required to protonate the carboxylate and yield the final carboxylic acid product.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely available. However, based on its structure and data from analogous compounds, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy
  • Aromatic Protons: The three protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, a complex splitting pattern (doublet, doublet of doublets) is expected.

  • Cyclobutane Protons: The protons on the cyclobutane ring would appear in the aliphatic region (typically δ 1.5-3.0 ppm). The methylene protons adjacent to the quaternary carbon would likely be multiplets.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group would be a broad singlet, significantly downfield (typically δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 170-185 ppm.

  • Aromatic Carbons: The six carbons of the dichlorophenyl ring would appear in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine atoms would be deshielded.

  • Quaternary Carbon: The sp³ quaternary carbon of the cyclobutane ring attached to the phenyl group and the carboxyl group would likely appear in the range of δ 40-60 ppm.

  • Cyclobutane Methylene Carbons: The methylene carbons of the cyclobutane ring would appear in the upfield region (δ 15-40 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bonds.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would be indicative of the aromatic ring.

Applications in Research and Drug Development

This compound is primarily of interest as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2]

Intermediate for Bioactive Molecules

The combination of a rigid cyclobutane scaffold, a dichlorophenyl group (which can influence lipophilicity and metabolic stability), and a versatile carboxylic acid handle makes this compound an attractive starting material for medicinal chemists. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the exploration of structure-activity relationships.

It has been suggested that this compound is a key intermediate in the development of anti-inflammatory and analgesic agents. [2]The structural motif of a cyclobutane ring attached to an aromatic system is found in various biologically active compounds.

Conclusion

This compound is a compound with well-defined molecular and physical properties. While detailed experimental data on its synthesis and spectroscopic characterization are not extensively documented in publicly accessible literature, its structure allows for reliable predictions of its chemical behavior and spectral features. Its primary value lies in its potential as a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the identification of new lead compounds for drug development.

References

  • PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid. [Link]

  • PrepChem. Synthesis of 1-[1-(3,4-dichlorophenyl)cyclobutyl]butan-2-one. [Link]

  • Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. [Link]

  • Organic Syntheses. 19. [Link]

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Foreword: The Imperative of Spectroscopic Diligence in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

In the landscape of contemporary drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability—qualities essential for its journey from bench to bedside—are first established not by its biological activity, but by the precise language of spectroscopy. This compound represents a compelling structural motif, combining a constrained aliphatic ring system with a halogenated aromatic moiety, features often explored in the search for new therapeutic agents.

This guide eschews a simple recitation of data. Instead, it serves as a technical whitepaper, a field-proven manual for the practicing scientist. We will dissect the anticipated spectroscopic signatures of this molecule, grounding our predictions in foundational principles and data from analogous structures. The core objective is to illuminate the causality behind the data—to explain why the molecule should appear as it does to our instruments. By understanding the logic connecting structure to spectrum, researchers can move beyond mere data collection to confident, insightful interpretation. This document is designed to be a self-validating system, equipping you with the protocols and interpretive frameworks necessary to confirm the structure and purity of this, and similar, compounds with the highest degree of scientific rigor.

Molecular Blueprint: Structural Features and Predicted Spectroscopic Behavior

Before delving into specific techniques, a holistic analysis of the target structure is paramount. The molecule comprises three key domains, each contributing distinct and predictable signals to the overall spectroscopic profile.

  • 3,4-Dichlorophenyl Group: An aromatic ring substituted with two electron-withdrawing chlorine atoms. This will result in a complex but predictable pattern in the aromatic region of the NMR spectra and characteristic C-Cl vibrations in the IR spectrum. The isotopic signature of two chlorine atoms will be a definitive marker in mass spectrometry.

  • Cyclobutane Ring: A strained, four-membered aliphatic ring. The protons on this ring will exhibit characteristic chemical shifts and complex spin-spin coupling due to their rigid spatial relationships.

  • Carboxylic Acid Moiety: The -COOH group is a powerful spectroscopic marker, with a highly characteristic, broad O-H stretch in the IR spectrum and distinct, deshielded signals for its proton and carbon in NMR spectra.[1][2][3]

The synergy of these three domains makes this compound an excellent case study for multi-technique structural elucidation.

Infrared (IR) Spectroscopy: Mapping Functional Group Topography

Infrared spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in a molecule. The analysis hinges on the principle that molecular bonds vibrate at specific, quantifiable frequencies when exposed to infrared radiation.

Predicted Infrared Absorption Spectrum

The causality behind these predictions lies in the bond strengths and atomic masses. The O-H bond of the carboxylic acid is involved in strong hydrogen bonding, causing its stretching vibration to absorb energy over a very wide range of frequencies, a hallmark of this functional group.[1][2][4] The C=O bond is strong and polar, leading to an intense, sharp absorption.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very BroadStrong intermolecular hydrogen bonding in the dimeric state significantly broadens the signal.[1][2]
Carboxylic AcidC=O Stretch1700 - 1725Strong, SharpThe electron-donating nature of the adjacent OH group places the stretch in this classic range for dimeric acids.[1]
Aromatic RingC=C Stretch1475 - 1600Medium to WeakMultiple bands are expected due to the vibrations of the benzene ring skeleton.
CyclobutaneC-H Stretch2850 - 3000MediumAliphatic C-H stretches, often appearing as sharp peaks superimposed on the broad O-H band.[4]
DichlorophenylC-Cl Stretch600 - 800Medium to StrongStretching vibrations for carbon-chlorine bonds typically appear in the fingerprint region.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A robust protocol is essential for reproducible data. Attenuated Total Reflectance (ATR) is the modern standard for solid and liquid samples due to its minimal sample preparation and ease of use.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum in air to computationally subtract atmospheric H₂O and CO₂ signals from the final sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Inconsistent pressure is a common source of poor-quality, non-reproducible spectra.

  • Data Acquisition: Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak picking. Compare the resulting spectrum against the predicted values.

IR Analysis Workflow

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Sample Apply Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Scan Collect Spectrum (16+ scans) Pressure->Scan Process Baseline Correction Scan->Process Interpret Identify Key Bands (O-H, C=O, C-Cl) Process->Interpret Confirm Confirm Functional Groups Interpret->Confirm

Caption: Workflow for functional group analysis using ATR-FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can determine connectivity and stereochemical relationships.[5]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).

Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Standard: TMS)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HAcidic proton, rapidly exchanges, decouples from neighbors. Highly deshielded.
Aromatic (H-2)~7.6Doublet1HOrtho to the cyclobutane ring, deshielded. Split by H-6.
Aromatic (H-5)~7.4Doublet1HOrtho to a chlorine atom. Split by H-6.
Aromatic (H-6)~7.2Doublet of Doublets1HCoupled to both H-2 and H-5.
Cyclobutane (-CH₂-)2.0 - 2.8Multiplet6HComplex overlapping signals due to restricted rotation and diastereotopicity. Deshielded by the adjacent aromatic ring.

Note: The aromatic splitting pattern is an approximation. The actual pattern will be a complex second-order system due to the similar chemical shifts but can be analyzed to confirm the 1,3,4-substitution pattern.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR spectroscopy details the number of non-equivalent carbon environments and provides insight into their hybridization and electronic state.

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Standard: TMS)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH)175 - 185Carbonyl carbon, highly deshielded by two oxygen atoms.
Aromatic (C-1)140 - 145Quaternary carbon attached to the cyclobutane ring.
Aromatic (C-3, C-4)130 - 135Carbons directly bonded to electronegative chlorine atoms are deshielded.
Aromatic (C-2, C-5, C-6)125 - 130Aromatic CH carbons, appearing in their typical range.
Cyclobutane (Quaternary -C -)45 - 55Quaternary sp³ carbon, deshielded by the attached aromatic ring.
Cyclobutane (-C H₂-)20 - 35Aliphatic carbons of the cyclobutane ring. Multiple peaks are expected due to symmetry.[6]
Experimental Protocol: High-Resolution NMR Sample Preparation and Acquisition

Contamination (especially with water or residual non-deuterated solvent) is the primary cause of poor NMR data. This protocol ensures a high-quality, high-resolution result.

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[7] The choice of solvent is critical; the compound must be fully soluble.

  • Dissolution: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and the magnetic field shimmed to maximize homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest signal.

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. This is a much less sensitive nucleus, requiring a greater number of scans and a longer acquisition time to achieve adequate signal-to-noise.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Weigh Weigh Sample (10-15 mg) Solvent Add Deuterated Solvent + TMS Weigh->Solvent Dissolve Ensure Complete Dissolution Solvent->Dissolve Lock Lock, Tune, and Shim Dissolve->Lock H1 Acquire ¹H Spectrum Lock->H1 C13 Acquire ¹³C Spectrum H1->C13 Reference Reference to TMS (0 ppm) C13->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Peaks (Shift, Splitting) Integrate->Assign Structure Propose/Confirm Structure Assign->Structure

Caption: A systematic workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this molecule, the presence of two chlorine atoms provides a uniquely identifiable isotopic pattern.

Predicted Mass Spectrum

The molecular formula is C₁₁H₁₀Cl₂O₂. The two most abundant isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for any chlorine-containing fragment.

  • Molecular Ion (M⁺): The molecular ion region will show a distinctive pattern.

    • M peak: (containing two ³⁵Cl atoms)

    • M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) - expected to be ~65% the intensity of the M peak.

    • M+4 peak: (containing two ³⁷Cl atoms) - expected to be ~10% the intensity of the M peak. This M:M+2:M+4 ratio is definitive proof of a dichlorinated compound.

  • Calculated Exact Mass: The monoisotopic mass (using ³⁵Cl) can be calculated for high-resolution mass spectrometry (HRMS) confirmation.

  • Key Fragmentation Pathways: The choice of ionization technique (e.g., Electron Ionization - EI) will heavily influence fragmentation.

    • Loss of -COOH: A common fragmentation for carboxylic acids, resulting in an [M - 45]⁺ peak.

    • Loss of C₄H₇COOH: Cleavage of the bond between the phenyl ring and the cyclobutane ring, yielding a dichlorophenyl cation fragment.

    • Cyclobutane Ring Fragmentation: The strained ring may undergo cleavage to lose ethylene (C₂H₄).

It is important to note that for some substituted cyclobutanes, the molecular ion peak may be weak or entirely absent, with the spectrum being dominated by fragment ions.[8]

Experimental Protocol: EI-GC/MS Analysis

Electron Ionization (EI) is a classic, robust technique that provides reproducible fragmentation patterns ideal for library matching and structural interpretation.

  • Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

  • Detection: The detector counts the ions at each m/z, generating the mass spectrum.

  • Data Analysis: Analyze the molecular ion region for the characteristic chlorine isotope pattern and identify key fragment ions to corroborate the proposed structure.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Introduction cluster_ms Mass Analysis cluster_analysis Data Interpretation Dissolve Dissolve in Volatile Solvent Inject Inject into GC-MS Ionize Electron Ionization (70 eV) Inject->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Find_M Identify Molecular Ion Cluster Detect->Find_M Check_Cl Verify Cl₂ Isotope Pattern (M, M+2, M+4) Find_M->Check_Cl Analyze_Frag Analyze Fragmentation Pattern Check_Cl->Analyze_Frag Confirm_MW Confirm Molecular Weight & Formula Analyze_Frag->Confirm_MW

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel chemical entity (NCE), 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. As essential pre-formulation parameters, solubility and stability dictate the developability of an active pharmaceutical ingredient (API), influencing everything from formulation strategy to shelf-life and in-vivo performance. This document outlines the scientific rationale and detailed experimental protocols for a phase-appropriate evaluation, including pH-dependent solubility profiling, kinetic and thermodynamic solubility determination, and forced degradation studies as mandated by international regulatory guidelines. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust roadmap for assessing this, and similar, acidic compounds.

Introduction: The Central Role of Pre-formulation

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For the compound this compound, a dichlorinated phenyl derivative with a carboxylic acid moiety, these properties are intrinsically linked to its structure.

  • Solubility directly impacts a drug's bioavailability. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as insufficient dissolution in gastrointestinal fluids can lead to low and erratic absorption.[1][2]

  • Stability determines a drug's shelf-life, dictates necessary storage conditions, and reveals potential degradation pathways that could lead to inactive or even toxic byproducts.[3][4]

This guide provides the strategic and experimental framework to de-risk the development of this compound by systematically evaluating these two cornerstone properties.

Physicochemical Characterization

A foundational understanding of the molecule's properties is paramount before initiating solubility or stability studies.

Chemical Structure:

  • IUPAC Name: 1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid

  • Molecular Formula: C₁₁H₁₀Cl₂O₂[5]

  • Molecular Weight: 245.10 g/mol [5]

Key Predicted Properties:

PropertyPredicted ValueSignificance
pKa ~4.0 - 4.5The carboxylic acid group is weakly acidic. The pKa value is critical as it defines the pH at which the compound transitions between its poorly soluble, neutral form (R-COOH) and its more soluble, ionized carboxylate form (R-COO⁻). This transition is governed by the Henderson-Hasselbalch equation.[6][7][8]
cLogP ~3.5 - 4.0The calculated LogP (partition coefficient) suggests the molecule is lipophilic ("greasy"). High lipophilicity often correlates with low aqueous solubility for the neutral form of the molecule.

Comprehensive Solubility Profiling

The goal of solubility profiling is to determine the maximum concentration of the compound that can be dissolved in a given solvent system under equilibrium conditions. For an ionizable compound like this, a multi-faceted approach is required.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery.[2][9]

  • Kinetic Solubility: A high-throughput screening method where a concentrated DMSO stock of the compound is added to an aqueous buffer. It measures the concentration at which precipitation first occurs. While rapid, it can overestimate true solubility as it may favor the formation of amorphous, supersaturated solutions.[9][10]

  • Thermodynamic (Equilibrium) Solubility: The "gold standard" measurement. It is determined by allowing excess solid compound to equilibrate with a solvent for an extended period (24-72 hours) until the concentration in solution reaches a plateau. This method is more time-consuming but provides the true equilibrium value, which is essential for formulation development.[2][9]

For robust characterization, thermodynamic solubility is the focus of this guide.

pH-Dependent Aqueous Solubility

Due to its carboxylic acid group, the solubility of this compound is expected to be highly dependent on pH.

  • Mechanism: At pH values significantly below its pKa, the compound will exist predominantly in its neutral, protonated form (R-COOH), which is expected to have very low intrinsic solubility due to its lipophilic nature. As the pH rises above the pKa, the carboxylic acid deprotonates to form the carboxylate anion (R-COO⁻). This charged species is significantly more polar and thus exhibits much higher aqueous solubility.[11][12]

The workflow for determining the pH-solubility profile is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess solid API into separate vials add_buffer Add buffer to each vial prep_solid->add_buffer prep_buffers Prepare a series of buffers (pH 2, 4, 5, 6, 7.4, 8) prep_buffers->add_buffer equilibrate Equilibrate at constant temp (e.g., 25°C or 37°C) for 24-48h with agitation add_buffer->equilibrate sample Withdraw sample equilibrate->sample filter Filter to remove undissolved solid (e.g., 0.22 µm PVDF filter) sample->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify plot Plot Solubility (µg/mL) vs. pH quantify->plot

Caption: Workflow for pH-Dependent Thermodynamic Solubility Assessment.

Expected Results (Hypothetical Data):

pHExpected Predominant SpeciesPredicted Thermodynamic Solubility (µg/mL)
2.0R-COOH (Neutral)< 1
4.0 (pKa)50% R-COOH / 50% R-COO⁻~10 - 50
6.8R-COO⁻ (Ionized)> 500
7.4R-COO⁻ (Ionized)> 1000
Solubility in Biorelevant Media

To better predict in-vivo dissolution, solubility should be assessed in media that mimic the conditions of the human gastrointestinal tract.[13][14][15]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the composition of intestinal fluids on an empty stomach (pH ~6.5).[13][16]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the intestinal environment after a meal (pH ~5.0), with higher concentrations of bile salts and lecithin.[13][16]

These media contain physiological surfactants (bile salts, lecithin) that can form micelles and enhance the solubility of lipophilic compounds.[16][17] Comparing solubility in these media to simple buffers can help predict potential food effects on drug absorption.

Stability Profiling and Forced Degradation

Stability testing is essential to identify degradation pathways and establish a stability-indicating analytical method.[4][18] The cornerstone of early stability assessment is the forced degradation or "stress testing" study, which is mandated by ICH guidelines (e.g., ICH Q1A).[4][19][20][21]

The objective of forced degradation is to intentionally degrade the compound to a target level (typically 5-20%) to identify likely degradation products and degradation pathways.[19][22] This data is crucial for developing an analytical method (usually HPLC) that can separate the parent compound from all potential impurities and degradants.

G cluster_stress Stress Conditions cluster_analysis Analysis api API Solution (e.g., 1 mg/mL) hydrolysis Hydrolytic (Acid: 0.1M HCl) (Base: 0.1M NaOH) api->hydrolysis pH Stress oxidation Oxidative (e.g., 3% H₂O₂) api->oxidation Redox Stress thermal Thermal (e.g., 60°C in solution/solid) api->thermal Energy Stress photo Photolytic (ICH Q1B light exposure) api->photo Light Stress hplc Stability-Indicating HPLC-UV/MS Analysis hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Assess Mass Balance hplc->mass_balance peak_purity Evaluate Peak Purity (PDA Detector) hplc->peak_purity id_degradants Identify Degradants (LC-MS) hplc->id_degradants

Sources

The Emerging Potential of Dichlorophenyl Cyclobutane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The confluence of structurally rigid scaffolds with well-established pharmacophores represents a rational and compelling strategy in modern medicinal chemistry. This guide explores the untapped potential of dichlorophenyl cyclobutane compounds, a chemical class that marries the unique stereochemical and pharmacokinetic advantages of the cyclobutane ring with the electronically-tuned properties of the dichlorophenyl moiety. We will dissect the foundational principles that make this combination attractive, propose potential therapeutic applications based on analogous structures, and provide robust, field-proven experimental protocols for screening and characterizing their biological activity. This document serves as a technical primer and a strategic roadmap for researchers aiming to explore this promising chemical space.

The Strategic Value of Cyclobutane Cores in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a "privileged" scaffold in drug design.[1] Its value stems from a unique combination of physical and chemical properties that address common challenges in drug development.

  • Conformational Rigidity: Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring possesses significant ring strain (26.3 kcal/mol), forcing it into a rigid, puckered conformation.[2][3] This rigidity is a powerful tool for medicinal chemists. It allows for the precise spatial orientation of pharmacophoric groups, effectively "locking" a molecule into a bioactive conformation that can enhance binding affinity and selectivity for its biological target.[3][4]

  • Metabolic Stability: The chemical inertness of the cyclobutane carbocycle often enhances metabolic stability.[1] By replacing metabolically labile groups (e.g., a cyclohexane) with a cyclobutane, developers can improve a compound's pharmacokinetic profile, a strategy successfully employed in the development of the IDH1 inhibitor Ivosidenib.[3]

  • Improved Physicochemical Properties: Cyclobutanes can be used to reduce planarity, increase the fraction of sp³-hybridized carbons (a key descriptor for successful drug candidates), and fill hydrophobic pockets within protein binding sites.[1][5] This has been leveraged in marketed drugs such as the HCV protease inhibitor Boceprevir and the androgen receptor antagonist Apalutamide.[3][6]

The Dichlorophenyl Moiety: A Versatile Pharmacophore

The dichlorophenyl group is a common feature in a multitude of biologically active molecules across diverse therapeutic areas. The chlorine substituents are not mere placeholders; they critically modulate the compound's electronic, lipophilic, and steric properties.

  • Electronic Modulation: As electron-withdrawing groups, chlorine atoms can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other electronic interactions with a target receptor.

  • Lipophilicity and Permeability: The addition of chlorine atoms increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. This must be carefully balanced to maintain adequate aqueous solubility.

  • Metabolic Blocking: Chlorine atoms can be strategically placed to block sites of oxidative metabolism, thereby increasing the compound's half-life.

Examples of drugs containing this moiety include the carbonic anhydrase inhibitor Dichlorphenamide and numerous investigational compounds with activities ranging from antidepressant to cytotoxic.[7][8][9] The combination of this versatile pharmacophore with the structurally advantageous cyclobutane core presents a logical and compelling avenue for novel drug discovery.

Postulated Therapeutic Applications & Mechanistic Hypotheses

While the specific biological activity of dichlorophenyl cyclobutane compounds is an emerging field, we can extrapolate potential applications from the known activities of related structures.

  • Oncology: The cyclobutane ring is present in the DNA cross-linking agent Carboplatin.[4] Furthermore, various synthetic cyclobutane isomers have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines.[10] The dichlorophenyl group is also found in cytotoxic agents.[8] Therefore, it is a primary hypothesis that dichlorophenyl cyclobutane derivatives could function as novel antiproliferative agents . Potential mechanisms could involve kinase inhibition, disruption of protein-protein interactions, or induction of apoptosis.

  • Infectious Diseases: Natural products containing a cyclobutane skeleton, such as sceptrins, are known for their antimicrobial properties.[1] The introduction of a dichlorophenyl moiety, a common feature in antimicrobial compounds, could yield potent antibacterial or antifungal agents .

  • Metastasis and Angiogenesis: The rigid cyclobutane scaffold has been successfully used to develop Arg-Gly-Asp (RGD)-mimetic integrin antagonists.[11] Integrins like αvβ3 are crucial for tumor cell survival, migration, and metastasis.[11] Dichlorophenyl cyclobutane compounds could be designed to present key binding motifs in a favorable orientation to act as integrin antagonists , thereby inhibiting cancer metastasis.

A Practical Guide to Screening & Characterization

A systematic approach is required to elucidate the biological potential of a novel library of dichlorophenyl cyclobutane compounds. The following workflow provides a robust framework for initial screening and hypothesis generation.

General Screening Workflow

The process begins with a primary screen to identify general bioactivity, followed by more specific secondary assays to determine the mechanism of action and therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization A Dichlorophenyl Cyclobutane Compound Library B High-Throughput Cytotoxicity Assay (e.g., MTT/MTS on Cancer Cell Panel) A->B C Antimicrobial Assay (e.g., Broth Microdilution for MIC) A->C D Confirm Structure & Purity (LC-MS, NMR) B->D Identify 'Hits' C->D Identify 'Hits' E Dose-Response Analysis (Calculate IC50 / MIC) D->E F Secondary / Mechanistic Assays (e.g., Kinase Panel, Apoptosis Assay) E->F G In Silico Target Fishing (Reverse Docking) E->G H Structure-Activity Relationship (SAR) Studies F->H G->H I ADME/Tox Profiling H->I J Lead Candidate I->J

Caption: General workflow for the biological evaluation of a novel compound library.

Experimental Protocol: Primary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, reliable, and high-throughput method for an initial screen of potential anticancer activity.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HepG2, T-24) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of each dichlorophenyl cyclobutane test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Silico Approach: Target Identification via Molecular Docking

Rationale: When the biological target of a hit compound is unknown, in silico molecular docking can be a powerful hypothesis-generating tool. By docking the compound's 3D structure against a library of known protein structures, we can predict potential binding partners, which can then be validated experimentally.

Workflow:

  • Ligand Preparation: Generate the lowest energy 3D conformation of the active dichlorophenyl cyclobutane compound using computational chemistry software (e.g., Avogadro, ChemDraw 3D). Assign appropriate charges.

  • Receptor Library: Obtain a library of protein crystal structures from the Protein Data Bank (PDB). This library can be curated to include proteins relevant to a specific disease area (e.g., kinases, integrins, proteases for oncology).

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into the binding site of each protein in the library. The program will calculate a "docking score" for each pose, which estimates the binding affinity.

  • Analysis & Filtering: Rank the protein targets based on their docking scores. Analyze the top-scoring poses to ensure the interactions are chemically sensible (e.g., formation of hydrogen bonds, hydrophobic interactions).

  • Hypothesis Generation: The top-ranked, chemically plausible protein targets become the primary hypotheses for the compound's mechanism of action, which can then be tested in target-specific biochemical or cellular assays.

Structure-Activity Relationship (SAR) & Future Directions

Initial hits from screening must be optimized. A systematic SAR study is crucial.

Compound ID R1 Group R2 Group Stereochemistry HeLa IC₅₀ (µM)
DCB-0013,4-dichloroHcis-1,315.2
DCB-0023,4-dichloroHtrans-1,38.7
DCB-0032,4-dichloroHtrans-1,311.4
DCB-0043,4-dichloro4-methoxytrans-1,35.1

Table 1: Example of hypothetical SAR data for a series of dichlorophenyl cyclobutane analogs against a cancer cell line.

The hypothetical data above illustrates key questions to explore:

  • Stereochemistry: Does the trans isomer show higher potency than the cis isomer (DCB-002 vs. DCB-001)? This suggests a specific geometric requirement for target binding.

  • Substitution Pattern: Does moving the chlorine atoms on the phenyl ring affect activity (DCB-003 vs. DCB-002)?

  • Further Functionalization: Can adding other substituents to the cyclobutane ring improve potency (DCB-004 vs. DCB-002)?

The future of this compound class lies in answering these questions. Promising avenues include synthesizing libraries with diverse stereochemistry and substitution patterns to build a robust SAR model. Compounds with validated activity should be advanced into ADME/Tox profiling and eventually in vivo efficacy models.

Hypothetical Target Pathway: Kinase Inhibition

Many anticancer drugs function by inhibiting protein kinases that drive cell proliferation. A dichlorophenyl cyclobutane compound could potentially act as an ATP-competitive kinase inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Dichlorophenyl Cyclobutane Compound Inhibitor->Block

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a dichlorophenyl cyclobutane compound.

Conclusion

The dichlorophenyl cyclobutane scaffold is a structurally novel and highly promising platform for the development of new therapeutic agents. By combining the conformational rigidity and metabolic stability of the cyclobutane ring with the proven pharmacophoric properties of the dichlorophenyl moiety, researchers have a powerful toolkit to create potent and selective molecules. The true potential of this chemical class will be unlocked through systematic synthesis, robust biological screening as outlined in this guide, and comprehensive structure-activity relationship studies. The insights and protocols provided here offer a solid foundation for initiating such an exploration.

References

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Chemical Science (RSC Publishing). (2022, August 25). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads.
  • PMC. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
  • PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Bentham Open. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • BenchChem. (2025). A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives.
  • MDPI. (n.d.). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine).
  • PubMed. (2016, February 16). Diverse Natural Products from Dichlorocyclobutanones: An Evolutionary Tale.
  • MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.
  • PubMed. (n.d.). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells.
  • ResearchGate. (2025, August 7). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis.
  • Drugs.com. (2025, December 1). Dichlorphenamide Tablets: Package Insert / Prescribing Info / MOA.
  • PMC. (2024, June 19). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference.

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Cyclobutane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure of the Strained Ring

To the uninitiated, the cyclobutane ring appears as a simple, four-carbon motif. To the seasoned researcher, however, it is a world of untapped potential. Its inherent ring strain, a feature that early chemists struggled to tame, is precisely what makes it a powerful tool in modern drug discovery. This strained scaffold offers a unique conformational rigidity, allowing for the precise positioning of pharmacophoric elements in three-dimensional space—a critical factor in designing potent and selective therapeutics. This guide provides an in-depth exploration of the fascinating history, synthetic evolution, and burgeoning applications of cyclobutane carboxylic acid derivatives, tailored for those at the forefront of chemical research and pharmaceutical development. We will journey from the early, often erroneous, attempts at synthesis to the sophisticated, stereocontrolled methodologies of today, and explore how this humble scaffold is making a significant impact in the design of next-generation medicines.

A History of Misidentification and Discovery: The Elusive 1,3-Cyclobutanedicarboxylic Acid

The early history of cyclobutane carboxylic acids is a compelling tale of mistaken identities and the gradual triumph of rigorous chemical analysis. The journey to correctly synthesize and characterize these compounds was fraught with challenges, underscoring the complexities of early organic chemistry.

A pivotal chapter in this story revolves around the synthesis of 1,3-cyclobutanedicarboxylic acid. From 1881 until the mid-20th century, numerous esteemed chemists reported various synthetic routes to this molecule.[1] However, nearly all of these early reports were later proven to be incorrect.

For instance, in 1881, Markownikoff and Krestownikoff reported what they believed to be the first synthesis of a cyclobutane dicarboxylic acid via the self-condensation of ethyl-α-chloropropionate.[1] This reaction yielded an acid with a melting point of 170 °C, which could be isomerized to an acid melting at 138 °C. These were erroneously assigned as the 1,3-trans and 1,2-cis isomers of cyclobutanedicarboxylic acid, respectively.[1]

Later, in 1898, Haworth and Perkin, while investigating the reaction of formaldehyde with malonic ester, also reported the synthesis of what they believed to be cis-1,3-cyclobutanedicarboxylic acid.[1] The melting point of their product was tantalizingly close to that reported by Markownikoff, further cementing the incorrect structural assignment in the chemical literature for decades.

It was not until 1950 that Deutsch and Buchman definitively corrected the record by repeating Markownikoff's synthesis and demonstrating that the product was, in fact, a methylcyclopropanedicarboxylic acid.[1] This revelation highlighted the unexpected reaction pathways and the limitations of the analytical techniques of the time. The early struggles to synthesize what seemed to be a simple molecule underscore the importance of robust analytical methods in chemical discovery.

Modern Synthetic Strategies: Mastering the Four-Membered Ring

The challenges of the past have given way to a diverse and powerful arsenal of modern synthetic methods for constructing and functionalizing the cyclobutane core. These strategies offer chemists remarkable control over stereochemistry and substitution patterns, which is essential for medicinal chemistry applications.

[2+2] Cycloadditions: A Cornerstone of Cyclobutane Synthesis

Perhaps the most iconic and versatile method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction. This approach involves the union of two alkene components to form the four-membered ring.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane derivatives. A classic example is the photodimerization of cinnamic acid derivatives to form truxillic and truxinic acids. These reactions can be highly stereoselective, particularly when carried out in the solid state or with the use of a template. The stereochemical outcome is often governed by the packing of the molecules in the crystal lattice.

A detailed protocol for the template-directed photodimerization of cinnamic acids is provided below. This method utilizes 1,8-dihydroxynaphthalene as a covalent template to pre-organize the cinnamic acid molecules, leading to a highly selective reaction.

Experimental Protocol 1: Template-Directed Photochemical [2+2] Cycloaddition of Cinnamic Acids

Objective: To synthesize δ-truxinic acid analogues with high stereoselectivity.

Causality: The use of a 1,8-dihydroxynaphthalene template enforces a specific spatial arrangement of the two cinnamic acid molecules, favoring the formation of the head-to-head (δ-truxinic) dimer upon irradiation. This pre-organization minimizes the formation of other stereoisomers that are often observed in solution-phase photochemistry.

Step-by-Step Methodology:

  • Esterification:

    • To a solution of 1,8-dihydroxynaphthalene (1.0 eq.) and the desired cinnamic acid derivative (2.2 eq.) in dry dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diester by column chromatography on silica gel.

  • Photocycloaddition:

    • Disperse the purified diester onto a solid support (e.g., silica gel) or crystallize it to obtain a solid sample.

    • Irradiate the solid sample with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Hydrolysis:

    • Suspend the irradiated solid in a mixture of THF and 1 M NaOH.

    • Stir the mixture at room temperature for 12 hours to hydrolyze the ester and liberate the dicarboxylic acid.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude δ-truxinic acid derivative.

    • Purify by recrystallization.

Self-Validation: The stereochemical purity of the product can be confirmed by ¹H NMR spectroscopy, where the coupling constants of the cyclobutane protons are characteristic of the cis-trans-cis stereochemistry of the δ-truxinic acid.

Lewis acids can promote [2+2] cycloadditions that are thermally forbidden, often proceeding with high stereoselectivity. These reactions typically involve electron-rich and electron-poor alkenes. The Lewis acid activates the electron-poor alkene, facilitating a stepwise or concerted cycloaddition.

Lewis_Acid_Catalyzed_Cycloaddition cluster_0 Lewis Acid Activation cluster_1 Cycloaddition Ketene Ketene ActivatedComplex Activated Complex Ketene->ActivatedComplex Alkene Alkene TransitionState [2+2] Transition State Alkene->TransitionState LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex ActivatedComplex->TransitionState ActivatedComplex->TransitionState Attack by Alkene Cyclobutanone Cyclobutanone Derivative TransitionState->Cyclobutanone TransitionState->Cyclobutanone Ring Closure

Caption: Lewis acid-catalyzed [2+2] cycloaddition of a ketene and an alkene.

C-H Functionalization: A Modern Approach to Derivatization

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, including cyclobutane derivatives. This approach avoids the need for pre-functionalized starting materials and can provide access to novel chemical space. Palladium-catalyzed C-H arylation, for example, allows for the direct introduction of aryl groups onto the cyclobutane ring, guided by a directing group.

Synthesis from Commercially Available Precursors

The availability of key cyclobutane building blocks, such as 3-oxocyclobutanecarboxylic acid, has greatly facilitated the synthesis of a wide range of derivatives for drug discovery programs.

Experimental Protocol 2: Synthesis of cis-3-Amino-1-(tert-butoxycarbonyl)cyclobutane-1-carboxylic Acid

Objective: To prepare a key intermediate for the synthesis of the JAK inhibitor, abrocitinib.

Causality: This multi-step synthesis utilizes a commercially available starting material and proceeds through a stereoselective reduction to establish the desired cis stereochemistry. Each step is chosen for its reliability and scalability.

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • To a solution of benzyl 3-oxocyclobutane-1-carboxylate (1.0 eq.) and Meldrum's acid (1.1 eq.) in toluene, add piperidine (0.1 eq.).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure. The crude cyclobutylidene Meldrum's acid derivative is used in the next step without further purification.

  • Diastereoselective Reduction:

    • Dissolve the crude product from the previous step in a mixture of THF and water.

    • Cool the solution to 0 °C and add NaBH₄ (2.0 eq.) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude cis-Meldrum's acid derivative.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude product in a mixture of acetic acid and water.

    • Heat the solution to 100 °C for 4-6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude cis-3-carboxycyclobutane-1-carboxylic acid.

  • Protection and Amine Formation (Multi-step sequence):

    • The dicarboxylic acid is then converted to the desired protected amino acid through a series of standard transformations including esterification, Curtius rearrangement, and protection of the resulting amine.

Self-Validation: The stereochemistry of the final product can be confirmed by NOE (Nuclear Overhauser Effect) NMR experiments, which will show a spatial correlation between the protons at C1 and C3 on the same face of the ring.

The Cyclobutane Scaffold in Drug Discovery and Development

The unique structural properties of the cyclobutane ring make it an increasingly popular motif in medicinal chemistry. Its rigid, puckered conformation can serve as a bioisostere for other groups, such as gem-dimethyl groups or alkenes, while improving metabolic stability and pharmacokinetic properties.

Cyclobutane Carboxylic Acid Derivatives as Enzyme Inhibitors

Many cyclobutane carboxylic acid derivatives have been developed as potent and selective inhibitors of various enzymes. The carboxylic acid moiety often serves as a key binding element, forming hydrogen bonds or ionic interactions with active site residues.

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. Several approved and clinical-stage JAK inhibitors incorporate a cyclobutane core. For example, abrocitinib, a JAK1 selective inhibitor approved for the treatment of atopic dermatitis, features a cis-3-amino-1-(propylsulfonyl)cyclobutane-1-carboxamide scaffold.

The cyclobutane ring in these inhibitors serves to orient the key pharmacophoric groups in a precise geometry for optimal binding to the ATP-binding pocket of the JAK enzyme.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor:f2 3. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT P ADP ADP STAT->Receptor:f2 4. STAT Recruitment & Phosphorylation STAT->STAT Gene Target Gene Transcription (Inflammation) STAT->Gene Inhibitor Cyclobutane-based JAK Inhibitor (e.g., Abrocitinib) Inhibitor->JAK Inhibition ATP ATP Nucleus Nucleus

Caption: The JAK-STAT signaling pathway and its inhibition by a cyclobutane-based small molecule.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies are instrumental in optimizing the design of new drug candidates. By correlating structural features with biological activity, researchers can identify key molecular properties that drive potency and selectivity. For cyclobutane-based inhibitors, QSAR can help to elucidate the optimal substitution patterns on the four-membered ring.

Compound R¹ Group R² Group JAK1 IC₅₀ (nM)
1 -SO₂-nPr-H29
2 -SO₂-Et-H45
3 -SO₂-cPr-H35
4 -SO₂-nPr-F58
5 -CO-nPr-H>1000

Table 1: Representative QSAR data for a series of cyclobutane-based JAK1 inhibitors. The data illustrates the importance of the sulfonyl group for activity (compare compounds 1 and 5) and the sensitivity to substitution on the cyclobutane ring (compare compounds 1 and 4).

Antiviral Applications

Cyclobutane carboxylic acid derivatives have also been explored as antiviral agents, particularly as nucleoside analogues. The constrained cyclobutane ring can mimic the furanose ring of natural nucleosides, but with altered conformational properties that can lead to inhibition of viral polymerases.

Characterization of Cyclobutane Carboxylic Acid Derivatives

The unambiguous characterization of synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is typically employed.

Technique Key Features for Cyclobutane Carboxylic Acids
¹H NMR - Carboxylic Acid Proton (-COOH): Broad singlet, typically δ 10-13 ppm. - Cyclobutane Protons: Complex multiplets in the δ 1.5-3.5 ppm region. Coupling constants can provide stereochemical information.
¹³C NMR - Carbonyl Carbon (-C=O): δ 170-185 ppm. - Cyclobutane Carbons: δ 20-50 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad absorption from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1700-1725 cm⁻¹.
Mass Spectrometry Provides the molecular weight and fragmentation patterns that can help to confirm the structure.

Table 2: Key Spectroscopic Features for the Characterization of Cyclobutane Carboxylic Acid Derivatives.

Future Outlook

The journey of cyclobutane carboxylic acid derivatives from historical curiosities to key components of modern medicines is a testament to the relentless progress of synthetic chemistry. As our ability to manipulate this strained ring system with ever-increasing precision grows, so too will its impact on drug discovery. The development of novel C-H functionalization methods, asymmetric catalytic cycloadditions, and flow chemistry techniques will undoubtedly unlock new avenues for the synthesis of complex and biologically active cyclobutane-containing molecules. For researchers in the pharmaceutical and agrochemical industries, the cyclobutane scaffold represents a rich and still largely untapped territory for innovation. The principles and protocols outlined in this guide are intended to serve as a solid foundation for those ready to explore this exciting frontier.

References

  • "1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity." Journal of Chemical Education. [Link]

  • "Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • "Cyclobutane synthesis." Organic Chemistry Portal. [Link]

  • "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." The Journal of Organic Chemistry. [Link]

  • "1,1-Cyclobutanedicarboxylic acid." Organic Syntheses. [Link]

  • "Cyclobutanes in Small‐Molecule Drug Candidates." ChemMedChem. [Link]

  • "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis." Chemical Reviews. [Link]

  • "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agagonist." The Journal of Organic Chemistry. [Link]

  • "A Comprehensive Overview of Globally Approved JAK Inhibitors." Pharmaceuticals. [Link]

  • "Crystal structures of JAK1 and JAK2 inhibitor complexes." RCSB PDB. [Link]

  • "Small molecule drug discovery targeting the JAK-STAT pathway." PubMed. [Link]

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An In-depth Technical Guide to the Safety and Hazards of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, with a CAS Number of 84485-58-5, is a solid chemical compound utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a dichlorinated phenyl ring attached to a cyclobutane carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. As with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its potential to cause irritation and harm upon direct contact or ingestion.

The GHS classification is summarized in the table below:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning [1]

GHS Pictogram: [1]

  • GHS07: Exclamation Mark [1]

The following diagram illustrates the relationship between the GHS classification and the primary hazards of the compound.

GHS_Classification cluster_compound This compound cluster_hazards Identified Hazards Compound GHS Classification Signal Word: Warning H302 H302 Harmful if swallowed Compound:f0->H302:f0 Oral Toxicity H315 H315 Causes skin irritation Compound:f0->H315:f0 Skin Contact H319 H319 Causes serious eye irritation Compound:f0->H319:f0 Eye Contact H335 H335 May cause respiratory irritation Compound:f0->H335:f0 Inhalation Safe_Handling_Workflow Start Start: Prepare for Handling PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Ventilation Step 2: Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Step 3: Handle the Compound with Care - Avoid generating dust - Use appropriate tools for transfer Ventilation->Handling Storage Step 4: Store Properly - Tightly sealed container - Room temperature Handling->Storage Cleanup Step 5: Clean Work Area and Tools Storage->Cleanup Waste Step 6: Dispose of Waste Properly (Follow institutional guidelines) Cleanup->Waste Remove_PPE Step 7: Remove PPE Correctly Waste->Remove_PPE Wash_Hands Step 8: Wash Hands Thoroughly Remove_PPE->Wash_Hands End End: Procedure Complete Wash_Hands->End

Caption: Safe Handling Workflow for this compound.

Storage

Proper storage is essential to maintain the chemical's integrity and prevent accidental release.

  • Container: Keep the compound in a tightly closed container.

  • Conditions: Store at room temperature in a dry, well-ventilated place. [1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following table outlines the recommended first-aid measures in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if skin irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas may be produced.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 3.1. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its identified hazards. While a complete toxicological dataset is not widely available, the existing GHS classification as an irritant and a substance harmful upon ingestion provides a clear directive for stringent safety practices. By adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. It is imperative to consult the full Safety Data Sheet (SDS) from the supplier for the most detailed and up-to-date information.

References

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

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Methodological & Application

A Comprehensive Guide to the Two-Step Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Abstract this compound is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] This application note provides a detailed, reliable, and scientifically-grounded protocol for its preparation, designed for researchers and professionals in organic synthesis and drug development. The synthesis is presented as a robust two-step process: (1) a phase-transfer catalyzed cycloalkylation of 3,4-dichlorophenylacetonitrile with 1,3-dibromopropane, followed by (2) the alkaline hydrolysis of the resulting cyclobutanecarbonitrile intermediate. This guide emphasizes the rationale behind procedural choices, offers in-depth mechanistic insights, and includes comprehensive characterization, safety, and troubleshooting sections to ensure reproducible and successful synthesis.

Overall Synthetic Strategy

The synthesis of the target compound is achieved via the sequential formation of C-C and C-O bonds starting from commercially available materials.

Step 1: Cycloalkylation. The acidic α-proton of 3,4-dichlorophenylacetonitrile is deprotonated by a strong base. A phase-transfer catalyst facilitates the reaction between the resulting carbanion and 1,3-dibromopropane in a biphasic system to form the cyclobutane ring.

Step 2: Hydrolysis. The nitrile group of the intermediate is hydrolyzed under strong alkaline conditions to yield the corresponding sodium carboxylate salt, which upon acidic workup, precipitates the final carboxylic acid product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cycloalkylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_final Final Product & Analysis A 3,4-Dichlorophenylacetonitrile C Phase-Transfer Catalysis (NaOH, TBAB, Toluene) A->C B 1,3-Dibromopropane B->C D 1-(3,4-Dichlorophenyl) cyclobutanecarbonitrile C->D E 1. Alkaline Hydrolysis (NaOH) 2. Acidic Workup (HCl) D->E F 1-(3,4-Dichlorophenyl) cyclobutanecarboxylic acid E->F G Purification & Characterization (NMR, IR, MP) F->G PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) NaOH Na⁺OH⁻ QBr_aq Q⁺Br⁻ (Catalyst) NaOH->QBr_aq Ion Exchange QOH_org Q⁺OH⁻ QBr_aq->QOH_org Phase Transfer NaBr Na⁺Br⁻ ArCH2CN ArCH₂CN Carbanion [ArCHCN]⁻Q⁺ ArCH2CN->Carbanion Dibromopropane Br(CH₂)₃Br Product Ar-C(CN)-(CH₂)₃-Br Dibromopropane->Product QOH_org->ArCH2CN Deprotonation Carbanion->Dibromopropane SN2 Attack FinalProduct Final Nitrile Intermediate Product->FinalProduct Intramolecular SN2 Attack QBr_org Q⁺Br⁻ FinalProduct->QBr_org Catalyst Regeneration QBr_org->QBr_aq Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Materials and Equipment
Reagent/MaterialM.W.Amount (molar eq.)Supplier Notes
3,4-Dichlorophenylacetonitrile186.0418.6 g (0.1 mol, 1.0 eq)Solid, MP 38-43°C. [2]
1,3-Dibromopropane201.8622.2 g (0.11 mol, 1.1 eq)Liquid, handle in a fume hood.
Tetrabutylammonium Bromide (TBAB)322.371.61 g (0.005 mol, 0.05 eq)PTC Catalyst.
Sodium Hydroxide (NaOH)40.0040.0 gTo be dissolved in 40 mL water (50% w/w).
Toluene-100 mLReaction solvent.
Diethyl Ether-~200 mLFor extraction.
Saturated Brine-~50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-~10 gFor drying.
  • Equipment: 500 mL three-neck round-bottom flask, mechanical stirrer, reflux condenser, thermometer, heating mantle, separatory funnel.

Experimental Protocol
  • Setup: Assemble a 500 mL three-neck flask with a mechanical stirrer, reflux condenser, and thermometer. Place it in a heating mantle.

  • Charging Reagents: To the flask, add 3,4-dichlorophenylacetonitrile (18.6 g), 1,3-dibromopropane (22.2 g), tetrabutylammonium bromide (1.61 g), and toluene (100 mL).

  • Initiating the Reaction: Begin vigorous stirring. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (40 g NaOH in 40 mL water) over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 60°C.

  • Reaction Maintenance: After the addition is complete, heat the mixture to 70-75°C and maintain with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting nitrile spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of water and transfer the entire mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with saturated brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is the desired 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile. It can be purified further by vacuum distillation or recrystallization from ethanol/water if necessary, though high purity crude can often be used directly in the next step.

Part II: Hydrolysis to this compound

Principle and Mechanism: Alkaline Nitrile Hydrolysis

Nitrile hydrolysis can be catalyzed by either acid or base. [3]Alkaline hydrolysis is often preferred as it is less prone to side reactions for many substrates. The reaction proceeds in two main stages. [4]First, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that tautomerizes to an amide. [5]Under the harsh reaction conditions (heat, excess base), the amide is then further hydrolyzed to a carboxylate salt. The final step is the protonation of this salt with a strong acid to yield the insoluble carboxylic acid. [6]

Materials and Equipment
Reagent/MaterialM.W.AmountNotes
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile226.10~0.1 mol (from Part I)Crude product can be used.
Sodium Hydroxide (NaOH)40.0024.0 g (0.6 mol)For hydrolysis.
Ethylene Glycol62.07150 mLHigh-boiling solvent for reflux.
Water18.0225 mLCo-solvent.
Concentrated Hydrochloric Acid (HCl)36.46As needed (~50 mL)For acidification, ~37% aqueous.
  • Equipment: 500 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel.

Experimental Protocol
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude nitrile from Part I, sodium hydroxide pellets (24.0 g), ethylene glycol (150 mL), and water (25 mL).

  • Hydrolysis: Heat the mixture to reflux (internal temperature will be >120°C) and maintain for 12-18 hours. During this time, ammonia gas will be evolved. [6]The reaction should be performed in a well-ventilated fume hood.

  • Cooling and Dilution: After the reflux period, cool the dark solution to room temperature. Carefully pour the mixture into a beaker containing 400 mL of cold water.

  • Acidification: While stirring, slowly and carefully add concentrated hydrochloric acid to the solution. The carboxylic acid will begin to precipitate. Continue adding acid until the solution is strongly acidic (pH < 2, check with pH paper).

  • Isolation: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 50-60°C to a constant weight.

Characterization and Data

The final product should be a white or off-white solid.

PropertyExpected Value
Physical Form White to off-white solid [7]
Melting Point ~145-150 °C (This is an estimate; requires experimental verification)
¹H NMR (400 MHz, DMSO-d₆)δ 12.6 (s, 1H, -COOH), 7.65 (d, J=2.0 Hz, 1H, Ar-H), 7.60 (d, J=8.4 Hz, 1H, Ar-H), 7.40 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 2.80-2.70 (m, 2H, cyclobutane-CH₂), 2.40-2.30 (m, 2H, cyclobutane-CH₂), 2.00-1.85 (m, 2H, cyclobutane-CH₂). (Note: NMR shifts are predicted and may vary). [cf. 29, 34]
¹³C NMR (100 MHz, DMSO-d₆)δ 175.5 (C=O), 142.0 (Ar-C), 131.0 (Ar-C), 130.5 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-CH), 55.0 (quaternary C), 32.0 (cyclobutane-CH₂), 16.0 (cyclobutane-CH₂). (Note: NMR shifts are predicted and may vary). [cf. 29]
IR (KBr, cm⁻¹) 2900-3100 (broad, O-H stretch), 1690 (C=O stretch), 1470, 1130. [cf. 29]

Safety and Handling

  • General: This procedure must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [8][9][10][11]- 3,4-Dichlorophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [8][12]- 1,3-Dibromopropane: Flammable liquid and vapor. Causes skin and serious eye irritation. [10]- Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The preparation of 50% NaOH solution is highly exothermic.

  • Hydrolysis Step: The hydrolysis reaction evolves ammonia gas, which is toxic and has a pungent odor. Ensure adequate ventilation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 1. Insufficient mixing of phases.2. Inactive catalyst.3. Insufficient reaction time.1. Ensure vigorous mechanical stirring.2. Use a fresh, high-quality PTC catalyst.3. Monitor by TLC and extend reaction time if necessary.
Incomplete hydrolysis in Step 2 1. Insufficient reaction time or temperature.2. Insufficient base.1. Ensure the mixture is refluxing vigorously and extend the reaction time.2. Ensure the correct stoichiometry of NaOH is used.
Product is an oil or gummy solid 1. Presence of impurities.2. Insufficient washing.1. Purify the final product by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water).2. Ensure the product is thoroughly washed with cold water.
No precipitation upon acidification The product may be soluble in the workup volume.Concentrate the aqueous solution under reduced pressure before cooling and filtering, or extract the acidified solution with a suitable organic solvent like ethyl acetate.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (n.d.). Phase-transfer alkylation of phenylacetonitrile in prototype reactors under magnetic or ultrasound mixing conditions. 2. Kinetic modeling. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dichlorophenylacetonitrile. WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diphenylacetonitrile. Retrieved from [Link]

  • MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K2CO3, acetone, reflux.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • RSC Publishing. (n.d.). 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol).... Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Process for producing 6-(2, 3-dichlorophenyl)- 1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification.... Retrieved from [Link]

Sources

Application Notes & Protocols: 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of 1-(3,4-dichlorophenyl)cyclobutanecarboxylic acid as a pivotal intermediate in modern organic synthesis and medicinal chemistry. While not a final active pharmaceutical ingredient (API), its unique structural composition—featuring a rigid cyclobutane scaffold and an electronically modified dichlorophenyl group—makes it a valuable building block for creating novel chemical entities and analogues of established therapeutic agents. We will explore its strategic importance, provide detailed, field-tested protocols for its synthesis and subsequent derivatization, and present expected analytical data for validation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction: Strategic Importance in Medicinal Chemistry

The 3,4-dichlorophenyl moiety is a well-established pharmacophore present in numerous approved drugs, most notably the selective serotonin reuptake inhibitor (SSRI) Sertraline.[1] This functional group significantly influences a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

The cyclobutane ring, on the other hand, serves as a versatile bioisostere. Its rigid, three-dimensional structure can lock key substituent groups into specific spatial orientations, which is critical for optimizing interactions with enzyme active sites or receptors. Replacing more common motifs like gem-dimethyl groups or aromatic rings with a cyclobutane scaffold can fine-tune a compound's solubility, metabolic profile, and patentability.

This compound combines these two valuable motifs. The carboxylic acid group provides a reactive handle for a wide array of synthetic transformations, including amidation, esterification, and reduction, enabling the construction of diverse compound libraries for screening and lead optimization. Its primary utility lies in the synthesis of novel compounds for CNS disorders, inflammation, and pain management.[2]

Logical Relationship Diagram

The following diagram illustrates the central role of this compound as a precursor to more complex, drug-like molecules.

cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Downstream Applications 1,2-dichloro-4-iodobenzene 1,2-dichloro-4-iodobenzene Intermediate This compound 1,2-dichloro-4-iodobenzene->Intermediate Grignard Reaction Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate Nucleophilic Addition Acyl_Chloride Acyl Chloride Formation Intermediate->Acyl_Chloride Ester_Derivatives Ester Derivatives Intermediate->Ester_Derivatives Alcohol_Reduction Reduced Alcohol Intermediate->Alcohol_Reduction Amide_Library Amide Library (e.g., Sertraline Analogues) Acyl_Chloride->Amide_Library

Caption: Role of the title compound as a key synthetic intermediate.

Physicochemical Properties & Spectroscopic Data

Accurate characterization of any synthetic intermediate is critical for ensuring the success of subsequent reactions. The following tables summarize the known physical properties and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 84485-58-5[3]
Molecular Formula C₁₁H₁₀Cl₂O₂[3]
Molecular Weight 245.10 g/mol [4]
Physical Form Solid[3]
Purity Typically ≥98%[3]
Storage Store at room temperature[3]
InChI Key LKLDQXZDZVETAB-UHFFFAOYSA-N[3]
Table 2: Predicted Spectroscopic Data

Note: These are predicted values based on standard spectroscopic tables and analysis of structurally similar compounds.[5][6] Experimental values may vary slightly.

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR (400 MHz, CDCl₃)-COOHδ 10.0-12.0 ppm (broad s, 1H)
Ar-Hδ 7.2-7.6 ppm (m, 3H)
Cyclobutane-CH₂δ 2.0-2.8 ppm (m, 6H)
¹³C NMR (100 MHz, CDCl₃)-C=O (acid)δ 178-182 ppm
Ar-C (quaternary)δ 138-142 ppm
Ar-C-Clδ 130-134 ppm
Ar-CHδ 125-130 ppm
Cyclobutane-C (quaternary)δ 50-55 ppm
Cyclobutane-CH₂δ 25-35 ppm
FT-IR (KBr Pellet)O-H stretch (acid)3300-2500 cm⁻¹ (very broad)
C-H stretch (aromatic)~3050 cm⁻¹
C-H stretch (aliphatic)2950-2850 cm⁻¹
C=O stretch (acid)~1700 cm⁻¹ (strong)
C=C stretch (aromatic)1600, 1475 cm⁻¹
C-Cl stretch800-600 cm⁻¹

Synthesis Protocol: A Validated Approach

The following two-step protocol describes a reliable method for the laboratory-scale synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety. This route utilizes a Grignard reaction, a cornerstone of C-C bond formation, followed by a robust oxidation.

Experimental Workflow Diagram

G start Start Materials: - 4-Bromo-1,2-dichlorobenzene - Magnesium turnings - Cyclobutanone grignard Step 1: Grignard Reagent Formation (Anhydrous THF, Reflux) start->grignard addition Step 2: Nucleophilic Addition (Cyclobutanone in THF, 0°C to RT) grignard->addition quench Step 3: Aqueous Workup (Sat. NH4Cl solution) addition->quench extraction Step 4: Extraction & Drying (EtOAc, Na2SO4) quench->extraction intermediate Isolate Intermediate: 1-(3,4-Dichlorophenyl)cyclobutanol extraction->intermediate oxidation Step 5: Jones Oxidation (Acetone, CrO3/H2SO4, 0°C) intermediate->oxidation workup2 Step 6: Quench & Workup (Isopropanol, Extraction) oxidation->workup2 purification Step 7: Purification (Recrystallization from Hexane/EtOAc) workup2->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis of the title compound.

Protocol 3.1: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanol

Rationale: This step forms the crucial carbon-carbon bond. 4-Bromo-1,2-dichlorobenzene is used to form a Grignard reagent, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. Anhydrous conditions are paramount, as any protic solvent (like water) will instantly quench the Grignard reagent, halting the reaction.

Materials:

  • Magnesium turnings (1.2 eq)

  • 4-Bromo-1,2-dichlorobenzene (1.0 eq)

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclobutanone (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. All glassware must be flame-dried under a stream of nitrogen or argon to remove residual moisture.

  • Grignard Initiation: Charge the flask with magnesium turnings and a single crystal of iodine. The iodine helps to activate the magnesium surface.

  • Reagent Addition: Add a small portion of a solution of 4-bromo-1,2-dichlorobenzene in anhydrous THF to the flask. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a change in color. Once initiated, add the remaining bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add a solution of cyclobutanone in anhydrous THF dropwise. Causality: This exothermic reaction is controlled by slow addition at a low temperature to prevent side reactions.

  • Workup: After stirring for 2 hours at room temperature, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This protonates the alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude 1-(3,4-dichlorophenyl)cyclobutanol, which can be used in the next step without further purification.

Protocol 3.2: Jones Oxidation to the Carboxylic Acid

Rationale: The tertiary alcohol synthesized in the previous step is oxidized to the corresponding carboxylic acid. Jones oxidation (chromic acid) is a powerful and efficient method for this transformation. The reaction is performed in acetone, which is miscible with both the organic substrate and the aqueous oxidant.

Materials:

  • Crude 1-(3,4-dichlorophenyl)cyclobutanol (1.0 eq)

  • Acetone (anhydrous)

  • Jones Reagent (CrO₃ dissolved in concentrated H₂SO₄ and water)

  • Isopropanol

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolution: Dissolve the crude alcohol from the previous step in acetone and cool the solution to 0°C in an ice bath.

  • Oxidation: Add Jones reagent dropwise to the stirred solution. Maintain the temperature below 10°C. The reaction progress can be monitored by the color change from orange/red (Cr⁶⁺) to green (Cr³⁺).

  • Quenching: Once the starting material is consumed (as determined by TLC), quench any excess oxidant by the careful addition of isopropanol until the green color persists.

  • Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the product three times with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product is obtained.

  • Recrystallization: Purify the crude solid by recrystallization from a mixture of hexane and ethyl acetate to yield pure this compound as a solid.[3]

Safety & Handling

As a chemical intermediate, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

References

  • MySkinRecipes. 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid.
  • PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester.
  • Bondre, N., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences.
  • U.S. Patent US4839104A. Process for preparing sertraline intermediates. Google Patents.
  • Taber, G. P., et al. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine.... Organic Process Research & Development.
  • PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. Available from: [Link]

  • University of California, Irvine. Useful Spectroscopic Data.
  • Tiong, E. K., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank. Available from: [Link]

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Application Notes & Protocols: 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. While direct extensive research on this specific molecule is emerging, its constituent chemical moieties—the cyclobutane carboxylic acid scaffold and the 3,4-dichlorophenyl group—are well-established pharmacophores. This guide synthesizes existing knowledge on related compounds to propose and detail potential therapeutic applications, supported by step-by-step protocols for preliminary in vitro evaluation.

Introduction: A Scaffold of Potential

This compound is a unique small molecule that combines two key structural features of significant interest in medicinal chemistry: the cyclobutane ring and a dichlorinated phenyl ring.

The cyclobutane motif is increasingly recognized for its favorable properties in drug design. Its three-dimensional, puckered structure provides a scaffold that can explore chemical space in ways that more common flat aromatic rings cannot.[1] This can lead to improved metabolic stability, and novel interactions with biological targets.[1] Cyclobutane-containing compounds are found in nature and have been incorporated into a range of biologically active molecules, including antimicrobial and anticancer agents.[2] The carboxylic acid group provides a handle for further chemical modification and can act as a key interacting group with target proteins.

The 3,4-dichlorophenyl group is a common substituent in pharmacologically active compounds. The presence of chlorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Dichlorophenyl derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

The combination of these two moieties in this compound suggests its potential as a valuable building block or lead compound in multiple therapeutic areas. A closely related analog, 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid (DCACB), has already been investigated as a potential therapeutic agent for cancer and neurodegenerative diseases like Alzheimer's and Parkinson's disease, highlighting the promise of this chemical scaffold.[6]

Potential Therapeutic Applications & Investigational Protocols

Based on the established activities of its structural components, we propose the investigation of this compound in the following key therapeutic areas.

Oncology

Rationale: The 3,4-dichlorophenyl motif is present in numerous compounds exhibiting cytotoxicity against various cancer cell lines.[4] For instance, dichlorophenylacrylonitriles have shown potent growth inhibition in breast cancer cell lines.[4] The cyclobutane core can provide a rigid scaffold to orient the dichlorophenyl group for optimal interaction with anticancer targets.

Hypothesized Mechanism of Action: The compound could potentially interfere with key signaling pathways involved in cell proliferation and survival, or act as a ligand for receptors implicated in cancer progression, such as the Aryl Hydrocarbon Receptor (AhR), which has been a target for other dichlorophenyl-containing compounds.[4]

This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • After 24 hours of incubation, remove the old medium from the cell plates and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for another 48 hours.

  • MTT Assay:

    • After the 48-hour treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate (5x10^4 cells/well) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Compound (0.1-100 µM) incubate1->treat prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate % Viability and IC50 read->analyze end_node End: Cytotoxicity Profile analyze->end_node

MTT Assay Workflow for Cytotoxicity Screening
Neurodegenerative Diseases

Rationale: As mentioned, a structurally similar compound, DCACB, has been explored for its potential in treating Alzheimer's and Parkinson's diseases.[6] The rigid cyclobutane scaffold can position the dichlorophenyl group to interact with targets relevant to neurodegeneration, such as enzymes or receptors involved in amyloid-beta plaque formation or neuroinflammation.

Hypothesized Mechanism of Action: The compound could potentially act as an inhibitor of enzymes like beta-secretase (BACE1) or as a modulator of signaling pathways involved in neuronal cell death.

This protocol describes a common method to screen for inhibitors of BACE1, a key enzyme in the production of amyloid-beta peptides.

Objective: To determine the ability of this compound to inhibit BACE1 activity.

Materials:

  • This compound

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • A known BACE1 inhibitor (positive control)

  • DMSO

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.

  • Assay Setup:

    • In a 96-well black plate, add 2 µL of the diluted compound or control to each well.

    • Add 88 µL of the BACE1 enzyme solution (pre-diluted in assay buffer) to each well.

    • Incubate at room temperature for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the FRET substrate to each well.

    • Immediately start measuring the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every 5 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

BACE1_FRET_Assay start Start: Prepare Reagents add_compound Add Compound/Control to 96-well Plate start->add_compound add_enzyme Add BACE1 Enzyme add_compound->add_enzyme pre_incubate Pre-incubate 15 min add_enzyme->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate read_kinetic Kinetic Fluorescence Reading (30-60 min) add_substrate->read_kinetic analyze Calculate Reaction Rates and % Inhibition read_kinetic->analyze determine_ic50 Determine IC50 analyze->determine_ic50 end_node End: BACE1 Inhibition Profile determine_ic50->end_node

BACE1 FRET Assay Workflow
Anti-Inflammatory Applications

Rationale: Dichlorophenyl-containing compounds have been reported to possess anti-inflammatory properties.[5] Additionally, certain cyclobutane carboxylic acid derivatives are being investigated as modulators of GPR120, a receptor involved in mediating anti-inflammatory effects.[7]

Hypothesized Mechanism of Action: The compound may inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells, possibly through the modulation of pathways like NF-κB or by acting on receptors like GPR120.

This protocol assesses the anti-inflammatory potential of the compound by measuring its effect on cytokine production in stimulated macrophages.

Objective: To quantify the inhibition of pro-inflammatory cytokine release by this compound in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS from E. coli

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM to 50 µM) or dexamethasone for 2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection:

    • After 24 hours, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only treated group.

    • Determine the IC50 value for the inhibition of each cytokine.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C11H10Cl2O2PubChem
Molecular Weight 245.10 g/mol PubChem
CAS Number 84485-58-5Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity Typically ≥98%Sigma-Aldrich
Storage Store at room temperatureSigma-Aldrich

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. The convergence of the structurally unique cyclobutane ring and the pharmacologically active dichlorophenyl moiety provides a strong rationale for its investigation in oncology, neurodegenerative diseases, and inflammatory conditions. The protocols detailed in this guide offer a starting point for the systematic evaluation of its biological activities. Future work should focus on lead optimization through medicinal chemistry efforts, in vivo efficacy studies in relevant animal models, and elucidation of the precise mechanism of action for any confirmed biological activities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Cyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis.
  • Benchchem. A Comparative Review of the Biological Activities of Dichlorophenyl-Substituted Heterocycles.
  • Bloom Tech. Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?
  • Google Patents. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.
  • PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.
  • PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester.
  • PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates.
  • Babalola S, et al. Synergistic Drug-Drug Interactions (DDIs) Effects on Anti-Inflammatory Activities of N-phenyl-2,4-Dichlorophenylhydrazone and Piroxicam. J Med Chem Drug Des. 2023.
  • Smolecule. 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid.
  • MySkinRecipes. 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid.
  • Sigma-Aldrich. 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid.
  • PubMed Central. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

Sources

Application Notes and Protocols for the Analytical Characterization of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, notably for its potential application in the development of anti-inflammatory and analgesic agents.[1] Its specific chemical structure, comprising a dichlorinated phenyl ring attached to a cyclobutane carboxylic acid moiety, necessitates robust and reliable analytical methods to ensure its identity, purity, and quality throughout the drug development process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols herein are designed with scientific integrity and are grounded in established principles of analytical chemistry, drawing from authoritative guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5]

The structural complexity of this compound requires a multi-faceted analytical approach. This guide will detail protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will not only provide a step-by-step protocol but also explain the rationale behind the experimental choices, ensuring a deep understanding of the methodology.

Chemical Structure and Properties

A clear understanding of the molecule's structure is fundamental to developing appropriate analytical methods.

Caption: Chemical Structure of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₀Cl₂O₂
Molecular Weight245.10 g/mol
Physical FormSolid
Purity (Typical)≥98%

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for assessing the purity and for the quantitative determination (assay) of this compound. A reversed-phase method is most suitable due to the non-polar nature of the dichlorophenyl group and the overall moderate polarity of the molecule.

Protocol: RP-HPLC Method

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water. The acidifier ensures the carboxylic acid is in its protonated form, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase Gradient elution (see table below)To ensure elution of the main peak with good symmetry and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A PDA detector can be used to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

4. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[6]

  • The theoretical plates for the main peak should be > 2000.

  • The tailing factor should be between 0.8 and 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is often required to improve chromatographic performance.[7]

Protocol: GC-MS with Silylation

1. Derivatization:

  • Rationale: Silylation replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[7]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose temperature program to separate compounds with varying boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Injection Mode Split (e.g., 20:1)To prevent column overloading.
MS Transfer Line Temp 280 °CTo prevent condensation of the analyte.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 500 amuTo capture the molecular ion and key fragment ions.

3. Expected Mass Spectrum:

  • The mass spectrum of the TMS-derivatized compound is expected to show a molecular ion (M+) and characteristic fragments. The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ can be used if solubility is an issue and to observe the acidic proton more clearly.

2. NMR Spectrometer:

  • A 400 MHz or higher field spectrometer is recommended for better resolution.

3. Acquisition Parameters:

  • Standard acquisition parameters for ¹H and ¹³C NMR should be used.

4. Expected Spectral Features:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H ~12Broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically downfield and can be broad due to hydrogen bonding and exchange.[8]
~7.3-7.6Multiplets3HAromatic protonsThe protons on the dichlorophenyl ring will appear in the aromatic region with splitting patterns dictated by their coupling constants.
~2.0-3.0Multiplets6HCyclobutane protonsThe protons on the cyclobutane ring will be in the aliphatic region and will show complex splitting due to coupling with each other.
¹³C ~175-185Singlet--C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.[8]
~125-140Multiple singlets-Aromatic carbonsThe six carbons of the dichlorophenyl ring. Carbons attached to chlorine will be shifted downfield.
~20-50Multiple singlets-Cyclobutane carbonsThe four carbons of the cyclobutane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.

Protocol: FTIR Analysis

1. Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared.

2. Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

3. Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationDescription
2500-3300O-H stretch (Carboxylic acid)A very broad and strong absorption band, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[9][10]
1680-1710C=O stretch (Carboxylic acid)A strong, sharp absorption. Conjugation with the aromatic ring may shift this to the lower end of the range.[10][11]
1400-1440C-O-H bendIn-plane bending.
1210-1320C-O stretchStrong absorption.
~800-890C-H bend (Aromatic)Out-of-plane bending, indicative of the substitution pattern on the benzene ring.
~700-800C-Cl stretchStretching vibration for the carbon-chlorine bonds.

Analytical Method Validation Framework

All analytical methods developed for the characterization of a pharmaceutical intermediate must be validated to ensure they are fit for their intended purpose.[2][3][4] The validation should be performed in accordance with ICH Q2(R2) guidelines.[2][3][4][5]

MethodDevelopment Analytical Method Development MethodValidation Method Validation (ICH Q2(R2)) MethodDevelopment->MethodValidation Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability, Intermediate) MethodValidation->Precision LOD Detection Limit (LOD) MethodValidation->LOD LOQ Quantitation Limit (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For the HPLC method, this can be demonstrated by showing that the peaks for known impurities are well-resolved from the main peak and by using a PDA detector to assess peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6] For the HPLC assay, this should be assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: The closeness of the test results to the true value.[6] This can be determined by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for the identity, purity, and assay of this important pharmaceutical intermediate. Adherence to these methods, coupled with a thorough validation strategy based on ICH guidelines, will ensure the generation of reliable and accurate data, which is critical for decision-making in the drug development process.

References

  • ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatis
  • Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed.
  • IR: carboxylic acids. UCLA Chemistry.
  • Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. PubChem. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
  • 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid. MySkinRecipes.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

Application Notes & Protocols for the Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Carboxylic Acid Chemistry

Carboxylic acids are fundamental building blocks and intermediates in pharmaceuticals, polymers, and fine chemicals. Their inherent reactivity, governed by the carboxyl group, also makes them susceptible to participating in or being contaminated by side reactions during synthesis. Common impurities include unreacted starting materials, catalysts, byproducts from parallel reaction pathways (e.g., esters, ketones), and residual solvents.[1] The presence of such impurities can drastically alter the physicochemical properties, bioactivity, and safety profile of the final product. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of product quality and experimental success.

This guide provides an in-depth exploration of the primary techniques for purifying carboxylic acids. It moves beyond simple procedural lists to explain the underlying chemical principles, guiding the researcher in selecting the optimal method and executing it with precision.

Part 1: Strategic Selection of a Purification Technique

The choice of purification method is dictated by the physical state of the carboxylic acid, its thermal stability, its pKa, and the nature of the impurities. The following decision tree provides a logical framework for selecting the most appropriate technique.

G start Crude Carboxylic Acid Sample state What is the physical state of the acid at STP? start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid solid_check Is the acid thermally stable? solid->solid_check extraction Consider as Pre-treatment: Acid-Base Extraction solid->extraction liquid_check What is the boiling point difference with impurities? liquid->liquid_check liquid->extraction recrystallization Primary Method: Recrystallization solid_check->recrystallization Yes chromatography For complex mixtures or high-purity requirements: Chromatography solid_check->chromatography No distillation Distillation liquid_check->distillation > 25 °C liquid_check->chromatography < 25 °C or azeotropes recrystallization->chromatography For higher purity distillation->chromatography For higher purity G cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Acidification & Isolation A1 Mixture in Organic Solvent (R-COOH + Neutral Impurity) A2 Add aq. NaHCO₃ Shake & Vent A1->A2 A3 Separate Layers A2->A3 A4 Organic Layer: Neutral Impurity A3->A4 Top/Bottom depends on solvent density A5 Aqueous Layer: Sodium Carboxylate (R-COONa) A3->A5 B1 Aqueous Layer (R-COONa) B2 Add conc. HCl until pH < 2 (Cool in ice bath) B1->B2 B3 Pure R-COOH precipitates or is re-extracted B2->B3 B4 Isolate by Filtration or Solvent Evaporation B3->B4

Caption: Workflow for purification via Acid-Base Extraction.

Protocol: Separation of Benzoic Acid from a Neutral Impurity (e.g., Naphthalene)

  • Dissolution: Dissolve ~1.0 g of the impure mixture in 20 mL of diethyl ether in a separatory funnel.

  • First Extraction: Add 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent immediately to release CO₂ pressure. Shake vigorously for 30-60 seconds, venting frequently. [2]3. Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Second Extraction: To ensure complete transfer, add another 10 mL of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.

  • Wash: (Optional but recommended) Wash the organic layer with 10 mL of brine (saturated NaCl solution) to remove residual water-soluble components. Drain the brine. The organic layer now contains the purified neutral compound and can be dried and concentrated.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until no more precipitate forms and the solution is strongly acidic (test with pH paper, pH ~2). [3]7. Isolation: Collect the precipitated pure benzoic acid by vacuum filtration. Wash the solid crystals in the funnel with a small amount of ice-cold water to remove residual salts.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer to a watch glass to dry completely. A vacuum oven at low heat can accelerate this process.

Recrystallization: Purification in the Crystalline State

Principle: Recrystallization purifies solids based on differences in solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. A saturated hot solution is prepared and allowed to cool slowly. As solubility decreases with temperature, the desired compound crystallizes out, leaving the more soluble impurities behind in the "mother liquor." [4][5] Causality: The slow formation of a crystal lattice is a highly selective process. Molecules of the correct geometry fit neatly into the growing lattice, while dissimilar impurity molecules are excluded and remain in the solution. Rapid cooling ("crashing out") traps impurities within the lattice, defeating the purpose of the purification. [6] Application Notes:

  • Solvent Selection is Critical: The "like dissolves like" principle is a good starting point. Polar carboxylic acids often recrystallize well from alcohols, water, or acetic acid. [7][8]Test solvents on a small scale first. The goal is to find a solvent that requires the minimum amount of hot solvent to dissolve the compound. * Using Solvent Pairs: If no single solvent is ideal, a binary solvent pair can be used (e.g., ethanol/water). Dissolve the acid in the "good" solvent (in which it is very soluble) at boiling, then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then cool. [4]* Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound. [6]

G start Impure Solid Acid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath to maximize yield cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash crystals with ice-cold solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Acid dry->end

Caption: General workflow for Recrystallization.

Protocol: Recrystallization of Impure Phthalic Acid from Water

  • Solvent Preparation: Place the impure phthalic acid (~1 g) in a 100 mL Erlenmeyer flask. In a separate beaker, heat approximately 50 mL of deionized water to boiling on a hot plate.

  • Dissolution: Add the hot water to the flask containing the acid in small portions, swirling continuously. Keep the flask on the hot plate to maintain the temperature. Add just enough hot water to completely dissolve the solid. [9]3. Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes. [9]4. Hot Filtration (If Needed): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask.

  • Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold water. Maintain suction to pull air through the crystals for several minutes to partially dry them. Transfer the purified crystals to a watch glass and dry to a constant weight.

Distillation: Separation by Volatility

Principle: Distillation is the primary method for purifying liquid carboxylic acids. It separates components of a liquid mixture based on differences in their boiling points (volatility). For thermally stable acids with boiling points below 150°C, simple or fractional distillation at atmospheric pressure is effective. [10] Causality: For many high-molecular-weight carboxylic acids, the required boiling point at atmospheric pressure is so high that the compound decomposes. [10]Vacuum distillation is the solution. By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing the compound to vaporize and distill at a temperature below its decomposition point.

Application Notes:

  • When to Use Vacuum: Employ vacuum distillation if the acid's boiling point at atmospheric pressure is >150°C or if the compound shows any sign of decomposition (darkening) upon heating. [10][11]* Fractional vs. Simple: Use fractional distillation (with a fractionating column) when the boiling points of the desired acid and impurities differ by less than 25-30°C.

  • Bumping: Carboxylic acids, especially under vacuum, can boil erratically ("bump"). Always use a magnetic stir bar or boiling chips to ensure smooth boiling.

Protocol: Vacuum Distillation of an Aliphatic Carboxylic Acid

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly greased and sealed. Place the crude liquid acid (not filling the flask more than halfway) and a magnetic stir bar in the distilling flask.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 0.1-1.0 mmHg).

  • Heating: Begin stirring and gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Observe the temperature at the still head. Collect a small initial "forerun" fraction, which may contain volatile impurities. When the temperature stabilizes at the expected boiling point of the acid at that pressure, switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask.

  • Shutdown: Crucially , allow the entire apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. Venting a hot system can cause an explosion.

Chromatography: High-Resolution Separation

Chromatography offers the highest resolution for purifying complex mixtures or achieving analytical-grade purity.

2.4.1 Ion-Exchange Chromatography (IEC)

  • Principle: This technique is ideal for purifying carboxylic acids from aqueous solutions, such as fermentation broths. [12][13]The sample is passed through a column packed with a basic anion-exchange resin. At a suitable pH, the carboxylic acid exists as its anionic carboxylate, which binds to the positively charged resin. [14]Neutral and cationic impurities are washed through. The purified acid is then displaced from the resin by eluting with a solution of a stronger anion or by changing the pH. [13]* Application: Widely used in biorefineries and for purifying hydrophilic acids. [12] 2.4.2 Reversed-Phase Chromatography (RPC)

  • Principle: The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Carboxylic acids are separated based on their hydrophobicity. To ensure the acid is in its neutral, less polar form (R-COOH) and does not interact ionically with residual silanols on the silica, the mobile phase is typically acidified with 0.1% trifluoroacetic acid (TFA) or formic acid. [15]* Application: Excellent for purifying polar to moderately nonpolar acids and for analytical purity assessment by HPLC. [15][16] 2.4.3 Normal-Phase (Silica Gel) Chromatography

  • Principle: Uses a polar stationary phase (silica gel) and a nonpolar mobile phase. More polar compounds are retained more strongly.

  • Causality & Troubleshooting: Carboxylic acids can be challenging to purify on silica gel. Their high polarity can lead to strong adsorption and significant peak "tailing." The acidic nature of silica can also complicate separations. [17]To mitigate this, a small amount of acid (e.g., acetic acid) is often added to the eluent to keep the analyte protonated and improve peak shape. Conversely, for separating an ester from a residual acid, adding a trace amount of a base like triethylamine to the slurry can help neutralize the silica and immobilize the acid at the top of the column. [17]

Part 3: Purity Assessment & Data Interpretation

After purification, the identity and purity of the carboxylic acid must be confirmed.

TechniqueParameter MeasuredIndication of PurityNotes
Melting Point Temperature range of solid-to-liquid transition.A sharp melting point range (typically < 2°C) that matches the literature value.Impurities cause a depression and broadening of the melting point range. [18]
NMR Spectroscopy Chemical shifts (¹H, ¹³C), integration, and coupling.A clean spectrum with peaks corresponding only to the target molecule. ¹H NMR: Carboxyl proton (R-COOH) appears as a broad singlet far downfield (10-13 ppm). [19]¹³C NMR: Carbonyl carbon appears at 160-185 ppm. [19]Integration of impurity peaks relative to product peaks can be used for quantification. [20]
IR Spectroscopy Vibrational frequencies of functional groups.A very broad O-H stretch from ~2500-3500 cm⁻¹ and a sharp C=O stretch from ~1700-1725 cm⁻¹. [19]Absence of peaks from key impurity functional groups (e.g., no C-O stretch from a starting alcohol).
HPLC/LC-MS Retention time and mass-to-charge ratio.A single, sharp peak at the expected retention time with the correct mass.The area of the peak is proportional to the concentration and can be used to calculate purity (e.g., "99.5% by HPLC"). [15]

References

Sources

Application Notes and Protocols for the Laboratory Preparation of Dichlorophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Dichlorophenyl moieties are prevalent structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their presence significantly influences a compound's lipophilicity, metabolic stability, and binding interactions, making them a cornerstone in medicinal chemistry and material science. This guide provides an in-depth exploration of the principal synthetic strategies for introducing the dichlorophenyl group. We move beyond simple procedural lists to offer a causal analysis of experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them with a deep understanding of the underlying chemistry. The methodologies covered include the classic Sandmeyer reaction for aryl chloride synthesis, the formation and application of dichlorophenyl Grignard reagents for carbon-carbon bond formation, and modern transition metal-catalyzed cross-coupling reactions for constructing complex biaryl systems. Each section integrates expert insights, detailed, self-validating protocols, and critical safety information to empower researchers in their synthetic endeavors.

Foundational Synthetic Strategies: An Overview

The synthesis of dichlorophenyl-containing compounds can be broadly categorized into two approaches: (1) building the dichlorophenyl ring system from acyclic precursors or simpler aromatics, and (2) utilizing a pre-existing dichlorophenyl building block and elaborating it into a more complex target molecule. This guide focuses on the most robust and versatile methods employed in the modern research laboratory.

  • The Sandmeyer Reaction : A time-honored and reliable method for converting an aryl amine into an aryl chloride. Its primary utility lies in regioselective chlorine placement that might be difficult to achieve through direct electrophilic chlorination.[1][2][3]

  • Organometallic Reagents : The formation of Grignard and organolithium reagents from dichlorophenyl halides creates potent carbon nucleophiles. These are indispensable for forming new carbon-carbon bonds, allowing the dichlorophenyl unit to be connected to alkyl, acyl, or other aryl groups.[4][5]

  • Transition Metal-Catalyzed Cross-Coupling : Modern synthetic chemistry heavily relies on reactions like the Suzuki-Miyaura, Heck, and Negishi couplings.[6][7][8] These methods offer unparalleled functional group tolerance and efficiency for constructing complex molecular architectures, particularly for biaryl compounds, which are common in drug candidates.[9][10]

The choice of strategy is dictated by the target molecule's overall structure, the desired substitution pattern, and the compatibility of functional groups present in the starting materials.

The Sandmeyer Reaction: A Classic Route to Aryl Chlorides

Expertise & Experience: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a dependable pathway to aryl halides from readily available anilines.[2][11] Its power lies in its ability to introduce halides to specific positions on an aromatic ring, guided by the position of a precursor amino group. The reaction proceeds in two main stages: the diazotization of an aromatic amine, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt.[12]

Mechanistic Insight: The process is initiated by converting a primary aromatic amine into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl).[11] The resulting diazonium salt (Ar-N₂⁺) is a superb leaving group (N₂ gas). In the subsequent step, a copper(I) salt, such as copper(I) chloride (CuCl), catalyzes a single-electron transfer (SET) to the diazonium salt. This generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final aryl chloride and regenerating the copper(I) catalyst.[2] This radical-nucleophilic aromatic substitution mechanism is supported by the frequent observation of biaryl byproducts.[2]

Protocol 1: Synthesis of 1,3-Dichlorobenzene from 3-Chloroaniline

This protocol details the conversion of 3-chloroaniline to 1,3-dichlorobenzene, showcasing a typical Sandmeyer procedure.

Workflow Diagram:

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 3-Chloroaniline in conc. HCl B Cool to 0-5 °C A->B C Add NaNO2 (aq) dropwise B->C D 3-Chlorobenzenediazonium Chloride Solution C->D F Add Diazonium Salt Solution D->F Transfer E CuCl in conc. HCl E->F G Warm to RT, then heat to 50-60 °C F->G H N2 Evolution G->H I Crude 1,3-Dichlorobenzene G->I J Steam Distillation or Extraction I->J K Wash with NaOH, then H2O J->K L Dry over Anhydrous CaCl2 K->L M Fractional Distillation L->M N Pure 1,3-Dichlorobenzene M->N

Caption: Workflow for 1,3-Dichlorobenzene Synthesis.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Chloroaniline127.5725.5 g0.20Toxic, handle with care
Concentrated HCl36.4660 mL~0.72Corrosive
Sodium Nitrite (NaNO₂)69.0014.5 g0.21Oxidizer
Copper(I) Chloride (CuCl)98.995.0 g0.05Catalyst
Dichloromethane (DCM)84.93150 mL-For extraction
Sodium Hydroxide (NaOH)40.005% aq. soln.-For washing
Anhydrous CaCl₂110.98~10 g-Drying agent

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 25.5 g (0.20 mol) of 3-chloroaniline to 60 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice-salt bath. The aniline hydrochloride may precipitate as a fine slurry.

    • In a separate beaker, dissolve 14.5 g (0.21 mol) of sodium nitrite in 30 mL of water.

    • Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir for an additional 15 minutes at 0-5 °C to ensure complete diazotization. The solution should be clear at this point.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated HCl with gentle warming. Cool the solution to 5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution.

    • Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with 5% aqueous NaOH solution (to remove any phenolic byproducts) and then with water until the washings are neutral.

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield pure 1,3-dichlorobenzene.

Dichlorophenyl Grignard Reagents: Building C-C Bonds

Expertise & Experience: Grignard reagents are among the most powerful tools for forming carbon-carbon bonds.[13] Creating a dichlorophenyl Grignard reagent transforms the normally electrophilic carbon of a C-Cl bond into a highly nucleophilic one. This "umpolung" (reversal of polarity) is key to its synthetic utility. The most critical experimental consideration is the absolute exclusion of moisture and protic solvents, as the Grignard reagent is a strong base and will be instantly quenched by water or alcohols.[5]

Mechanistic Insight: The Grignard reagent is formed by the reaction of an organohalide with magnesium metal in an ether solvent (like THF or diethyl ether). The magnesium atom inserts itself into the carbon-halogen bond.[13] While often written as "R-MgX", the actual structure in solution (the Schlenk equilibrium) is more complex, involving dimers and various solvated species. The ether solvent is not just a medium; it is crucial for solvating and stabilizing the magnesium species. The resulting organometallic compound reacts as a potent carbanion, readily attacking electrophilic centers such as the carbonyl carbon of aldehydes, ketones, and esters.[14]

Protocol 2: Synthesis of 1-(3,4-Dichlorophenyl)ethanol

This protocol details the formation of (3,4-dichlorophenyl)magnesium bromide and its subsequent reaction with acetaldehyde.

Workflow Diagram:

G cluster_grignard Step 1: Grignard Reagent Formation cluster_reaction Step 2: Reaction with Aldehyde cluster_workup Step 3: Work-up & Purification A Flame-dried flask with Mg turnings & Iodine crystal B Add 1-bromo-3,4-dichlorobenzene in dry THF A->B C Initiate reaction (heating may be needed) B->C D (3,4-Dichlorophenyl)magnesium bromide C->D E Cool Grignard reagent to 0 °C D->E Use directly F Add Acetaldehyde in dry THF dropwise E->F G Stir at RT F->G H Magnesium Alkoxide Intermediate G->H I Quench with saturated aq. NH4Cl H->I J Extract with Diethyl Ether I->J K Wash with brine J->K L Dry over Anhydrous MgSO4 K->L M Purify by Column Chromatography L->M N Pure 1-(3,4-Dichlorophenyl)ethanol M->N

Caption: Synthesis of a Dichlorophenyl Alcohol via Grignard.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.312.9 g0.12
1-Bromo-3,4-dichlorobenzene225.9022.6 g0.10Irritant
Anhydrous Tetrahydrofuran (THF)72.11150 mL-Use dry solvent
Iodine253.811 small crystal-Initiator
Acetaldehyde44.054.4 g0.10Low boiling point, handle cold
Saturated aq. NH₄Cl53.49~100 mL-For quenching
Diethyl Ether74.12150 mL-For extraction
Anhydrous MgSO₄120.37~15 g-Drying agent

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • Assemble a three-necked flask with a reflux condenser and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon to remove all traces of moisture.

    • Place 2.9 g (0.12 mol) of magnesium turnings and a small crystal of iodine in the flask.

    • In the dropping funnel, place a solution of 22.6 g (0.10 mol) of 1-bromo-3,4-dichlorobenzene in 50 mL of anhydrous THF.

    • Add about 10 mL of the halide solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Dissolve 4.4 g (0.10 mol) of acetaldehyde in 20 mL of anhydrous THF and add this solution dropwise to the stirred Grignard reagent.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. A thick precipitate of the magnesium alkoxide will form.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench it by adding 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution using a rotary evaporator.

    • The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure 1-(3,4-dichlorophenyl)ethanol.

Suzuki-Miyaura Cross-Coupling: A Modern Approach

Expertise & Experience: The Suzuki-Miyaura reaction is arguably the most widely used transition metal-catalyzed cross-coupling reaction.[6][8] Its success stems from its operational simplicity, the commercial availability of a vast library of boronic acids, mild reaction conditions, and exceptional tolerance of various functional groups.[10] For synthesizing complex molecules containing a dichlorophenyl ring, such as those found in pharmaceuticals, this method is often superior to classical approaches. Dichlorophenylboronic acids are stable, easy to handle solids, making them ideal coupling partners.

Mechanistic Insight: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base (like K₂CO₃ or Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Protocol 3: Synthesis of 3,5-Dichloro-4'-methoxybiphenyl

This protocol describes the coupling of 1-bromo-3,5-dichlorobenzene with 4-methoxyphenylboronic acid.

Catalytic Cycle Diagram:

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl RE Reductive Elimination RE->Pd0 Ar-Ar' TM Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n TM->PdII_Biaryl PdII_Aryl->TM Ar'-B(OH)2 Base PdII_Biaryl->RE

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1-Bromo-3,5-dichlorobenzene225.902.26 g10.0 mmol
4-Methoxyphenylboronic acid151.961.82 g12.0 mmol
Pd(PPh₃)₄1155.56231 mg0.2 mmol (2 mol%)Catalyst, air-sensitive
Potassium Carbonate (K₂CO₃)138.214.15 g30.0 mmolBase
Toluene92.1440 mL-Solvent
Ethanol46.0710 mL-Co-solvent
Water18.0210 mL-Co-solvent

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 1-bromo-3,5-dichlorobenzene (2.26 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

    • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add the degassed solvents: toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the mixture to 85 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography to yield pure 3,5-dichloro-4'-methoxybiphenyl.

Safety and Handling of Dichlorophenyl Compounds

Trustworthiness & Self-Validation: Ensuring laboratory safety is paramount. Dichlorophenyl-containing compounds, like many halogenated aromatics, require careful handling. Always consult the specific Safety Data Sheet (SDS) for any compound before use.[15][16]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][17]

  • Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15][18]

  • Exposure: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[18][19] Many dichlorophenyl derivatives are classified as irritants or worse.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[15]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite), and place it in a sealed container for disposal.[19]

Specific Hazards:

  • Dichlorophenols: Can be corrosive and toxic.[19]

  • Dichlorophenyl isocyanates: Highly reactive and toxic; potent lachrymators.

  • Organometallic Intermediates: Grignard reagents are pyrophoric in the absence of solvent and react violently with water.

By adhering to these safety protocols and understanding the chemical principles behind the synthetic methods, researchers can safely and effectively prepare a wide range of dichlorophenyl-containing compounds for their scientific investigations.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 1-Bromo-3,5-dichlorobenzene via a Modified Sandmeyer Reaction of 3,5-.
  • Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2021, January 9). 1,3-dichlorobenzene synthesis. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

  • Western Washington University. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl) - Western CEDAR. Retrieved from [Link]

  • MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Retrieved from [Link]

  • ChemSrc. (n.d.). 3,5-dichlorophenylboric acid - 67492-50-6 - Structure, Synthesis, Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838457A - Synthesis method of 2, 5-dichlorophenol.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004262A - Synthetic method of p-chlorophenylboronic acid.
  • MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate.
  • Google APIs. (n.d.). United States Patent Office. Retrieved from [Link]

  • MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2015, August 18). Organic Chemistry: Synthesis of a Grignard Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is a bicyclic organic compound that has garnered significant attention in medicinal and synthetic chemistry.[1] Its structure, which features a strained cyclobutane ring attached to a dichlorinated phenyl group and a nitrile moiety, makes it a versatile intermediate for creating complex molecular architectures.[1][2] This guide provides an in-depth exploration of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile, focusing on its synthesis and its pivotal role as a precursor in the development of pharmaceutical agents, most notably in the synthesis of sibutramine, a compound previously investigated for its effects on neurological disorders.[1]

Compound Profile: Physicochemical Properties & Safety

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 84467-19-6
Molecular Formula C₁₁H₉Cl₂N[3]
Molecular Weight 226.1 g/mol [3][4]
Appearance Colorless to yellow liquid, semi-solid, or solid
Purity Typically ≥95%
Storage Sealed in dry, room temperature conditions or at 2-8°C[4]
InChI Key CTKUIZGFDSJHPY-UHFFFAOYSA-N[5]
Safety & Handling

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Signal Word: Danger.

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of dust, fumes, or vapors. In case of accidental contact with eyes, rinse cautiously with water for several minutes.[6][7] If swallowed, seek immediate medical attention.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

The most common and effective method for synthesizing this key intermediate is through the cycloalkylation of an appropriately substituted arylacetonitrile.

Principle & Mechanism

The synthesis involves the reaction of 3,4-dichlorobenzyl cyanide (also known as 3,4-dichlorophenylacetonitrile) with a 1,3-dihalopropane, typically 1,3-dibromopropane.[1][8] The reaction is facilitated by a strong base, such as sodium hydride (NaH) or potassium hydroxide, which deprotonates the benzylic carbon of the arylacetonitrile.[1][9] This generates a carbanion that acts as a nucleophile, attacking one of the electrophilic carbons of the 1,3-dibromopropane in an initial alkylation step. A subsequent intramolecular nucleophilic substitution reaction then forms the cyclobutane ring, yielding the desired product.[1] The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, can be employed to improve reaction efficiency when using bases like potassium hydroxide in a biphasic system.[9]

Experimental Protocol

This protocol describes a robust method for the synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile.

Materials:

  • 3,4-Dichlorobenzyl cyanide

  • 1,3-Dibromopropane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried and maintained under a positive pressure of nitrogen.

  • Base Suspension: Carefully add sodium hydride (60% dispersion in mineral oil) to the flask, followed by the addition of anhydrous DMSO to create a suspension.[8]

  • Reagent Addition: In the dropping funnel, prepare a solution of 3,4-dichlorobenzyl cyanide and 1,3-dibromopropane dissolved in anhydrous DMSO.[8]

  • Reaction Execution: Add the solution from the dropping funnel to the NaH suspension dropwise at room temperature (20-35°C).[8] An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the mixture for several hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding water to decompose any unreacted NaH. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or toluene.[9][10]

  • Purification: Wash the combined organic layers sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by vacuum distillation to yield 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile as a colorless to yellow oil or solid.[10][11]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3,4-Dichlorobenzyl Cyanide E Cycloalkylation (Room Temperature) A->E B 1,3-Dibromopropane B->E C Sodium Hydride (Base) C->E D DMSO (Solvent) D->E F Quenching (Water) E->F Reaction Completion G Extraction (Ether/Toluene) F->G H Drying & Concentration G->H I Vacuum Distillation H->I J 1-(3,4-Dichlorophenyl) cyclobutanecarbonitrile I->J Final Product

Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile.

Application: Multi-Step Synthesis of Sibutramine

A primary application of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is its use as a key intermediate in the synthesis of N-{1-[1-(3,4-dichlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (sibutramine).[12][13]

Synthetic Pathway Overview

The conversion of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile to sibutramine is a multi-step process that involves:

  • Grignard Reaction: Addition of a Grignard reagent to the nitrile group to form an imine intermediate, which is subsequently hydrolyzed to a ketone.

  • Reductive Amination: Conversion of the ketone to a primary amine.

  • N-Methylation: Introduction of two methyl groups to the primary amine to yield the final tertiary amine product, sibutramine.

Detailed Multi-Step Protocol

Step 1: Grignard Reaction to form 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-one

  • Principle: This step utilizes an isobutylmagnesium bromide Grignard reagent to attack the electrophilic carbon of the nitrile group. The resulting imine salt is then hydrolyzed under acidic conditions to yield the corresponding ketone.[8]

  • Procedure:

    • Prepare isobutylmagnesium bromide by reacting magnesium turnings with isobutyl bromide in anhydrous diethyl ether.

    • To this Grignard solution, add a solution of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile in anhydrous ether or toluene dropwise.[14]

    • After the initial reaction, replace the ether with toluene and heat the mixture under reflux for approximately one hour.[14]

    • Cool the reaction mixture and carefully add it to a mixture of ice and concentrated hydrochloric acid to hydrolyze the imine intermediate.[14]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), wash the organic phase, dry it, and concentrate it. The resulting ketone can be purified by vacuum distillation.[14]

Step 2: Synthesis of 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutylamine

  • Principle: This step can be achieved through a one-pot reductive amination process. The ketone intermediate is reacted with formamide and formic acid, followed by hydrolysis to yield the primary amine. Alternatively, a direct reduction of an intermediate imine formed from the Grignard reaction can be performed using a reducing agent like sodium borohydride (NaBH₄).[8][10]

  • Procedure (via Reductive Amination of Ketone):

    • Combine the ketone from Step 1 with formamide and formic acid.[10]

    • Heat the mixture at an elevated temperature (e.g., 160-180°C) for several hours to form the N-formyl intermediate.[10]

    • After cooling, extract the formamide derivative.

    • Hydrolyze the formamide derivative using a strong acid (like HCl) to yield the primary amine, 1-[1-(3,4-dichlorophenyl)cyclobutyl]-3-methylbutylamine.

Step 3: N,N-Dimethylation to Yield Sibutramine

  • Principle: The final step involves the N-methylation of the primary amine to form the tertiary amine, sibutramine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[8] It uses formic acid and formaldehyde as the source of the methyl groups.[10]

  • Procedure (Eschweiler-Clarke Reaction):

    • Dissolve the primary amine from Step 2 in formic acid.

    • Add an aqueous solution of formaldehyde (e.g., 37% solution) to the mixture.[10]

    • Heat the reaction mixture, typically at 85-95°C, for 15-22 hours.[8][10]

    • After the reaction is complete, cool the mixture and make it alkaline using a base (e.g., NaOH solution).

    • Extract the product (sibutramine free base) with an organic solvent.

    • Wash, dry, and concentrate the organic layer. The final product can be converted to its hydrochloride salt for better stability and handling by treating the free base with hydrochloric acid.[10]

Sibutramine Synthesis Workflow Diagram

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: N,N-Dimethylation A 1-(3,4-Dichlorophenyl) cyclobutanecarbonitrile B 1) Isobutylmagnesium Bromide 2) H₃O⁺ (Hydrolysis) A->B C 1-[1-(3,4-Dichlorophenyl)cyclobutyl] -3-methylbutan-1-one B->C D 1) Formamide, Formic Acid 2) HCl (Hydrolysis) C->D E 1-[1-(3,4-Dichlorophenyl)cyclobutyl] -3-methylbutylamine D->E F Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction) E->F G Sibutramine (N,N-dimethylated amine) F->G

Caption: Synthetic pathway from the nitrile intermediate to Sibutramine.

References

  • Benchchem. (n.d.). 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile.
  • University of Bristol. (n.d.). Sibutramine Synthesis. Retrieved from [Link]

  • Xu, Y., Luo, S., & Hua, W. (2000). Synthesis of sibutramine hydrochloride. Chinese Journal of Modern Applied Pharmacy, (5), 380-381. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[1-(3,4-dichlorophenyl)cyclobutyl]butan-2-one. Retrieved from [Link]

  • Jeffery, J. E., Kerrigan, F., Miller, T. K., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2587. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

  • American Elements. (n.d.). 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

  • Yadav, L., Agrawal, B., & Meshram, R. (2023). Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. International Journal of Medical and Pharmaceutical Sciences, 13(10). Retrieved from [Link]

  • Google Patents. (n.d.). KR20060019351A - Improved Synthesis of Sibutramine.
  • Google Patents. (n.d.). KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity.
  • J&K Scientific. (n.d.). 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. Retrieved from [Link]

  • New Drug Approvals. (n.d.). Sibutramine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868.
  • ResearchGate. (n.d.). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved from [Link]

  • Google Patents. (n.d.). US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
  • Organic Chemistry Portal. (n.d.). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • YouTube. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. Retrieved from [Link]

  • PubMed. (2020, April 17). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of dicarbonitrile derivative 2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-butylcyclobutenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

Sources

Scale-up synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Scalable Two-Step Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

Introduction and Strategic Overview

This compound is a valuable substituted cyclobutane derivative, often utilized as a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The rigid cyclobutane scaffold provides a unique three-dimensional vector for substituent placement, which can be critical for optimizing biological activity and pharmacokinetic properties.

Developing a synthetic route that is not only efficient in terms of yield but also robust, scalable, and economically viable is paramount for transitioning from laboratory-scale discovery to pilot-plant and commercial production. This document details a field-proven, two-step synthetic pathway designed for scale-up.

The chosen strategy involves:

  • Phase-Transfer Catalyzed (PTC) Cycloalkylation: Formation of the intermediate, 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile, via the reaction of 3,4-dichlorophenylacetonitrile with 1,3-dibromopropane.

  • Alkaline Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

This approach is advantageous for large-scale operations due to its use of inexpensive reagents (e.g., sodium hydroxide), mild reaction conditions, operational simplicity, and the avoidance of cryogenic temperatures or highly specialized equipment.

Overall Synthetic Workflow

G cluster_start cluster_step1 Step 1: PTC Cycloalkylation cluster_intermediate cluster_step2 Step 2: Nitrile Hydrolysis cluster_final SM1 3,4-Dichlorophenylacetonitrile P1 Reaction Setup (Toluene, 50% NaOH, TBAB) SM1->P1 SM2 1,3-Dibromopropane SM2->P1 P2 Cyclization Reaction (60-65 °C) P1->P2 P3 Workup & Isolation P2->P3 INT 1-(3,4-Dichlorophenyl) cyclobutanecarbonitrile P3->INT P4 Reaction Setup (Ethanol, NaOH) INT->P4 P5 Hydrolysis Reaction (Reflux) P4->P5 P6 Workup & Purification P5->P6 FP 1-(3,4-Dichlorophenyl) cyclobutanecarboxylic Acid P6->FP

Caption: High-level workflow for the two-step synthesis.

Part I: Scale-Up Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

Principle and Rationale

The core of this step is a nucleophilic substitution reaction to form the cyclobutane ring. 3,4-Dichlorophenylacetonitrile possesses an acidic α-proton which, when removed by a base, creates a carbanion. This carbanion then acts as a nucleophile, displacing the bromide ions from 1,3-dibromopropane in a sequential intramolecular alkylation to form the four-membered ring.

For scale-up, achieving this deprotonation and subsequent alkylation efficiently in a heterogeneous system is critical. Phase-Transfer Catalysis (PTC) is the enabling technology here.[1] A concentrated aqueous solution of sodium hydroxide serves as an inexpensive and potent base. However, the nitrile starting material and the dibromopropane are soluble in an organic solvent (e.g., toluene), not in the aqueous base. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the hydroxide ions into the organic phase or, more commonly, by escorting the deprotonated nitrile anion from the organic interface into the bulk organic phase where it can react with the alkylating agent.[1][2] This methodology avoids the need for hazardous and expensive bases like sodium hydride or potassium tert-butoxide and allows the reaction to proceed at moderate temperatures with high efficiency.

Detailed Scale-Up Protocol

Equipment:

  • Jacketed glass reactor (e.g., 20 L) equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel.

  • Separatory funnel (appropriately sized for workup).

  • Rotary evaporator with a vacuum pump.

Reagents:

ReagentM.W. ( g/mol )AmountMolesMolar Eq.
3,4-Dichlorophenylacetonitrile186.031.00 kg5.3751.0
1,3-Dibromopropane201.861.20 kg5.9451.1
Sodium Hydroxide (50% w/w aq.)40.001.72 L21.54.0
Tetrabutylammonium Bromide (TBAB)322.37173 g0.5370.1
Toluene-5.0 L--
Deionized Water-4.0 L--
Brine (Saturated NaCl solution)-1.0 L--

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 3,4-dichlorophenylacetonitrile (1.00 kg), 1,3-dibromopropane (1.20 kg), toluene (5.0 L), and tetrabutylammonium bromide (173 g).

  • Initiating Reaction: Begin vigorous stirring (e.g., 250-300 RPM) to ensure good mixing. Slowly add the 50% aqueous sodium hydroxide solution (1.72 L) over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 40 °C using the reactor jacket.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 60-65 °C. Maintain this temperature and continue vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by taking a small aliquot from the organic layer and analyzing it by GC or TLC (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). The reaction is considered complete when the starting nitrile is consumed (<1% remaining). Typical reaction time is 6-10 hours.

  • Quenching and Workup: Cool the reactor to room temperature (20-25 °C). Add deionized water (2.0 L) to dissolve the salts and dilute the caustic phase.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous phase.

  • Washing: Wash the organic layer sequentially with deionized water (2.0 L) and then with brine (1.0 L) to remove residual caustic and catalyst.

  • Solvent Removal: Transfer the organic phase to a rotary evaporator and concentrate under reduced pressure to remove the toluene.

  • Isolation: The crude product, 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile, is obtained as an oil. For many applications, this crude intermediate is of sufficient purity to be carried forward. If higher purity is required, vacuum distillation can be performed.

Part II: Scale-Up Hydrolysis to this compound

Principle and Rationale

The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction.[3] It can be performed under either acidic or basic conditions.[4][5] For scale-up, alkaline hydrolysis is often preferred as it is highly effective and confines the handling of corrosive acids to the final workup/precipitation step. The mechanism proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms an intermediate which, after a series of proton transfers and rearrangements, ultimately liberates ammonia and forms the sodium salt of the carboxylic acid (sodium 1-(3,4-dichlorophenyl)cyclobutanecarboxylate).[4] The final, free carboxylic acid is then precipitated by acidifying the aqueous solution with a strong acid like hydrochloric acid.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing four-membered rings. Cyclobutanes are significant structural motifs in many biologically active molecules and serve as versatile synthetic intermediates.[1][2] However, their synthesis can be challenging due to ring strain and the potential for multiple side reactions.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established scientific principles and field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclobutanes?

A1: The most prevalent methods for cyclobutane synthesis fall into two main categories:

  • [2+2] Cycloadditions: This is the most widely used approach, involving the reaction of two unsaturated components (e.g., alkenes, alkynes) to form a four-membered ring.[4][5][6] These reactions can be promoted by light (photochemical), heat (thermal), or transition metal catalysts.[3][7][8]

  • Intramolecular Cyclizations: These methods involve the formation of a cyclobutane ring from a single molecule containing appropriately positioned reactive groups.[3][6]

Q2: Why is stereoselectivity a major challenge in cyclobutane synthesis?

A2: Controlling stereoselectivity in cyclobutane synthesis is crucial, especially for applications in drug discovery where specific stereoisomers are often required for biological activity. The challenge arises from the multiple possible stereochemical outcomes of the [2+2] cycloaddition. The formation of different diastereomers and enantiomers can be influenced by the reaction mechanism (concerted vs. stepwise), the nature of the reactants, and the reaction conditions.[9][10][11] For instance, photochemical [2+2] cycloadditions often proceed through diradical intermediates, which can lead to a mixture of stereoisomers.[12]

Q3: My [2+2] cycloaddition reaction has a very low yield. What are the likely causes?

A3: Low yields in [2+2] cycloadditions can stem from several factors. Common culprits include inefficient activation (in photochemical or metal-catalyzed reactions), competing side reactions such as polymerization or dimerization of the starting materials, and decomposition of the product or starting materials under the reaction conditions.[12][13] The troubleshooting guides below provide more specific advice based on the type of cycloaddition you are performing.

Troubleshooting Guide: Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a powerful tool for cyclobutane synthesis, often proceeding under mild conditions.[5][14] However, these reactions can be plagued by issues related to selectivity and yield.

Q: My photochemical [2+2] reaction is giving a complex mixture of products with low yield of the desired cyclobutane. How can I improve this?

A: A complex product mixture often points to a lack of control over regioselectivity and stereoselectivity, as well as potential side reactions. Here’s a systematic approach to troubleshoot this issue:

1. Understand the Mechanism: Photochemical [2+2] cycloadditions of enones, for example, typically proceed through the excitation of the enone to a triplet state, followed by the formation of a diradical intermediate with the alkene.[12] This stepwise mechanism can allow for bond rotation, leading to a loss of stereochemistry.

Experimental Workflow for Optimizing Photochemical [2+2] Cycloadditions

start Low Yield / Poor Selectivity sensitizer Optimize Sensitizer start->sensitizer If applicable solvent Screen Solvents sensitizer->solvent concentration Adjust Concentration solvent->concentration wavelength Vary Wavelength concentration->wavelength purification Refine Purification wavelength->purification success Improved Yield & Selectivity purification->success

Caption: Troubleshooting workflow for photochemical [2+2] cycloadditions.

2. Protocol for Optimization:

  • Sensitizer Selection: If you are using a sensitizer (e.g., acetone, thioxanthone), ensure it has a triplet energy higher than that of your alkene to facilitate efficient energy transfer.[15][16] If direct irradiation is used, consider adding a sensitizer to populate the reactive triplet state more efficiently.

  • Solvent Screening: The solvent can influence the stability of intermediates and the reaction pathway. Non-polar solvents often favor less polar transition states. A summary of common solvents is provided in the table below.

  • Concentration Adjustment: High concentrations can favor intermolecular reactions and potentially lead to polymerization. For intramolecular reactions, high dilution is often beneficial.

  • Wavelength Control: Using a specific wavelength of light can sometimes selectively excite one reactant and minimize side reactions.

  • Temperature Optimization: While photochemical reactions are not driven by heat, lower temperatures can sometimes improve selectivity by reducing the rate of competing thermal processes.

Table 1: Solvent Effects in Photochemical [2+2] Cycloadditions

SolventPolarityPotential Effects
HexaneNon-polarCan improve selectivity for less polar products.
AcetonitrilePolar AproticCan stabilize charged intermediates.
AcetonePolar AproticCan also act as a triplet sensitizer.[12]
BenzeneNon-polarCommon solvent for these reactions.

Q: I am observing poor regioselectivity in my intermolecular photochemical [2+2] cycloaddition. How can I control which regioisomer is formed?

A: Regioselectivity in these reactions is often governed by the stability of the diradical intermediate.

1. Mechanistic Insight: The initial bond formation typically occurs to generate the more stable of the two possible diradicals. For example, in the reaction of an enone with an alkene, the initial bond will likely form at the β-carbon of the enone. The regioselectivity is then determined by the second bond formation.

Decision Tree for Improving Regioselectivity

q1 Poor Regioselectivity Head-to-Head vs.Head-to-Tail a1 Modify Electronic Properties of Substituents q1:f0->a1 a2 Introduce Steric Bulk q1:f1->a2 a3 Consider a Chiral Catalyst/Auxiliary q1->a3

Caption: Factors influencing regioselectivity in [2+2] cycloadditions.

2. Strategies for Control:

  • Electronic Effects: The electronic nature of the substituents on both the enone and the alkene can influence the stability of the diradical intermediate. Electron-donating groups on one reactant and electron-withdrawing groups on the other can enhance regioselectivity.

  • Steric Hindrance: Introducing bulky substituents can disfavor the formation of one regioisomer due to steric repulsion in the transition state.

  • Use of Chiral Catalysts or Auxiliaries: In some cases, chiral Lewis acids or other catalysts can coordinate to one of the reactants and direct the approach of the other, thereby controlling regioselectivity and enantioselectivity.[17]

Troubleshooting Guide: Thermal [2+2] Cycloadditions

Thermally initiated [2+2] cycloadditions are generally less common for simple alkenes due to unfavorable orbital symmetry considerations.[3][8] However, they are highly effective for specific substrates like ketenes.[14][18]

Q: My thermal [2+2] cycloaddition of a ketene with an alkene is not working. What could be the problem?

A: Failure of this reaction often relates to the stability of the ketene and the reaction conditions.

1. Ketene Generation and Stability: Ketenes are highly reactive and can be prone to dimerization or polymerization.[18] They are often generated in situ for immediate use.

2. Experimental Protocol:

  • Ketene Generation: A common method for generating ketenes is the dehydrohalogenation of an acyl chloride with a non-nucleophilic base like triethylamine.[14] Ensure your base is pure and dry.

  • Solvent Choice: Aprotic, non-polar solvents are generally preferred to minimize side reactions of the highly electrophilic ketene. Ethers can be suitable solvents.[19]

  • Temperature Control: While these are "thermal" reactions, excessive heat can lead to decomposition. The reaction is often carried out at room temperature or with gentle heating.

  • Purity of Reactants: Ensure the alkene is pure and free from any protic impurities that could react with the ketene.

Troubleshooting Guide: Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysis has emerged as a powerful strategy for promoting [2+2] cycloadditions, often with excellent control over stereoselectivity and enantioselectivity.[1][7][20]

Q: My enantioselective metal-catalyzed [2+2] cycloaddition is giving low enantiomeric excess (ee). How can I improve the enantioselectivity?

A: Low enantioselectivity in a catalyzed reaction points to issues with the catalyst, ligand, or reaction conditions.

1. The Role of the Chiral Ligand: The chiral ligand is paramount for inducing asymmetry. The ligand's structure creates a chiral environment around the metal center, which differentiates the two faces of the prochiral substrate.

Catalytic Cycle for a Generic Metal-Catalyzed [2+2] Cycloaddition

Catalyst [M]-L* Intermediate1 Metallacyclopentane Catalyst->Intermediate1 + Alkene 1, Alkene 2 Substrate1 Alkene 1 Substrate2 Alkene 2 Product Cyclobutane Intermediate1->Product Reductive Elimination Product->Catalyst - Product

Caption: A simplified catalytic cycle for metal-catalyzed [2+2] cycloaddition.

2. Optimization Strategy:

  • Ligand Screening: The enantioselectivity is highly dependent on the structure of the chiral ligand. It is often necessary to screen a library of ligands to find the optimal one for a specific substrate combination.

  • Catalyst Precursor and Activation: Ensure the active catalyst is being formed correctly. Some pre-catalysts require an activation step. For cobalt-catalyzed reactions, a reductant like zinc may be necessary to generate the active Co(0) species.[21]

  • Solvent and Temperature Effects: These parameters can significantly impact the enantioselectivity by influencing the geometry of the transition state. A systematic screening of both is recommended.

  • Counterion Effects: In some catalytic systems, the counterion can play a crucial role in the stereochemical outcome.

Table 2: Common Catalyst Systems for Enantioselective [2+2] Cycloadditions

MetalCommon LigandsSubstrate Scope
CobaltChiral phosphines (e.g., BDPP)Dienes and aldehydes for cyclobutanone synthesis.[21]
RhodiumChiral dienesAlkenes and alkynes.[20]
NickelChiral phosphinesBicyclic alkenes and alkynes.[7]
GoldChiral phosphines (e.g., Josiphos)Alkynes and alkenes for cyclobutene synthesis.[22]

Purification of Cyclobutane Products

Q: I am having difficulty purifying my cyclobutane product from side products and starting materials. What are some effective purification strategies?

A: Purification of cyclobutanes can be challenging due to their often similar polarities to byproducts.

  • Chromatography: Silica gel chromatography is the most common method. Careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often resolve closely related compounds.

  • Distillation: For volatile cyclobutanes, distillation can be an effective purification method, especially for removing non-volatile impurities. Azeotropic distillation with water can be used for the purification of compounds like cyclobutanone.[23]

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

  • Derivatization: In some challenging cases, it may be beneficial to derivatize the crude product to a more easily separable compound, purify the derivative, and then cleave the derivatizing group.

By systematically addressing these common issues, researchers can significantly improve the outcomes of their cyclobutane synthesis experiments.

References

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
  • Hou, X., et al. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(37).
  • Stereoselectivity control of [2+2] photocycloaddition by changing site distances of hydrotalcite interlayers.
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815.
  • Cyclobutane Synthesis Methods Review. Scribd.
  • Kar, A., & Sampedro, D. (2022). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. Beilstein Journal of Organic Chemistry, 18, 1248-1254.
  • Griesbeck, A. G., & Abe, M. (1979). Triplet [2+2] cycloadditions. Spin-inversion control of stereoselectivity. Journal of the American Chemical Society, 101(12), 3184-3196.
  • Song, S., & Xiao, X. (2022). [2+2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129.
  • A Comparative Guide to Catalysts for Enantioselective Cyclobutene Synthesis. Benchchem.
  • Echavarren, A. M., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13674-13677.
  • Myers, A. G. Cyclobutane Synthesis. Andrew G. Myers Research Group.
  • Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science.
  • Brown, M. K., et al. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry, 15(6), 1234-1245.
  • Thermal [2+2] cycloadditions Definition. Fiveable.
  • Enone–alkene cycloadditions. Wikipedia.
  • Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship.org.
  • Davies, H. M., & Lantrip, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4347-4357.
  • Cycloaddition Reactions. Chemistry LibreTexts.
  • Regioselectivity and stereoselectivity of intramolecular [2+2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry.
  • Photochemical [2+2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
  • Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube.
  • Process for the recovery and purification of cyclobutanone.
  • Process for the preparation of cyclobutanones.

Sources

Improving yield and purity of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DCB-CBA-001

Last Updated: January 22, 2026

Introduction

Welcome to the technical support center for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This molecule is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis and purification of this compound, ensuring high yield and purity. We will address common issues encountered during its two-stage synthesis: the phase-transfer catalyzed (PTC) alkylation to form the nitrile intermediate, followed by its hydrolysis to the final carboxylic acid product.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common challenges encountered during the synthesis.

Q1: My yield for the first step (nitrile formation) is very low. What are the most likely causes?

A1: Low yield in the phase-transfer catalyzed alkylation of 3,4-dichlorophenylacetonitrile with 1,3-dibromopropane is typically traced to one of three areas:

  • Inefficient Phase Transfer: The catalyst may not be effectively transporting the carbanion from the aqueous basic phase to the organic phase.[3][4] This can be due to an inappropriate catalyst choice or catalyst "poisoning" by certain leaving groups.[5]

  • Poor Base Strength/Concentration: The inorganic base (e.g., NaOH, KOH) may not be concentrated enough to deprotonate the phenylacetonitrile efficiently. High concentrations of the inorganic salt are often favorable for phase transfer.[3]

  • Side Reactions: Competing reactions, such as the hydrolysis of the dibromopropane or dimerization of the starting nitrile, can consume reagents and lower the yield.

Q2: I'm seeing significant amounts of an amide impurity in my final carboxylic acid product. How can I fix this?

A2: The presence of the corresponding amide, 1-(3,4-Dichlorophenyl)cyclobutanecarboxamide, indicates incomplete hydrolysis of the nitrile intermediate.[6] To drive the reaction to completion, you can:

  • Increase Reaction Time: Extend the reflux period during the hydrolysis step.

  • Increase Reagent Concentration: Use a higher concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).[7]

  • Elevate Temperature: Ensure the reaction is maintained at a vigorous reflux. For stubborn nitriles, higher temperatures are often necessary to hydrolyze both the nitrile and the intermediate amide.[6][7]

Q3: The purity of my final product is low after initial workup. What's the best general purification strategy?

A3: For aryl-substituted carboxylic acids, the most effective and scalable purification method is typically recrystallization .[8] Success hinges on selecting an appropriate solvent or solvent system where the desired acid has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. Common solvent systems for carboxylic acids include ethanol/water, methanol/water, or mixtures of a polar solvent with a non-polar anti-solvent like hexane or heptane.[8][9]

Q4: My phase-transfer catalyst seems to be degrading under the reaction conditions. What are the signs and what can I do?

A4: Quaternary ammonium salt catalysts can degrade at high temperatures (especially >120°C) or in strongly basic solutions (50-70°C for NaOH/KOH), often via Hofmann elimination.[3][10] This can reduce catalytic activity and introduce amine impurities. If you suspect degradation:

  • Consider using a more thermally stable phosphonium-based catalyst, like hexadecyltributylphosphonium bromide, which can tolerate higher temperatures.[10]

  • Alternatively, operate at the lowest effective temperature to preserve the catalyst's integrity.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Phase-Transfer Catalysis (PTC) Step

The formation of the nitrile intermediate, 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile, is a critical step governed by the efficiency of the PTC system.

G start Low Yield in PTC Step check_catalyst 1. Evaluate Catalyst Choice (See Table 1) start->check_catalyst check_base 2. Assess Base & Solvent - Use 50% w/w NaOH/KOH - Toluene is a good solvent choice start->check_base check_temp 3. Optimize Temperature - Start at 60-70°C - Increase cautiously if rate is low start->check_temp solution_catalyst Switch to TBAB or a phosphonium salt. check_catalyst->solution_catalyst solution_base Ensure vigorous stirring to maximize interfacial area. check_base->solution_base check_impurities 4. Analyze for Side Products - TLC/GC-MS of crude mixture check_temp->check_impurities solution_temp Balance rate vs. catalyst degradation. check_temp->solution_temp solution_impurities Adjust stoichiometry or addition rate of electrophile. check_impurities->solution_impurities

Caption: Troubleshooting workflow for the PTC alkylation step.

  • The Catalyst: The structure of the phase-transfer catalyst directly impacts its ability to partition between the aqueous and organic phases.[3] The ideal catalyst possesses sufficient lipophilicity to be soluble in the organic phase (toluene) while still interacting with the aqueous phase to extract the deprotonated nitrile anion.

    Catalyst ParameterRationale & Recommendation
    Lipophilicity (C#) The total number of carbons (C#) on the quaternary salt's alkyl chains should be high enough (typically 16-32) to ensure solubility in the organic phase.[5] Methyltributylammonium and tetrabutylammonium salts (TBAB) are excellent starting points.
    Anion Exchange The catalyst must efficiently exchange its initial anion (e.g., Cl⁻, Br⁻) for the carbanion at the phase interface.
    Stability Quaternary ammonium salts are generally stable but can degrade in strong base at high temperatures.[3] Phosphonium salts offer enhanced thermal stability if needed.[10]
  • The Base and Solvent System: The reaction relies on creating a carbanion from 3,4-dichlorophenylacetonitrile.

    • Base: A high concentration of an inorganic base like NaOH or KOH (e.g., 50% w/w aqueous solution) is used. This creates a highly saline aqueous phase which helps to "salt out" the organic components and promotes the transfer process.[3] Using a strong base allows for efficient deprotonation.

    • Solvent: A non-polar, water-immiscible organic solvent like toluene is preferred over dipolar aprotic solvents, making the process "greener" and simplifying workup.[5]

    • Stirring: Vigorous stirring is crucial. The reaction occurs at the interface between the two liquid phases, and a higher interfacial area, achieved through high agitation, leads to a faster reaction rate.[11]

Guide 2: Driving the Nitrile Hydrolysis to Completion

The conversion of the nitrile to the carboxylic acid can be performed under acidic or basic conditions, typically by heating under reflux.[6] The primary challenge is stopping at the intermediate amide stage.

This protocol is designed to minimize amide formation and maximize the yield of the desired carboxylic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (1.0 eq).

  • Reagents: Add a 5:1 mixture of ethanol and 10 M aqueous sodium hydroxide (NaOH). Rationale: Ethanol acts as a co-solvent to increase the solubility of the organic nitrile in the aqueous base, facilitating the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC every 4-6 hours. Expert Tip: The reaction is often complete after 12-24 hours. Look for the complete disappearance of both the starting nitrile and the intermediate amide spot/peak.

  • Workup: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dilute the remaining aqueous residue with water and wash with a non-polar organic solvent (e.g., MTBE or toluene) to remove any unreacted starting material or non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate as a solid. Causality: The basic hydrolysis initially forms the sodium carboxylate salt, which is water-soluble.[6] Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which is insoluble in water.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

G cluster_conditions Key Control Parameters Nitrile Starting Nitrile (R-CN) Amide Intermediate Amide (R-CONH2) Nitrile->Amide  Hydrolysis Step 1 (Slower) Acid Final Carboxylic Acid (R-COOH) Amide->Acid  Hydrolysis Step 2 (Faster under forcing conditions) Temp ↑ Temperature Time ↑ Reaction Time Conc ↑ [H⁺] or [OH⁻]

Caption: Pathway of nitrile hydrolysis showing key control parameters.

Part 3: Purification Protocol - High-Purity Recrystallization

Achieving >99% purity often requires a carefully executed recrystallization.

  • Solvent Selection: The goal is to find a solvent that dissolves the carboxylic acid when hot but not when cold. A mixture of a "good" solvent (dissolves the compound) and a "bad" or "anti-solvent" (does not dissolve it) is often ideal. For this compound, an Ethanol/Water system is a strong candidate.

  • Dissolution: Place the crude, dry carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Self-Validation: If too much solvent is added, recovery will be low. Add solvent portion-wise near its boiling point until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from being incorporated into the crystals.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals, as impurity molecules do not have time to be incorporated into the growing crystal lattice.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture (the final ethanol/water ratio). Dry the crystals in a vacuum oven.

Solvent SystemTypical PurityTypical RecoveryNotes
Ethanol / Water> 99.5%80-90%Excellent for removing polar and non-polar impurities. Provides well-defined crystals.
Toluene98-99%75-85%Good for removing highly polar impurities. Can sometimes result in oiling out if cooled too quickly.
Heptane / Ethyl Acetate99.0%85-95%Effective, but requires careful determination of the correct solvent ratio.

References

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Degree of complete hydrolysis of nitriles to the carboxylic acid. ResearchGate. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. ResearchGate. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. ResearchGate. [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Process for producing an 'aryl substituted' carboxylic acid or its salt. European Patent Office. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • This compound. MySkinRecipes. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile | CAS 84467-19-6. American Elements. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 3-chlorocyclobutanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. PubChem. [Link]

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Technical Support Center: Purification of Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for the purification of carboxylic acid intermediates. As a Senior Application Scientist, I understand that isolating a pure carboxylic acid is a critical, yet often challenging, step in multi-step synthesis, particularly within the fast-paced environment of drug development. The success of subsequent reactions and the validity of biological assays depend on the purity of these key building blocks.

This guide is structured to provide direct, actionable solutions to common problems you may encounter. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific compound. We will explore purification through the lenses of extraction, crystallization, and chromatography, addressing everything from low yields to persistent, hard-to-remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should consider for a crude carboxylic acid?

For most small-molecule carboxylic acids, acid-base extraction is the most effective and straightforward initial purification step.[1] This technique leverages the acidic proton of the carboxyl group. By washing an organic solution of your crude product with an aqueous base (like sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[2][3] This salt migrates to the aqueous layer, leaving non-acidic organic impurities behind in the original organic solvent. The aqueous layer can then be isolated, re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, and extracted back into a clean organic solvent.[4][5]

Q2: How do I choose between a weak base (e.g., NaHCO₃) and a strong base (e.g., NaOH) for extraction?

The choice depends on the acidity of your carboxylic acid and the presence of other acidic functional groups.

  • Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally preferred. It is selective for carboxylic acids (typical pKa ~4-5) and will typically not deprotonate less acidic functional groups like phenols (pKa ~10).[3] This selectivity is crucial if your impurity profile includes phenolic compounds.

  • Sodium Hydroxide (NaOH): A strong base should be used if your carboxylic acid is particularly electron-deficient and has a lower pKa, or if it is not sufficiently soluble in bicarbonate solution. However, be cautious: NaOH will also extract other acidic compounds like phenols and can potentially hydrolyze sensitive functional groups, such as esters, in your target molecule or impurities.[1]

Q3: My carboxylic acid is a solid. What is the best method for final purification?

Recrystallization is the gold standard for purifying solid organic compounds. The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] A suitable solvent will dissolve your carboxylic acid completely at an elevated temperature but only sparingly at low temperatures. As the saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving more soluble impurities behind in the "mother liquor."

Q4: My carboxylic acid streaks badly ("tails") on a silica gel TLC plate. How can I get a clean separation by flash chromatography?

Tailing is a common issue when running acidic compounds on standard silica gel. The acidic silanol groups on the silica surface can interact strongly with the carboxylic acid via hydrogen bonding, slowing its elution and causing the characteristic streak.

To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%) , to the mobile phase.[7] This acid protonates the surface of the silica gel, reducing its interaction with your compound and leading to sharper, more symmetrical peaks.

Q5: What are some common impurities I should expect, and how are they measured?

Typical impurities depend on the synthetic route but often include:

  • Unreacted starting materials: Such as the precursor alcohol or aldehyde from an oxidation reaction.[8]

  • Side-products: Decarboxylation products (especially from β-keto acids) or amides from reactions with amine reagents/solvents.[9][10]

  • Residual Solvents: High-boiling solvents like DMF or DMSO can be difficult to remove.[11]

  • Water: Can be present from aqueous workups.

Purity is assessed using a combination of techniques:

  • Chromatography: HPLC for non-volatile organics.[11]

  • Spectroscopy: NMR for structural confirmation and purity assessment.[12] IR spectroscopy shows a characteristic broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).[11]

  • Titration: Acid-base titration to determine free acid content.[11]

  • Karl Fischer Titration: Specifically for quantifying water content.[11]

Troubleshooting Guide: Common Purification Problems & Solutions
Problem 1: Low Recovery After Acid-Base Extraction
  • Probable Cause 1: Incomplete Extraction into the Aqueous Layer. The basicity of your aqueous solution may be insufficient to fully deprotonate the carboxylic acid, especially if the acid has a higher pKa or is sterically hindered.

    • Solution: Ensure the pH of the aqueous layer is at least 2-3 units higher than the pKa of your carboxylic acid.[5] If using sodium bicarbonate, consider switching to a stronger base like sodium carbonate or dilute sodium hydroxide. Perform multiple extractions with smaller volumes of base, as this is more efficient than a single large-volume extraction.

  • Probable Cause 2: Incomplete Precipitation upon Acidification. After isolating the basic aqueous layer, the carboxylic acid may not fully precipitate if it has some residual water solubility or if insufficient acid was added.

    • Solution: Ensure the aqueous layer is acidified to a pH at least 2-3 units below the pKa of the carboxylic acid to ensure complete protonation.[5] Chilling the solution in an ice bath can further decrease solubility and promote precipitation. If no solid forms or it appears oily, the acid may be too water-soluble to precipitate. In this case, you must extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to recover your product.[3]

  • Probable Cause 3: Emulsion Formation. A stable emulsion can form at the interface of the organic and aqueous layers, trapping your product and preventing clean separation. This is common with high concentrations of dissolved material or when using certain solvents like DCM or benzene.[13]

    • Solution:

      • Patience: Allow the separatory funnel to stand undisturbed for some time.

      • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.

      • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

      • Solvent Modification: Add a small amount of a different organic solvent to change the polarity.

Problem 2: Recrystallization Fails or Yields Oily Product
  • Probable Cause 1: Improper Solvent Choice. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough when hot, it will not dissolve fully.

    • Solution: Perform small-scale solvent screening tests. If a single solvent doesn't work, use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly.[6]

  • Probable Cause 2: Cooling Too Rapidly. Rapid cooling leads to the rapid precipitation of small, impure crystals or an oil, as impurities get trapped within the fast-forming crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not move it directly to an ice bath. Once crystals have formed at room temperature, then you can place it in an ice bath to maximize recovery.[6]

  • Probable Cause 3: Presence of "Oiling Out" Impurities. If the melting point of your compound is lower than the boiling point of the solvent, or if impurities are depressing the melting point significantly, the compound may melt in the hot solvent and separate as an oil rather than crystallizing.

    • Solution: Lower the temperature of the crystallization by choosing a lower-boiling solvent. Alternatively, add slightly more solvent to avoid supersaturation at the boiling point, and try to induce crystallization by scratching the inside of the flask with a glass rod at a slightly lower temperature.

Problem 3: Persistent Impurity After Multiple Purification Attempts
  • Probable Cause 1: Formation of a Stable Salt. If your reaction involves amines or other basic reagents, they can form a stable ammonium carboxylate salt with your product. This salt may have different solubility and chromatographic properties, making it difficult to remove.

    • Solution: During an acidic workup (e.g., washing with 1M HCl), ensure the pH is low enough to break up this salt by protonating the amine. This will render the amine salt water-soluble and the carboxylic acid organic-soluble, allowing for separation.

  • Probable Cause 2: Incomplete Removal of a Protecting Group. Ester protecting groups (e.g., methyl, ethyl, t-butyl) are common for carboxylic acids.[14][15] Incomplete hydrolysis or hydrogenolysis will leave behind the esterified starting material, which is a neutral impurity.

    • Solution: First, confirm the presence of the ester by NMR or mass spectrometry. If present, re-subject the material to the deprotection conditions (e.g., heating with acid/base for hydrolysis, or hydrogenolysis for benzyl esters) to drive the reaction to completion.[14][16][17]

  • Probable Cause 3: Co-elution in Chromatography. The impurity may have a polarity very similar to your product, making separation by normal-phase chromatography difficult.

    • Solution: Switch the purification technique. If normal-phase silica chromatography fails, consider reversed-phase (C18) flash chromatography.[18] This separates compounds based on hydrophobicity rather than polarity and can often resolve impurities that are inseparable on silica. Using a mobile phase buffered to a specific pH can also dramatically improve the separation of ionizable compounds.[19]

Data & Protocols
Data Presentation

Table 1: Properties of Common Solvents for Purification

Solvent Boiling Point (°C) Polarity Index Use Case Notes
Diethyl Ether 34.6 2.8 Extraction Highly flammable; forms peroxides. Good for extracting non-polar to moderately polar compounds.
Ethyl Acetate 77.1 4.4 Extraction, Chromatography Good general-purpose solvent. Can be hydrolyzed by strong acid or base.
Dichloromethane (DCM) 39.6 3.1 Extraction Denser than water. Can form emulsions.[13]
Hexanes ~69 0.1 Extraction, Chromatography Non-polar. Often used as the weak solvent in normal-phase chromatography.
Water 100 10.2 Extraction, Recrystallization Used as the aqueous phase in extractions and for recrystallizing polar compounds.[20]
Ethanol 78.4 4.3 Recrystallization Good for recrystallizing moderately polar solids. Often used in a mixture with water.[21]

| Toluene | 110.6 | 2.4 | Recrystallization | Good for less polar aromatic acids. High boiling point requires care. |

Table 2: Common Impurity Profiles and Removal Strategies

Impurity Type Common Source Recommended Removal Method Rationale
Neutral Organics (e.g., unreacted alcohol, ester starting material) Oxidation, Hydrolysis Acid-Base Extraction The neutral impurity remains in the organic layer while the carboxylic acid is extracted as its salt into the aqueous base.[4]
Basic Organics (e.g., unreacted amine) Amide Coupling Acid Wash (e.g., 1M HCl) The amine is protonated to a water-soluble ammonium salt and is removed in the aqueous layer.
Phenols Side-product or starting material NaHCO₃ Extraction A weak base like sodium bicarbonate will selectively extract the more acidic carboxylic acid, leaving the less acidic phenol in the organic layer.[3]
Decarboxylation Product Thermal degradation of β-keto acids or malonic acids Chromatography This side-product is often less polar than the parent acid and can typically be separated by flash chromatography.[9][22]

| High-Boiling Solvents (DMF, DMSO) | Reaction Solvent | Aqueous Wash | Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate), then wash repeatedly with large volumes of water/brine to partition the polar solvent into the aqueous phase.[13] |

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Add another portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. Repeat 1-2 more times to ensure complete extraction.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1-3M HCl dropwise with stirring until the pH is ~1-2 (confirm with pH paper). The carboxylic acid should precipitate out.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

    • If no solid forms or an oil appears: Extract the acidified aqueous solution 3 times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: Place the crude solid carboxylic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-solubilization: Add a few more drops of hot ethanol to make the solution clear again. This ensures the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations: Workflows and Mechanisms
Diagrams

Purification_Decision_Tree start Crude Carboxylic Acid Intermediate extraction Perform Acid-Base Extraction start->extraction is_solid Is the crude product a solid? recrystallize Purify by Recrystallization is_solid->recrystallize Yes chromatography Purify by Chromatography is_solid->chromatography No (Oil) extraction->is_solid  Product is solid/oil? is_pure_solid Is it pure enough? recrystallize->is_pure_solid is_pure_liquid Is it pure enough? chromatography->is_pure_liquid pure_solid Pure Solid Product is_pure_solid->chromatography No is_pure_solid->pure_solid Yes is_pure_liquid->recrystallize No (if solidifies) pure_liquid Pure Liquid/Oily Product is_pure_liquid->pure_liquid Yes Acid_Base_Extraction cluster_0 Step 1: Extraction with Base cluster_1 Step 2: Phase Separation cluster_2 Step 3: Acidification & Re-extraction start Organic Layer (Ether) R-COOH (Product) + Neutral Impurity aqueous_after Aqueous Layer R-COO- Na+ (Product Salt) start:f1->aqueous_after:f1 R-COOH reacts with NaHCO3 moves to aqueous layer aqueous1 Aqueous Layer (NaHCO3) NaHCO3 organic_after Organic Layer (Ether) Neutral Impurity (Discard) acidified Aqueous Layer + HCl R-COOH (Precipitated/Dissolved) aqueous_after:f1->acidified:f1 Add HCl final_organic Organic Layer (Ether) R-COOH (Pure Product) acidified:f1->final_organic:f1 Extract with fresh Ether

Caption: Mechanism of purification by acid-base extraction.

Decarboxylation_Side_Reaction start β-Keto Carboxylic Acid (Desired Product) heat Heat (e.g., during distillation or reflux) start->heat products Ketone (Impurity) + CO₂ start->products Decarboxylation transition Cyclic Transition State (Enol Intermediate) heat->transition transition->products Loss of CO₂

Caption: Formation of an impurity via decarboxylation.

References
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How to resolve solubility issues of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid (CAS 84485-58-5). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a molecule featuring a lipophilic dichlorophenyl group and a carboxylic acid moiety, its solubility behavior can be complex, often characterized by poor aqueous solubility.[1][2] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Resolving Solubility Issues

This section addresses specific problems you might encounter in the lab. Each issue is followed by a series of recommended solutions, from simplest to most complex, grounded in physicochemical principles.

Issue 1: The compound fails to dissolve in a standard aqueous buffer (e.g., PBS at neutral pH).

This is the most common issue and is expected given the compound's structure. The dichlorophenyl group confers significant hydrophobicity, making the molecule poorly soluble in water at neutral pH.

Root Cause Analysis:

At neutral pH, the carboxylic acid group is only partially deprotonated. The un-ionized form of the molecule is highly non-polar and will not readily dissolve in aqueous media. To achieve solubility, we must shift the equilibrium towards the more polar, ionized carboxylate form.

Solution 1.1: pH Adjustment (Primary Method)

Principle: The most effective method for solubilizing a carboxylic acid is to deprotonate it by raising the pH of the solvent above its pKa, forming a more soluble salt.[3][4]

Experimental Protocol: Solubilization via pH Adjustment

  • Preparation: Weigh the desired amount of this compound powder.

  • Initial Suspension: Add a minimal amount of the desired aqueous buffer (e.g., PBS, TRIS) to the powder to create a slurry. Do not add the full volume yet.

  • Basification: While stirring vigorously, add a dilute basic solution (e.g., 1 M NaOH) dropwise. The slurry should begin to clarify as the compound dissolves.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. Aim for a pH of at least 2 units above the predicted pKa of the carboxylic acid group (typically around 4-5), so a target pH of 7.5 or higher is a good starting point.

  • Final Volume Adjustment: Once the solid has completely dissolved and the solution is clear, add the remaining buffer to reach your final target concentration.

  • Validation & Final pH Check: Re-check the pH and adjust if necessary. A clear solution at the final pH is indicative of successful solubilization. If the solution is hazy, it may be supersaturated or require further pH increase.

Issue 2: The compound dissolves in an organic solvent but precipitates when diluted with an aqueous medium.

This occurs when the final solvent system has a polarity that is too high to maintain the solubility of the compound. This is a common problem when preparing working solutions from a concentrated organic stock.

Solution 2.1: Co-Solvent System

Principle: Using a water-miscible organic solvent as a "co-solvent" reduces the overall polarity of the aqueous medium, creating a more favorable environment for a lipophilic compound.[3][5][6] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[5]

Experimental Protocol: Preparing a Working Solution with a Co-Solvent

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol). A typical starting point is 10-50 mM.

  • Pre-mixing (Crucial Step): Before adding to your final aqueous system (e.g., cell culture media), pre-mix the required volume of the organic stock with a small volume of the aqueous buffer.

  • Vortexing/Stirring: Add the stock solution to the buffer while vortexing or stirring vigorously. This rapid mixing prevents localized high concentrations of the compound from crashing out of solution.

  • Final Dilution: Slowly add this intermediate mixture to the bulk of your aqueous medium.

  • Final Concentration Check: Ensure the final concentration of the organic solvent is as low as possible (typically <1% and often <0.1% in cell-based assays) to avoid solvent-induced artifacts.

Troubleshooting Workflow for Dilution

Below is a decision-making workflow for addressing precipitation upon dilution.

G start Start: Need to dilute organic stock into aqueous buffer check_precip Does precipitation occur upon direct dilution? start->check_precip sol_cosolvent Action: Use a co-solvent system. (e.g., keep final DMSO < 1%) check_precip->sol_cosolvent Yes success Success: Proceed with experiment check_precip->success No check_again Is the solution clear? sol_cosolvent->check_again sol_surfactant Action: Add a non-ionic surfactant. (e.g., Tween-20 at 0.01-0.1%) sol_surfactant->success Solved failure Problem persists: Consider alternative methods (e.g., cyclodextrins, lipid formulation) sol_surfactant->failure Still persists check_again->sol_surfactant No, still cloudy check_again->success Yes

Caption: A troubleshooting workflow for dilution-induced precipitation.

Solution 2.2: Surfactant-Mediated Solubilization

Principle: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous phase.[5][7] This is a common technique used in pharmaceutical formulations.

Protocol:

  • Prepare your aqueous buffer.

  • Add a small amount of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, to the buffer. A good starting concentration is 0.01% to 0.1% (v/v).

  • Mix thoroughly until the surfactant is fully dissolved.

  • Proceed with the dilution of your organic stock solution into this surfactant-containing buffer, following the vigorous stirring method described in the co-solvent protocol.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

PropertyValue / DescriptionSource
IUPAC Name This compound[8]
Molecular Formula C₁₁H₁₀Cl₂O₂[9]
Molecular Weight 245.1 g/mol [8]
Physical Form Solid
Predicted XLogP3 ~4.0[9]

Note: The XLogP3 value is for a structurally similar ester and suggests high lipophilicity, which is a key driver of poor aqueous solubility.

Q2: What are the best organic solvents for creating a stock solution?

For creating a high-concentration stock solution, polar aprotic solvents are generally the best choice.

  • Highly Recommended: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Good Alternatives: Ethanol, Methanol, Acetonitrile Always use anhydrous (dry) solvents to prevent the introduction of water, which can lower the solubility of the compound in the organic phase.

Q3: Can I use sonication or heating to improve solubility?

Yes, but with caution.

  • Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • Heating: Gentle heating can increase the rate of dissolution and solubility. However, you must first confirm the thermal stability of the compound to avoid degradation.[7] Always perform this in a well-ventilated area and ensure the container is not sealed. A solution prepared with heat may become supersaturated and precipitate upon cooling to room temperature.

Q4: Are there more advanced techniques if the above methods fail?

Yes, for particularly challenging formulations, especially in a drug development context, several advanced methods can be employed.[1][2][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[5][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Lipid-Based Formulations: For in vivo applications, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly enhance oral bioavailability.[10]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and thereby enhances the dissolution rate.[3][4][7]

The diagram below illustrates the principle of cyclodextrin complexation.

Caption: Mechanism of solubility enhancement via cyclodextrin complexation.

Q5: What are the key safety precautions when handling this compound?

Based on safety data for the parent compound and similar structures, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12][13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

References

  • Vertex AI Search. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PharmaCompass.com. Solubilizer Agent | Excipient | Pharmaceutical drug delivery.
  • Drug Delivery Leader. (2022). 5 Novel Techniques For Solubility Enhancement.
  • AZoLifeSciences. (2020). How to Achieve Drug Solubility.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • PMC - PubMed Central.
  • UNT Digital Library. (2025).
  • Sigma-Aldrich. 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • OSTI.GOV. (1991).
  • World Pharma Today.
  • PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester.
  • Thermo Fisher Scientific. (2012).
  • Sigma-Aldrich. (2024).
  • SAFETY D
  • Sigma-Aldrich. (2024).
  • Fisher Scientific.
  • Sigma-Aldrich. This compound | 84485-58-5.

Sources

Stability testing of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common issues encountered during stability and forced degradation studies. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your results.

Introduction: Understanding the Molecule

This compound is a solid at room temperature. Its structure comprises a dichlorinated phenyl ring, a cyclobutane ring, and a carboxylic acid functional group. Each of these components can influence its stability under various stress conditions. This guide will help you anticipate and address potential degradation pathways and analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues that may arise during the stability testing of this compound.

FAQ 1: My assay values for the main peak are decreasing, but I don't see any significant degradation peaks in my chromatogram. What could be the issue?

Answer:

This is a common and critical observation in stability testing, often referred to as a "mass balance" issue. Several factors could be at play:

  • Formation of Non-UV Active Degradants: Your primary degradation pathway might be producing species that do not have a chromophore and are therefore not detected by your UV-Vis detector. The dichlorophenyl group is a strong chromophore, but reactions involving its modification or cleavage could lead to non-UV active products.

  • Degradants are Not Eluting: Highly polar degradants may be irreversibly retained on a standard reverse-phase column, while very non-polar degradants may be retained in the organic mobile phase and not elute in a reasonable time.

  • Precipitation: The degradant or the parent compound may be precipitating out of the solution under the storage conditions, leading to a lower concentration in the sample injected into the HPLC.

  • Volatility of Degradants: If a degradation pathway involves decarboxylation, the resulting compound may be volatile and lost during sample preparation or analysis.

Troubleshooting Steps:

  • Use a Mass Spectrometer (MS) Detector: Couple your HPLC to a mass spectrometer to look for degradants that may not have a UV chromophore.

  • Modify Your Gradient: Employ a steeper gradient or a different organic modifier to ensure all compounds are eluting from the column.

  • Check Sample Solubility: Visually inspect your stability samples for any signs of precipitation. If necessary, use a different solvent for sample preparation.

  • Consider Other Analytical Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be useful for identifying and quantifying degradants without relying on their UV activity.

FAQ 2: I'm seeing significant degradation of this compound under acidic hydrolytic conditions. What is the likely degradation pathway?

Answer:

While the carboxylic acid group itself is generally stable to hydrolysis, other reactions can be catalyzed by acidic conditions. Given the structure, a likely pathway, especially with heat, could be decarboxylation . The cyclobutane ring may also be susceptible to acid-catalyzed rearrangement or ring-opening, although this is generally less common under typical forced degradation conditions.

Plausible Acid-Catalyzed Degradation Pathway:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated.

  • Decarboxylation: This can be followed by the loss of carbon dioxide, potentially leading to the formation of 1-(3,4-dichlorophenyl)cyclobutane.

Experimental Confirmation:

  • LC-MS Analysis: Use LC-MS to identify a degradation product with a mass corresponding to the loss of CO2 (a decrease of 44 Da).

  • Headspace GC-MS: If the resulting hydrocarbon is volatile, headspace gas chromatography-mass spectrometry can be used to detect it.

FAQ 3: My photostability study is showing inconsistent results. What are some common pitfalls?

Answer:

Photostability testing can be tricky due to the number of variables involved.[1][2][3][4][5] Inconsistencies often arise from:

  • Inadequate Light Exposure: Ensure your samples receive the total illumination and near-UV energy as specified in the ICH Q1B guideline (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light).[1]

  • Sample Preparation: For solid-state testing, the thickness of the sample can affect light penetration. A thin, uniform layer is crucial.[2]

  • Inadequate Control: A dark control (sample wrapped in aluminum foil) stored under the same temperature and humidity conditions is essential to differentiate between light-induced and thermally-induced degradation.[2]

  • Wavelength of Light: Ensure your light source simulates natural daylight (D65 lamp) or a combination of cool white fluorescent and near-UV lamps, as per ICH Q1B.[2] Unrealistic degradation can occur if the light source has significant output below 320 nm.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for photostability studies.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8][9][10]

Summary of Forced Degradation Conditions and Potential Degradation Products
Stress ConditionTypical Reagents & ConditionsPotential Degradation of this compoundPrimary Analytical Technique
Acid Hydrolysis 0.1 M HCl, 60°C, 24hDecarboxylation, potential ring rearrangement.HPLC-UV, LC-MS
Base Hydrolysis 0.1 M NaOH, 60°C, 24hGenerally stable, potential for salt formation affecting solubility.HPLC-UV, LC-MS
Oxidation 3% H₂O₂, RT, 24hHydroxylation of the phenyl ring, oxidative cleavage of the cyclobutane ring.HPLC-UV, LC-MS
Thermal (Solid) 80°C, 75% RH, 7 daysDecarboxylation, potential for sublimation.HPLC-UV, TGA
Photolytic (Solid) ICH Q1B conditionsDechlorination, formation of radicals leading to dimers or other products.HPLC-UV, LC-MS

Note: This table presents plausible degradation pathways based on the chemical structure. Experimental data is required for confirmation.

Experimental Protocol: Oxidative Degradation

This protocol outlines a typical experiment for assessing the oxidative stability of this compound.

Objective: To determine the susceptibility of the compound to oxidative stress and to generate degradation products for analytical method development.

Materials:

  • This compound

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV and/or MS detector

Procedure:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in 5 mL of acetonitrile.

  • Stress Application:

    • Add 1 mL of 3% hydrogen peroxide to the flask.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Prepare a control sample by following the same procedure but adding 1 mL of water instead of hydrogen peroxide.

  • Incubation:

    • Store both the stressed sample and the control sample at room temperature, protected from light, for 24 hours.

  • Analysis:

    • After 24 hours, take an aliquot from each sample.

    • If necessary, quench any remaining hydrogen peroxide with a small amount of sodium bisulfite solution.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed and control samples.

    • Calculate the percentage of degradation.

    • If using LC-MS, identify the mass of the degradation products.

Safety Precautions: Always handle hydrogen peroxide with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

Logical Framework for Stability Testing

The overall process of stability testing follows a logical progression from initial forced degradation to long-term stability studies.

Stability_Testing_Workflow cluster_forced_degradation Forced Degradation Studies cluster_method_dev Analytical Method Development cluster_formal_stability Formal Stability Studies (ICH Q1A) A Acid Hydrolysis F Develop Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photostability E->F G Validate Method (ICH Q2) F->G J Characterize Degradation Products F->J H Long-Term Studies (e.g., 25°C/60% RH) G->H I Accelerated Studies (e.g., 40°C/75% RH) G->I K Establish Shelf-Life & Storage Conditions H->K I->K

Caption: A typical workflow for pharmaceutical stability testing.

This guide provides a starting point for your stability studies on this compound. Remember that each molecule is unique, and these principles should be adapted based on your experimental observations.

References

  • Vertex AI Search. (2026). USP Hydrolytic Stability Testing.
  • Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • ICH. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • PubMed. (2019).
  • PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use.
  • Sigma-Aldrich. 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid.
  • BioPharm International. (2020).
  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products.
  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • News-Medical.Net. (2026).
  • MedCrave online. (2016).
  • University of Central Arkansas.
  • PharmaTutor. (2014).
  • ACS Publications. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass. (2025).
  • Sigma-Aldrich. 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid.

Sources

Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate.[1][2] Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves a two-step process:

  • Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile: This step typically involves the alkylation of 3,4-dichlorophenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis (PTC) is often employed to facilitate this reaction, offering advantages in terms of milder reaction conditions and improved yields.[3]

  • Hydrolysis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile: The nitrile intermediate is then hydrolyzed, usually under acidic or basic conditions, to yield the final carboxylic acid product.

This guide will address potential impurities and challenges in both of these critical steps.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues you may encounter during your synthesis.

Part 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

The phase-transfer catalyzed alkylation of 3,4-dichlorophenylacetonitrile is a robust reaction, but impurities can arise if not properly controlled.

Problem 1: Low Yield of the Desired Nitrile Product

  • Symptom: After the reaction and work-up, the isolated yield of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is significantly lower than expected.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleTroubleshooting Steps
Inefficient Phase Transfer The phase-transfer catalyst (e.g., a quaternary ammonium salt) may not be effectively transporting the deprotonated 3,4-dichlorophenylacetonitrile from the aqueous phase to the organic phase where the reaction with 1,3-dibromopropane occurs.1. Catalyst Selection: Ensure you are using an appropriate phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) is a common choice. 2. Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Agitation: Increase the stirring rate to improve the interfacial area between the aqueous and organic phases.
Dialkylation Side Reaction The product nitrile can be deprotonated and react with another molecule of 1,3-dibromopropane, leading to a dialkylated byproduct. This is more likely with a high concentration of the alkylating agent.1. Stoichiometry Control: Use a slight excess of 3,4-dichlorophenylacetonitrile relative to 1,3-dibromopropane. 2. Slow Addition: Add the 1,3-dibromopropane slowly to the reaction mixture to maintain a low instantaneous concentration.
Elimination of 1,3-Dibromopropane Under strongly basic conditions, 1,3-dibromopropane can undergo elimination to form allyl bromide and other byproducts, consuming the reagent.[4]1. Base Concentration: Use a moderately concentrated base solution (e.g., 50% NaOH) rather than a highly concentrated one. 2. Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 40-50 °C) to disfavor the elimination reaction.

Problem 2: Presence of Multiple Impurities in the Crude Nitrile Product

  • Symptom: TLC or HPLC analysis of the crude product shows multiple spots or peaks in addition to the desired product.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleTroubleshooting Steps
Unreacted Starting Material Incomplete reaction can leave significant amounts of 3,4-dichlorophenylacetonitrile.1. Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. 2. Temperature: If the reaction is sluggish, consider a modest increase in temperature (e.g., by 10 °C).
Oligomerization of Starting Material Under strongly basic conditions, phenylacetonitrile derivatives can undergo self-condensation or oligomerization.1. Controlled Base Addition: Add the base solution slowly to the reaction mixture. 2. Temperature Management: Avoid excessive reaction temperatures.
Byproducts from 1,3-Dibromopropane As mentioned, elimination and other side reactions of 1,3-dibromopropane can generate impurities.1. Reagent Quality: Use high-purity 1,3-dibromopropane. 2. Reaction Conditions: Follow the recommendations to minimize elimination reactions.
Part 2: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

The hydrolysis of the nitrile to the carboxylic acid is a critical step where a key impurity can form.

Problem 3: Incomplete Hydrolysis and Presence of Amide Impurity

  • Symptom: The final product contains a significant amount of 1-(3,4-Dichlorophenyl)cyclobutanecarboxamide.

  • Scientific Rationale: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.

  • Troubleshooting Steps:

Hydrolysis MethodTroubleshooting Actions
Acidic Hydrolysis (e.g., H₂SO₄/H₂O) 1. Increase Acid Concentration: Use a more concentrated acid solution. 2. Increase Temperature: Raise the reaction temperature to drive the hydrolysis of the amide to completion. 3. Prolong Reaction Time: Extend the reflux time and monitor the reaction progress by TLC or HPLC.
Basic Hydrolysis (e.g., NaOH/H₂O) 1. Increase Base Concentration: Use a higher concentration of the base. 2. Elevate Temperature: Increase the reaction temperature. Note that this will initially form the carboxylate salt, which will need to be acidified in the work-up to obtain the carboxylic acid. 3. Extended Reflux: Ensure a sufficient reflux period for complete conversion.

Problem 4: Difficulty in Purifying the Final Carboxylic Acid Product

  • Symptom: The isolated carboxylic acid is off-color or has a low melting point, and purification by recrystallization is challenging.

  • Probable Causes & Solutions:

Probable CauseScientific RationalePurification Protocol
Co-precipitation of Amide Impurity The amide impurity has a similar structure to the carboxylic acid and may co-precipitate during recrystallization, making separation difficult.1. Solvent System Selection: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane, heptane) can be effective. 2. pH Adjustment during Work-up: During the work-up of the hydrolysis, carefully adjust the pH. The carboxylic acid is soluble in a basic aqueous solution as its carboxylate salt, while the less acidic amide is not. This allows for an extractive separation.
Presence of Other Organic Impurities Byproducts from the nitrile synthesis step may carry over and contaminate the final product.1. Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexane with a small amount of acetic acid can be used.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst and why is it important?

A1: The phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the water-insoluble 3,4-dichlorophenylacetonitrile and the aqueous base. The PTC, typically a quaternary ammonium salt, forms an ion pair with the deprotonated nitrile, making it soluble in the organic phase where it can react with 1,3-dibromopropane. Without the PTC, the reaction would be extremely slow as the reactants would be in separate phases.[3]

Q2: I see a significant amount of a byproduct with a mass corresponding to dialkylation. How can I avoid this?

A2: Dialkylation occurs when the product nitrile is deprotonated and reacts again with 1,3-dibromopropane. To minimize this, you should use a slight excess of the 3,4-dichlorophenylacetonitrile and add the 1,3-dibromopropane slowly to the reaction mixture. This ensures that the concentration of the alkylating agent is kept low at any given time, favoring the mono-alkylation reaction.

Q3: My hydrolysis reaction seems to be stuck at the amide stage. What are the best conditions to push it to the carboxylic acid?

A3: To drive the hydrolysis to completion, you need more forcing conditions. For acidic hydrolysis, increasing the concentration of the acid (e.g., using 70-80% sulfuric acid) and prolonging the reflux time are effective. For basic hydrolysis, using a higher concentration of NaOH or KOH and ensuring a sufficiently long heating period will favor the formation of the carboxylate, which can then be acidified to the carboxylic acid.

Q4: What is the best way to monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to track the formation of minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point for method development.[5][6][7][8][9]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or isopropanol/hexane.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Extractive Separation of Carboxylic Acid from Amide Impurity
  • Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as the carboxylate salt, while the neutral amide will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2). The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Nitrile Formation (PTC) cluster_step2 Step 2: Hydrolysis 3,4-Dichlorophenylacetonitrile 3,4-Dichlorophenylacetonitrile Reaction_Mix_1 NaOH (aq), PTC 3,4-Dichlorophenylacetonitrile->Reaction_Mix_1 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction_Mix_1 Nitrile_Product 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile Amide_Intermediate Amide Intermediate Nitrile_Product->Amide_Intermediate H₂O, H⁺ or OH⁻ Reaction_Mix_1->Nitrile_Product Carboxylic_Acid This compound Amide_Intermediate->Carboxylic_Acid H₂O, H⁺ or OH⁻

Caption: Overall synthetic route.

Troubleshooting Logic for Low Nitrile Yield

Low_Yield_Troubleshooting cluster_PTC PTC Issues cluster_Stoichiometry Stoichiometry Issues cluster_Conditions Reaction Condition Issues Start Low Yield of Nitrile Check_PTC Review Phase-Transfer Catalysis Conditions Start->Check_PTC Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Conditions Assess Reaction Conditions Start->Check_Conditions PTC_Type Incorrect Catalyst? Check_PTC->PTC_Type PTC_Loading Insufficient Catalyst? Check_PTC->PTC_Loading Agitation Poor Mixing? Check_PTC->Agitation Dialkylation Evidence of Dialkylation? Check_Stoichiometry->Dialkylation Elimination Evidence of Elimination? Check_Conditions->Elimination Solution_PTC Optimize Catalyst and Agitation PTC_Type->Solution_PTC PTC_Loading->Solution_PTC Agitation->Solution_PTC Slow_Addition Slow Addition of 1,3-Dibromopropane? Dialkylation->Slow_Addition Yes Solution_Stoichiometry Adjust Stoichiometry and Use Slow Addition Slow_Addition->Solution_Stoichiometry Temperature Temperature Too High? Elimination->Temperature Yes Solution_Conditions Control Temperature and Base Concentration Temperature->Solution_Conditions

Caption: Troubleshooting low nitrile yield.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • PubMed Central. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • CRDEEP Journals. (2015). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • science24.com. (2014). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Indian Academy of Sciences. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • ResearchGate. (2006). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

  • PubMed Central. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • University of Cambridge. (n.d.). A General Method for the Self-Immolative Release of Amide-Containing Molecules. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Royal Society of Chemistry. (2016). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.
  • E3S Web of Conferences. (2024). Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]

  • Asian Publication Corporation. (2021). Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide: A Carbonic Anhydrase Inhibitor Drug. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. Our focus is on the critical aspect of reaction monitoring, offering practical troubleshooting advice and answers to frequently asked questions to ensure successful and reproducible synthetic outcomes.

Overview of a Plausible Synthetic Pathway

To effectively monitor a reaction, one must first understand the transformation. A common and logical approach to synthesizing this compound involves the carboxylation of a Grignard reagent. This pathway begins with the formation of an organometallic intermediate from 1-bromo-3,4-dichlorobenzene, which then acts as a potent nucleophile, attacking carbon dioxide to form the desired carboxylate salt. An acidic workup subsequently yields the final product.

Figure 1: Plausible Grignard Carboxylation Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup A 1-Bromo-3,4-dichlorobenzene + Mg turnings C (3,4-Dichlorophenyl)magnesium bromide (Grignard Reagent) A->C Initiation (e.g., I2 crystal) B Anhydrous THF or Et2O B->C Solvent E Carboxylate-Magnesium Salt C->E Nucleophilic Attack (Low Temperature, e.g., -78 °C) D Dry CO2 (gas or solid) D->E G This compound (Final Product) E->G Protonation F Aqueous Acid (e.g., 1M HCl) F->G

Caption: Figure 1: Plausible Grignard Carboxylation Workflow

Core Analytical Monitoring Techniques

Selecting the appropriate analytical method is crucial for obtaining meaningful data about the reaction's progress. Each technique offers distinct advantages.

TechniquePrimary UseProsCons
TLC Qualitative, rapid check of starting material consumption and product formation.Fast, inexpensive, requires minimal sample.Not quantitative, resolution may be limited, prone to issues like streaking with polar compounds.
HPLC Quantitative analysis of reaction mixture components.Highly accurate and reproducible, excellent separation, provides quantitative data on conversion and purity.Slower analysis time, requires specialized equipment and method development.
NMR Structural confirmation and reaction kinetics.Provides detailed structural information, can be used to identify intermediates and byproducts.Expensive, requires deuterated solvents, less sensitive than HPLC for minor components.
Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Figure 2: Troubleshooting Decision Flowchart decision decision cause cause solution solution start Problem Observed d1 Reaction Stalled / Incomplete Conversion? start->d1 Symptom? d2 Unexpected Spots/ Peaks Observed? d3 Analytical Method Issues? d1->d2 cause1 Potential Causes: - Wet Solvents/Reagents - Poor Mg Activation - Low Temperature - Product Quenching Intermediate d1->cause1 Yes d2->d3 cause2 Potential Causes: - Benzene (from Grignard + H2O) - Biphenyl (Wurtz Coupling) - Unreacted Starting Material d2->cause2 Yes cause3 Potential Causes: - TLC Spot Streaking (tailing) - Poor HPLC Peak Shape - No Product Visible d3->cause3 Yes sol1 Solutions: - Use freshly distilled anhydrous solvents. - Activate Mg with I2 or 1,2-dibromoethane. - Ensure reaction reaches reflux during Grignard formation. - Consider using 2 eq. of a strong, non-nucleophilic base. cause1->sol1 sol2 Solutions: - Improve anhydrous technique. - Add Grignard reagent slowly to CO2 source. - Confirm identity via co-spotting on TLC or spiking in HPLC. cause2->sol2 sol3 Solutions: - Add acetic acid (1-2%) to TLC eluent. - Add TFA or formic acid (0.1%) to HPLC mobile phase. - Use a stain (e.g., permanganate) for TLC visualization. cause3->sol3

Caption: Figure 2: Troubleshooting Decision Flowchart

Issue 1: The reaction appears stalled or incomplete. My TLC shows significant starting material remaining after several hours.
  • Question: What is the most likely cause for an incomplete Grignard formation or carboxylation?

    • Answer: The most frequent culprit is the presence of moisture or other protic sources. Grignard reagents are extremely strong bases and will react with even trace amounts of water, quenching the reagent before it can react with carbon dioxide. Another common issue in carboxylation is that the product itself is acidic and can quench the organometallic intermediate if the local concentration of the intermediate is too high.[1]

    • Troubleshooting Steps:

      • Verify Reagent and Solvent Quality: Ensure all glassware is oven-dried. Use freshly distilled anhydrous solvents like THF or diethyl ether.

      • Ensure Magnesium Activation: Magnesium turnings are often coated with an oxide layer that prevents reaction. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium and gently warm to initiate the reaction (you should see bubbling and discoloration).

      • Check Reaction Temperature: Grignard formation often requires heating to reflux to initiate and sustain. Conversely, the carboxylation step must be performed at low temperatures (e.g., -78 °C) to minimize side reactions.

      • Consider an Alternative Base: If you suspect the product is quenching your intermediate, using two equivalents of a strong base like LDA might be effective, although this complicates the reaction profile.[1]

Issue 2: My TLC/HPLC shows multiple new spots/peaks, not just the product.
  • Question: What are the most common byproducts in this reaction?

    • Answer: Several side reactions can occur. The most common byproduct is often benzene, formed when the Grignard reagent is inadvertently quenched by a proton source. Another possibility is the formation of 3,3',4,4'-tetrachlorobiphenyl via a Wurtz-type coupling of the Grignard reagent with unreacted starting material.

    • Troubleshooting Steps:

      • Identify the Byproducts: Use co-spotting on TLC with authentic samples of potential byproducts if available. For HPLC, spiking the sample with standards can confirm peak identities.

      • Optimize Addition Rate: Add the Grignard reagent slowly to a well-stirred slurry of dry ice in THF. This "inverse addition" ensures CO2 is always in excess, minimizing the chance for the Grignard reagent to react with other species.

      • Maintain Low Temperature: Keeping the carboxylation step cold (-78 °C) is critical to disfavor the Wurtz coupling side reaction.

Issue 3: My product spot is streaking badly on the TLC plate.
  • Question: Why does my carboxylic acid product streak on a silica TLC plate, and how can I fix it?

    • Answer: Carboxylic acids are polar and acidic, leading to strong, often irreversible, interactions with the polar Si-OH groups on the silica gel surface. This causes the spot to "tail" or streak up the plate, making Rf calculation unreliable.[2][3]

    • Troubleshooting Steps:

      • Modify the Eluent: Add a small amount (1-2%) of a volatile acid, like acetic acid, to your mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:30:1).[3][4] The added acid protonates both the silica surface and your analyte, minimizing the ionic interaction and resulting in a much sharper, well-defined spot.[5]

      • Avoid Overloading: Ensure you are not spotting too much material on the plate, as this can also lead to streaking. A dilute solution is always preferable.

Frequently Asked Questions (FAQs)
  • Q1: Which TLC solvent system is a good starting point for this reaction?

    • A1: A binary mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is standard.[5] For this specific reaction, a good starting ratio would be 7:3 or 8:2 (Hexanes:Ethyl Acetate). Due to the product's acidity, adding 1-2% acetic acid to this mixture is highly recommended to prevent streaking.[3][4]

  • Q2: How can I definitively confirm reaction completion?

    • A2: The most reliable method is to see the complete disappearance of the starting material (1-bromo-3,4-dichlorobenzene) spot on the TLC plate when compared to a reference spot of the starting material. The starting material is much less polar than the carboxylic acid product, so it will have a much higher Rf value. A well-run reaction TLC will show a high-Rf spot for the starting material diminish over time while a new, low-Rf spot for the product appears and intensifies.

  • Q3: What are the key signals to look for in an ¹H NMR spectrum to confirm product formation?

    • A3: The most unambiguous signal is the carboxylic acid proton (–COOH), which typically appears as a broad singlet far downfield, usually between 10-12 ppm.[6][7] Its chemical shift can be dependent on concentration and solvent.[6] You will also see complex multiplets for the cyclobutane protons, typically in the 1.8-3.2 ppm range, and the characteristic signals for the dichlorinated aromatic ring.[8]

  • Q4: Can I use HPLC to get a more accurate measure of conversion?

    • A4: Absolutely. A reverse-phase HPLC method using a C18 column is ideal for quantifying the components of the reaction mixture.[9] A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic or phosphoric acid to ensure sharp peaks.[9][10] By integrating the peak areas of the starting material and product, you can calculate a precise conversion percentage.

Detailed Experimental Protocols
Protocol 5.1: Step-by-Step TLC Analysis

This protocol outlines the standard procedure for monitoring the reaction using TLC.

Figure 3: Standard TLC Workflow prep 1. Prepare Chamber Add eluent & filter paper. Equilibrate for 20 min. spot 2. Spot TLC Plate Draw baseline. Spot SM, Co-spot, RM. prep->spot dev 3. Develop Plate Place plate in chamber. Allow eluent to ascend. spot->dev mark 4. Mark & Dry Remove plate before eluent reaches top. Immediately mark solvent front. dev->mark vis 5. Visualize View under UV lamp (254 nm). Use a chemical stain if needed. mark->vis calc 6. Analyze Circle spots. Calculate Rf values. vis->calc

Caption: Figure 3: Standard TLC Workflow

  • Chamber Preparation: Add your chosen eluent (e.g., 70:30:1 Hexanes:EtOAc:Acetic Acid) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall to saturate the chamber atmosphere. Cover and let it equilibrate for at least 20 minutes.[4]

  • Sample Preparation: Dilute a tiny amount (<1 mg) of your reaction mixture in a volatile solvent like ethyl acetate.

  • Spotting: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Use a capillary tube to apply small, concentrated spots on the baseline. It is best practice to have three lanes:

    • Lane 1 (SM): A reference spot of your starting material (1-bromo-3,4-dichlorobenzene).

    • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.

    • Lane 3 (RM): A spot of your reaction mixture.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The aromatic rings of both the starting material and product should be UV-active. Circle the visible spots with a pencil.

  • Interpretation:

    • Starting Material (SM): High Rf value (less polar).

    • Product (P): Low Rf value (more polar due to the carboxylic acid).

    • The reaction is complete when the SM spot in the RM lane has completely disappeared, and a new, distinct P spot is visible.

Protocol 5.2: General HPLC Method for Reaction Monitoring
  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a high concentration of A (e.g., 90%) and gradually increase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 or 254 nm.[10]

  • Sample Preparation: Quench a small aliquot of the reaction mixture with acidic water. Extract with ethyl acetate, dry the organic layer, and evaporate the solvent. Dissolve the residue in the mobile phase for injection.

  • Expected Elution Order: The polar carboxylic acid product will elute earlier, while the less polar brominated starting material will have a longer retention time.

Protocol 5.3: Sample Preparation for NMR Analysis
  • Take an aliquot (~0.5 mL) from the reaction mixture.

  • Carefully quench it by adding it to a vial containing 1M HCl (~2 mL).

  • Extract the aqueous layer with deuterated chloroform (CDCl₃) or an appropriate deuterated solvent.

  • Separate the organic layer using a pipette and filter it through a small plug of cotton or glass wool into an NMR tube.

  • Acquire the ¹H NMR spectrum. Look for the disappearance of starting material signals and the appearance of the characteristic product signals, especially the carboxylic acid proton around 10-12 ppm.[6][7]

References
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Reddit r/Chempros. (2023). Trouble shooting carboxylation reaction.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Sigma-Aldrich. (n.d.). 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid. Product Page.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry Techniques.
  • LibreTexts Chemistry. (2021). Thin Layer Chromatography (TLC).
  • NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum.
  • BenchChem. (2025). Troubleshooting decarboxylation issues in acetoacetic acid experiments.
  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid.
  • AChemBlock. (n.d.). 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid 95%. Product Page.
  • PubChem. (n.d.). Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester.
  • SIELC. (n.d.). Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers.
  • PubMed. (2015). Decarboxylation, CO2 and the reversion problem.
  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Coll. Vol. 3, p.213 (1955); Vol. 20, p.26 (1940).
  • Pearson. (n.d.). Carboxylation Practice Problems.
  • PubMed. (1978). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.
  • MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • Research Journal of Pharmacy and Technology. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • Organic Syntheses. (n.d.). Epichlorohydrin.
  • LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).

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Validation & Comparative

A Technical Guide to the Spectral Analysis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

This compound is a halogenated aromatic carboxylic acid containing a cyclobutane moiety. The presence of the dichlorophenyl group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is paramount for its development and application. This guide will focus on the predicted ¹H NMR, ¹³C NMR, and mass spectral characteristics of the title compound, comparing them with the experimental data of two key structural analogs: 3,4-Dichlorobenzoic acid and 1-Phenylcyclobutanecarboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for the NMR analysis of small molecules like this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. For carboxylic acids, DMSO-d₆ is often a good choice as it can dissolve polar compounds and the acidic proton is typically observed. CDCl₃ can also be used, but the acidic proton may exchange or have a very broad signal.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for analyzing complex spin systems in the aromatic and aliphatic regions.

  • ¹H NMR Parameters:

    • A standard pulse program is typically used.

    • The spectral width should encompass the expected chemical shift range (e.g., -1 to 13 ppm).

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • A proton-decoupled pulse program is standard to produce a spectrum with singlets for each unique carbon.

    • A wider spectral width is necessary (e.g., 0 to 200 ppm).

    • A longer acquisition time or a higher number of scans is required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Figure 1: Standard workflow for NMR sample preparation and analysis.
¹H NMR Spectral Data Comparison

The ¹H NMR spectrum is predicted to show signals in both the aromatic and aliphatic regions. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.[2]

Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm) Carboxylic Acid Proton (δ, ppm) Source
This compound 7.2-7.6 (m, 3H)1.8-2.8 (m, 6H)~12 (br s, 1H)Predicted
3,4-Dichlorobenzoic Acid 8.06 (d, 1H), 7.89 (dd, 1H), 7.78 (d, 1H)-~13.5 (br s, 1H)Experimental[3]
1-Phenylcyclobutanecarboxylic Acid 7.2-7.4 (m, 5H)1.7-2.7 (m, 6H)Not reportedPredicted/Literature

Interpretation:

  • Aromatic Region: For the title compound, the three protons on the dichlorophenyl ring are expected to show a complex multiplet pattern due to their different chemical environments and spin-spin coupling. This will be simpler than the spectrum of 1-phenylcyclobutanecarboxylic acid, which has five aromatic protons, but more complex than the distinct signals of 3,4-dichlorobenzoic acid.

  • Aliphatic Region: The six protons of the cyclobutane ring are diastereotopic and will exhibit complex multiplets in the upfield region. Their chemical shifts will be influenced by the anisotropic effect of the adjacent aromatic ring and the electron-withdrawing carboxylic acid group.

  • Carboxylic Acid Proton: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[2]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Compound C=O (δ, ppm) Aromatic C (δ, ppm) Aliphatic C (δ, ppm) Quaternary C (δ, ppm) Source
This compound ~175-180~128-135~15-35~50Predicted
3,4-Dichlorobenzoic Acid ~165~129-137-~131Experimental
1-Phenylcyclobutanecarboxylic Acid ~182~125-129~16, ~35~50, ~144Predicted/Literature

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 170-185 ppm.[1]

  • Aromatic Carbons: The six carbons of the dichlorophenyl ring will show distinct signals, with the carbons bearing the chloro substituents shifted downfield.

  • Aliphatic Carbons: The cyclobutane ring carbons will appear in the upfield region. The quaternary carbon attached to the phenyl ring and the carboxylic acid will be at a lower field compared to the other cyclobutane carbons.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

Sample Preparation:

  • Solvent System: The sample should be dissolved in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

  • Concentration: A typical concentration for ESI-MS is in the range of 1-10 µg/mL.

  • Additives: For negative ion mode, which is often suitable for carboxylic acids, no additive may be necessary. For positive ion mode, a small amount of a volatile acid like formic acid (0.1%) can be added to promote protonation.

Data Acquisition:

  • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored to determine which provides better sensitivity.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Fragmentation: Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and obtain structural information.

Sources

A Comparative Analysis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid and Its Analogs as Potential Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacology, the quest for novel chemical entities with precise modulatory effects on central nervous system (CNS) targets is perpetual. The privileged scaffold of a phenyl-substituted cycloalkane carboxylic acid has emerged as a promising starting point for the development of agents targeting a variety of neurological pathways. This guide focuses on 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, a compound whose structural motifs—a dichlorinated phenyl ring and a cyclobutane carboxylic acid—suggest a potential interaction with monoamine transporters. The dichlorophenyl group is a well-established pharmacophore in numerous CNS-active drugs, including antidepressants and psychostimulants, often conferring high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] This document provides a comparative analysis of this compound and a rationally designed set of its analogs, exploring the structure-activity relationships (SAR) that govern their hypothetical potency and selectivity as monoamine reuptake inhibitors.

The Scientific Rationale: Targeting Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.[2] The inhibition of these transporters, which leads to an increase in the extracellular levels of serotonin, norepinephrine, and/or dopamine, is a clinically validated mechanism for the treatment of depression, anxiety disorders, and other neuropsychiatric conditions.[2] The 3,4-dichloro substitution pattern on a phenyl ring is a common feature in several potent monoamine reuptake inhibitors. For instance, studies on a series of 3-arylnortrop-2-enes revealed that a 3-(3,4-dichlorophenyl) derivative exhibited exceptionally high affinity for the serotonin transporter, with a Ki value of 0.3 nM.[1] This precedent strongly supports the hypothesis that this compound and its analogs are likely to interact with one or more of the monoamine transporters.

The following comparative analysis is based on a hypothesized series of analogs designed to probe the key structural features of the parent compound. The presented performance data, while not empirically determined for this specific series, is extrapolated from established SAR principles and data from structurally related compounds to provide a scientifically plausible framework for further research and development.

Comparative Analysis of Structural Analogs

To elucidate the structure-activity relationships of this compound, a series of analogs were conceptually designed, focusing on three key regions of the molecule: the phenyl ring substitution, the carboxylic acid moiety, and the cycloalkane ring.

Table 1: Physicochemical Properties of this compound and Its Analogs
Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )
1 This compoundC₁₁H₁₀Cl₂O₂245.10
2 1-(4-Chlorophenyl)cyclobutanecarboxylic acidC₁₁H₁₁ClO₂210.65
3 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acidC₁₁H₁₀F₂O₂212.19
4 1-(3,4-Dichlorophenyl)cyclobutanecarboxamideC₁₁H₁₁Cl₂NO244.12
5 Methyl 1-(3,4-dichlorophenyl)cyclobutanecarboxylateC₁₂H₁₂Cl₂O₂259.13
6 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acidC₁₂H₁₂Cl₂O₂259.13
Table 2: Hypothetical In Vitro Performance Data - Monoamine Transporter Binding Affinities (Ki, nM)
Compound IDSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)SERT/DAT SelectivitySERT/NET Selectivity
1 152501501016.7
2 5040030068
3 353502507.110
4 101801201218
5 25300200812
6 20280180914

Disclaimer: The data presented in Table 2 are hypothetical and intended for illustrative purposes to guide future experimental work. They are extrapolated from SAR trends observed in related chemical series.

Structure-Activity Relationship (SAR) Insights

The hypothetical data in Table 2 allows for the formulation of several key SAR hypotheses:

  • Phenyl Ring Substitution: The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring (Compound 1 ) is predicted to be optimal for high affinity at the serotonin transporter. Removing one of the chlorine atoms (Compound 2 ) or replacing them with fluorine atoms (Compound 3 ) is expected to decrease potency. This is consistent with observations in other series of monoamine reuptake inhibitors where the electronic and steric properties of the substituents on the phenyl ring play a crucial role in binding.[3][4]

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a primary amide (Compound 4 ) is hypothesized to enhance SERT affinity and selectivity. The amide group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions within the binding pocket of the transporter. Esterification of the carboxylic acid (Compound 5 ) is predicted to have a neutral or slightly negative impact on potency compared to the parent acid.

  • Cycloalkane Ring Size: Expanding the cyclobutane ring to a cyclopentane (Compound 6 ) is expected to be well-tolerated, with a slight modulation of potency and selectivity. The size and conformation of the cycloalkane ring influence the spatial orientation of the phenyl ring and the carboxylic acid group, which must be optimal for fitting into the transporter's binding site.

SAR_Analysis cluster_phenyl Phenyl Ring Modification cluster_acid Carboxylic Acid Modification cluster_ring Cycloalkane Ring Modification Cmpd_1 1-(3,4-Dichlorophenyl) (High SERT Affinity) Cmpd_2 1-(4-Chlorophenyl) (Reduced Affinity) Cmpd_1->Cmpd_2 Remove Cl Cmpd_3 1-(3,4-Difluorophenyl) (Reduced Affinity) Cmpd_1->Cmpd_3 Cl to F Cmpd_4 Carboxamide (Enhanced Affinity) Cmpd_5 Methyl Ester (Similar Affinity) Cmpd_1_acid Carboxylic Acid (Baseline) Cmpd_1_acid->Cmpd_4 Amidation Cmpd_1_acid->Cmpd_5 Esterification Cmpd_6 Cyclopentane (Tolerated) Cmpd_1_ring Cyclobutane (Baseline) Cmpd_1_ring->Cmpd_6 Ring Expansion

Figure 1: Structure-Activity Relationship (SAR) exploration for this compound analogs.

Experimental Protocols

To empirically validate the hypothesized activities of these compounds, a radioligand binding assay for the human serotonin, norepinephrine, and dopamine transporters is the gold standard.

Protocol: Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Cell culture medium and reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).

  • Non-specific binding inhibitors: Fluoxetine (for hSERT), Desipramine (for hNET), GBR 12909 (for hDAT).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., Bradford or BCA).

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the respective transporter to confluency.

    • Harvest cells and centrifuge. Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

    • Repeat the centrifugation and resuspension step.

    • Resuspend the final pellet in assay buffer, determine the protein concentration, and store at -80°C.

  • Binding Assay:

    • Thaw the prepared membranes on ice.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and vehicle (DMSO).

      • Non-specific Binding: Assay buffer, radioligand, and a high concentration of the respective non-specific binding inhibitor (e.g., 10 µM Fluoxetine).

      • Test Compound: Assay buffer, radioligand, and varying concentrations of the test compound.

    • Add the cell membranes to each well to initiate the binding reaction. The final protein concentration should be optimized for each transporter (typically 5-20 µ g/well ).

    • Incubate the plates at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing hSERT, hNET, or hDAT Harvest Harvest and Homogenize Cells Cell_Culture->Harvest Centrifuge Centrifuge and Wash Membranes Harvest->Centrifuge Store Store Membranes at -80°C Centrifuge->Store Plate_Setup Prepare 96-well plates (Total, Non-specific, Test Compound) Store->Plate_Setup Incubation Add Membranes and Incubate Plate_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calculate_Binding Calculate Specific Binding Scintillation->Calculate_Binding IC50_Determination Determine IC₅₀ Calculate_Binding->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Figure 2: Workflow for the monoamine transporter radioligand binding assay.

Conclusion

This comparative guide provides a framework for understanding the potential of this compound and its analogs as monoamine reuptake inhibitors. Based on established principles of medicinal chemistry and data from related compounds, we have proposed a series of analogs and hypothesized their structure-activity relationships. The dichlorophenyl moiety is predicted to be a key determinant of high affinity for the serotonin transporter, while modifications to the carboxylic acid group and the cyclobutane ring offer avenues for optimizing potency and selectivity. The detailed experimental protocol for a monoamine transporter binding assay provides a clear path for the empirical validation of these hypotheses. Further investigation into this chemical series could lead to the discovery of novel CNS agents with therapeutic potential.

References

  • Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. PubMed. Available at: [Link]

  • Cyclobutane analogs of GABA. PubMed. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]

  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PubMed Central. Available at: [Link]

  • CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents.
  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents.
  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

  • Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. Available at: [Link]

  • SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. PubMed Central. Available at: [Link]

  • Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed. Available at: [Link]

  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. Available at: [Link]

  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Dichlorophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The dichlorophenyl moiety is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its incorporation into a diverse range of molecular frameworks has yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific positioning of the two chlorine atoms on the phenyl ring—be it 2,4-, 2,6-, 3,4-, or 3,5-dichloro—along with the nature of the larger molecular scaffold, critically dictates the compound's biological target, potency, and selectivity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for several classes of dichlorophenyl-containing compounds. We will dissect how subtle structural modifications influence their interaction with key biological targets, supported by experimental data and detailed protocols, to offer actionable insights for researchers, scientists, and drug development professionals.

Part 1: Dichlorophenyl Scaffolds as Potent Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The dichlorophenyl group is a common feature in many kinase inhibitors, where it often serves as a crucial anchor, fitting into specific hydrophobic pockets of the ATP-binding site.

Comparative Analysis: Pyrido[2,3-d]pyrimidin-7-ones as Abl Kinase Inhibitors

A notable example is the pyrido[2,3-d]pyrimidine scaffold, which has been explored for its potent inhibition of Abl kinase, a key target in Chronic Myeloid Leukemia (CML).[3] The parent compound, PD166326, features a 6-(2,6-dichlorophenyl) group.[3]

Key Structure-Activity Relationship Insights:

  • The 2,6-Dichlorophenyl Moiety: This specific substitution pattern is critical. As seen in related scaffolds like the NSAID diclofenac, the 2,6-dichloro substitution forces the phenyl ring to be non-coplanar with the adjacent aromatic system.[4] This fixed conformation is often essential for fitting into the target protein's binding pocket and achieving high potency.

  • Phenylamino Substitutions: While the 2,6-dichlorophenyl group serves as an anchor, modifications to the 2-(phenylamino) moiety have been shown to fine-tune both potency and selectivity. Systematic studies revealed that substitutions at the meta (-3) and para (-4) positions of the phenylamino ring lead to improved potency against Abl kinase and enhanced selectivity over other kinases like PDGFR, VEGFR, and Src.[3]

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of a parent pyrido[2,3-d]pyrimidin-7-one compound and its analogs against a panel of kinases, demonstrating the impact of substitutions on potency and selectivity.[3]

Compound IDPhenylamino SubstitutionAbl IC50 (nM)PDGFR IC50 (nM)Src IC50 (nM)p38-α IC50 (nM)VEGFR IC50 (nM)c-Kit IC50 (nM)
1 (Parent) Unsubstituted2.54543140281636
Analog A 3-chloro1.53025>1000150450
Analog B 4-methyl2.05560>1000300>1000

Data synthesized from representative findings in the field to illustrate SAR principles.[3]

Signaling Pathway Visualization

The diagram below illustrates a simplified representation of the Bcr-Abl signaling pathway in CML, which is the primary target of the inhibitors discussed.

G BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Inhibitor Dichlorophenyl-containing Abl Inhibitor Inhibitor->BCR_ABL Inhibits ATP Binding

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Experimental Protocol: Radiometric Kinase Assay (Abl)

This protocol outlines a standard method for determining the IC50 value of a test compound against Abl kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, MgCl2, and a peptide substrate (e.g., Abltide).

  • Compound Addition: Add serial dilutions of the dichlorophenyl-containing test compound (typically dissolved in DMSO) to the wells. Include a positive control (known inhibitor, e.g., Imatinib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add a purified, recombinant Abl kinase enzyme to each well to initiate the reaction.

  • ATP Addition: Add radiolabeled [γ-33P]ATP to the mixture. The kinase will transfer the radioactive phosphate group to the peptide substrate.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Quenching: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.

  • Detection: Measure the radioactivity on the filter mat using a scintillation counter.

  • IC50 Calculation: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Part 2: Dichlorophenyl Compounds as Non-Kinase Anticancer Agents

The utility of the dichlorophenyl scaffold in oncology extends beyond kinase inhibition. These compounds have been shown to target other critical cellular machinery involved in cancer cell proliferation and survival, such as DNA topoisomerases and cell cycle regulation.

Comparative Analysis: Targeting Topoisomerase and the Cell Cycle
  • 2-Phenol-4,6-dichlorophenyl-pyridines as Topoisomerase IIα Inhibitors: This class of compounds demonstrates how the placement of other functional groups in relation to the dichlorophenyl ring dictates activity.

    • Meta- and Para-phenolic Series: Compounds with meta- or para-hydroxyl groups on the terminal phenol ring exhibit potent and selective inhibition of topoisomerase IIα, which correlates with significant anti-proliferative activity in cancer cell lines like HCT-15 and T47D.[5]

    • Ortho-phenolic Series: In stark contrast, moving the hydroxyl group to the ortho position results in compounds that inhibit both topoisomerase I and II but have very weak anti-proliferative effects.[5] This critical SAR finding suggests that selective topo IIα inhibition is key to the anticancer activity in this scaffold, and the ortho-substitution may lead to off-target effects or poor cellular uptake.

  • 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4): This compound showcases a different dichlorophenyl substitution pattern (3,5-dichloro) and a distinct mechanism. COH-SR4 induces potent cell cycle arrest (at the G2/M or G0/G1 phase, depending on the cell line) and apoptosis in melanoma and lung cancer cells.[6][7][8] Its activity is linked to the inhibition of multiple signaling pathways, demonstrating a multi-targeted approach.[6]

  • Dichlorophenylacrylonitriles: In this series, the position of the chloro-substituents is again paramount.

    • (Z)-2-(3,4-dichlorophenyl)acrylonitriles: These compounds display potent growth inhibition and high selectivity for the MCF-7 breast cancer cell line.[9]

    • (Z)-2-(2,6-dichlorophenyl)acrylonitriles: Swapping to a 2,6-dichloro moiety results in a 10-fold decrease in cytotoxic potency, highlighting a strict structural requirement for the 3,4-substitution pattern in this particular scaffold.[9]

Quantitative Data: Anti-proliferative Activity

The table below compares the in vitro anticancer activity of representative compounds from different dichlorophenyl series.

Compound ClassDichloro PatternTarget/MechanismCancer Cell LineActivity Metric (IC50/GI50)
Phenol-dichlorophenyl-pyridine[5]4,6-dichloro (on pyridine)Topo IIα InhibitionHCT-15 (Colon)~1-5 µM
1,3-bis(phenyl) Urea (COH-SR4)[6]3,5-dichloroApoptosis, G2/M ArrestB16-F0 (Melanoma)5 ± 1 µM
Dichlorophenylacrylonitrile[9]3,4-dichloroGrowth InhibitionMCF-7 (Breast)0.127 ± 0.04 µM
Dichlorophenylacrylonitrile[9]2,6-dichloroGrowth InhibitionMCF-7 (Breast)~1.3 µM (10-fold less potent)
Mechanism Visualization: Cell Cycle Arrest

This diagram shows the phases of the cell cycle and the points where dichlorophenyl compounds like COH-SR4 can induce arrest.

CellCycle G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Arrest_G1 G0/G1 Arrest (e.g., COH-SR4 in Lung Cancer) Arrest_G1->G1 Arrest_G2M G2/M Arrest (e.g., COH-SR4 in Melanoma) Arrest_G2M->G2

Caption: Points of cell cycle arrest induced by dichlorophenyl compounds.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: Incubate the plate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically 570 nm).[1]

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control for each compound concentration. Plot the results to generate a dose-response curve from which the IC50 value (the concentration that inhibits 50% of cell growth) can be determined.[1]

Part 3: Dichlorophenyl Moieties Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent another major target class for drugs, and dichlorophenyl-containing compounds have been successfully developed as potent and selective modulators.[10][11] In this context, the dichlorophenyl group often interacts with hydrophobic subpockets within the transmembrane domains of the receptor.

Comparative Analysis: Modulators of PPARγ and Neurokinin Receptors
  • PPARγ Partial Agonists: The scaffold of INT131, a selective PPARγ modulator, provides excellent SAR insights.[12]

    • Core Requirements: The molecule has three key parts: Ring A (2,4-dichlorophenyl), Ring B (3,5-dichloroaniline), and a quinoline C-ring. The sulfonamide linker between rings A and B and the 3,5-dichloro substitution on Ring B are both critical for high-affinity binding.[12]

    • Ring A Modifications: While the 2,4-dichloro pattern is the starting point, SAR studies show that replacing the 4-Cl with a Bromine (Br) atom enhances potency. This is attributed to the potential for a halogen bond with the protein backbone. Furthermore, adding a bulky substituent at position 2 of Ring A aids in tighter packing within the binding pocket, further increasing activity.[12]

  • Neurokinin-2 (NK2) Receptor Antagonists: The development of 2-piperidone derivatives illustrates how SAR is used to optimize not just potency but also pharmacokinetic properties.[13]

    • Scaffold Hopping for Stability: An initial lead compound suffered from poor metabolic stability. The key insight was to incorporate the metabolically weak N-methylamide function into a more stable six-membered lactam ring, which significantly increased the half-life in human liver microsomes.[13]

    • Balancing Potency and Lipophilicity: The initial lactam was still quite lipophilic. Further SAR exploration of the N-lactam substituent revealed that replacing a benzyl group with a less lipophilic cyclopropylmethyl group maintained good potency while improving metabolic stability even further. Optimizing a substituent on the azetidine ring led to a final compound with high potency and excellent stability.[13]

Quantitative Data: GPCR Ligand Properties

This table compares key parameters for representative GPCR modulators, highlighting the optimization process.

Compound SeriesKey MoietyTargetActivity MetricValueMetabolic Stability T1/2 (HLM)
PPARγ Modulator[12]2,4-dichloro-phenyl (Ring A)PPARγEC50~500 nMNot Reported
PPARγ Modulator Analog[12]2-bulky, 4-bromo-phenyl (Ring A)PPARγEC50<100 nMNot Reported
NK2 Antagonist Lead[13]N-benzyl lactamNK2pA29.370 min
NK2 Antagonist Optimized[13]N-cyclopropylmethyl lactamNK2pA28.1120 min
NK2 Antagonist Optimized[13]N-cyclopropylmethyl lactam + optimized azetidineNK2pKb8.9>120 min
Workflow Visualization: GPCR Drug Discovery

The following diagram outlines a typical workflow for identifying and optimizing a GPCR-targeted drug.

Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening (e.g., Calcium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (Binding & Functional Assays) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Lead_Opt->Hit_to_Lead Iterative Design ADME In Vitro ADME/ Tox Profiling Lead_Opt->ADME In_Vivo In Vivo Efficacy & PK/PD Studies ADME->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical drug discovery workflow for GPCR-targeted compounds.

Experimental Protocol: Radioligand Binding Assay

This protocol is a standard method for determining a compound's binding affinity for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the target GPCR (e.g., NK2 receptor).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand (e.g., ³H-SR48968 for the NK2 receptor) at a fixed concentration, and serial dilutions of the unlabeled test compound.

  • Incubation: Incubate the plate for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Defining Non-specific Binding: In separate wells, add a high concentration of a known unlabeled ligand to determine the amount of non-specific binding of the radioligand. Total binding is measured in wells without any competing unlabeled ligand.

  • Filtration and Washing: Rapidly filter the contents of the plate through the filter mat and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity retained on the filter using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The dichlorophenyl group is a remarkably versatile and powerful tool in the medicinal chemist's arsenal. This guide has demonstrated that the biological activity of compounds containing this moiety is not determined by its presence alone, but by a delicate interplay between the chlorine substitution pattern and the overall molecular architecture. The 2,6-dichloro pattern often induces a specific, non-planar conformation critical for kinase inhibition, while 3,4- and 3,5-dichloro patterns have been optimized for anticancer agents and GPCR modulators, respectively. Understanding these nuanced structure-activity relationships is paramount for rationally designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • National Institutes of Health (NIH). (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PMC. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis, Biological Evaluation, Structure-Activity Relationship Study, and Mode of Action of 2-phenol-4,6-dichlorophenyl-pyridines. Retrieved from [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC. Retrieved from [Link]

  • PubMed. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC. Retrieved from [Link]

  • ACS Publications. (2004). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. Retrieved from [Link]

  • PubMed. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • ACS Publications. (1995). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][3][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PMC. Retrieved from [Link]

  • PubMed. (2022). The Structure-property Relationships of GPCR-targeted Drugs Approved between 2011 and 2021. Retrieved from [Link]

  • PubMed. (1995). Structure-activity Relationships of G Protein-Coupled Receptors. Retrieved from [Link]

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A Senior Scientist's Guide to In Silico Docking of Dichlorophenyl Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The dichlorophenyl moiety, a common feature in a multitude of bioactive compounds, represents a significant area of interest in medicinal chemistry. Its prevalence in approved drugs and clinical candidates underscores its potential in modulating various biological targets. In silico molecular docking has emerged as an indispensable tool in the rational design and optimization of these derivatives, offering a rapid and cost-effective means to predict their binding affinities and modes of interaction with protein targets.

This guide provides an in-depth, objective comparison of in silico docking studies of dichlorophenyl derivatives. Moving beyond a mere procedural outline, we will delve into the causality behind experimental choices, the critical importance of validating computational predictions with empirical data, and a comparative analysis of commonly employed docking software. Our aim is to equip you with the field-proven insights necessary to design, execute, and interpret your own in silico experiments with scientific rigor.

The Dichlorophenyl Scaffold: A Privileged Structure in Drug Discovery

The dichlorophenyl group, with its distinct electronic and steric properties, is a versatile pharmacophore. Its presence can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form key interactions within a protein's binding pocket. Dichlorophenyl derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anticancer: Targeting protein kinases such as Epidermal Growth Factor Receptor (EGFR) and c-KIT tyrosine kinase.[1][2]

  • Antibacterial: Showing promise against various bacterial strains, including Mycobacterium tuberculosis.[3][4]

  • Antifungal: Inhibiting enzymes crucial for fungal survival, such as lanosterol 14-α-demethylase.

  • Antiviral and other therapeutic areas: Acting on a diverse range of other biological targets.

The successful application of dichlorophenyl derivatives in such a wide array of therapeutic areas highlights the importance of understanding their structure-activity relationships (SAR) and optimizing their interactions with their respective targets.

Comparative Analysis of Molecular Docking Software

The choice of docking software is a critical decision that can significantly impact the outcome of an in silico study. Each program utilizes different algorithms for conformational sampling and distinct scoring functions to estimate binding affinity. Here, we compare some of the most widely used docking software in the context of their performance and applicability to small molecules like dichlorophenyl derivatives.

SoftwareAlgorithm HighlightsScoring Function HighlightsStrengthsConsiderations
AutoDock Vina Employs a Lamarckian genetic algorithm for global search and a gradient-based method for local search.Utilizes an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonding, electrostatic interactions, and desolvation energy.Open-source and widely used, making it accessible and well-documented. Generally fast and provides a good balance of accuracy and computational cost.[5]Performance can vary depending on the target protein's characteristics; may perform better for polar and charged binding pockets.[5]
AutoDock A predecessor to Vina, also using a Lamarckian genetic algorithm.Features a more detailed empirical free energy force field.Well-established with a long history of use. Can be more accurate than Vina for certain systems, particularly those with hydrophobic and poorly charged pockets.[5]Can be more computationally intensive than Vina.
GOLD (Genetic Optimisation for Ligand Docking) Utilizes a genetic algorithm to explore ligand and protein flexibility.Offers multiple scoring functions (e.g., GoldScore, ChemScore, ASP, ChemPLP) allowing for tailored analysis.Highly regarded for its handling of ligand flexibility and often demonstrates good performance in reproducing experimental binding modes.[6]Commercial software, which may be a limiting factor for some research groups.
Glide (Grid-based Ligand Docking with Energetics) Employs a hierarchical search protocol, starting with a systematic search and progressing to Monte Carlo sampling and energy minimization.Features a sophisticated scoring function (GlideScore) that incorporates physics-based and empirical terms.Known for its high accuracy and robust performance, particularly in virtual screening campaigns.[6]Part of the commercial Schrödinger software suite, requiring a significant financial investment.[7]

Expert Insight: The choice between these programs is not always straightforward. For academic labs or initial screening studies, the accessibility and speed of AutoDock Vina make it an excellent starting point. For more rigorous lead optimization studies where higher accuracy is paramount, commercial software like GOLD or Glide may be more appropriate, provided the resources are available. It is often beneficial to perform cross-docking with multiple programs to increase confidence in the predicted binding poses.[6]

The Imperative of Experimental Validation: Bridging the In Silico-In Vitro Gap

A fundamental principle of computational drug design is that in silico predictions must be validated by experimental data.[8] Docking scores provide a valuable estimation of binding affinity, but they are not a direct measure of biological activity. Experimental assays, such as those determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), are essential to confirm the computational hypotheses and guide further drug development efforts.

A strong correlation between docking scores and experimentally determined biological activities lends significant credibility to the computational model. For instance, a study on dichlorophenylacrylonitriles demonstrated a good correlation between Molecular Operating Environment (MOE) docking scores and observed cytotoxicity against MCF-7 breast cancer cells.

Below is a comparative table illustrating the relationship between in silico predictions and experimental data for a selection of dichlorophenyl derivatives from various studies.

Dichlorophenyl Derivative ClassTarget ProteinDocking SoftwarePredicted Binding Affinity (kcal/mol)Experimental Validation (IC50/GI50/Ki)Reference
BenzoxazinoneMethionyl-tRNA Synthetase(Not Specified)-76.04IC50: 68.59 ppm (MCF-7 cells)
DichlorophenylacrylonitrileAryl Hydrocarbon ReceptorMOE(Correlated with cytotoxicity)GI50: 0.030 ± 0.014 µM (MCF-7 cells)
Dichlorodiphenyl-trichloroethane (DDT)Human Estrogen Receptor(Not Specified)(Interaction analysis performed)(Not a therapeutic context)
Pyrazole DerivativeVarious Protein Kinases (e.g., EGFR)(Not Specified)(Docking performed)Activity reduced at 100 µM[9]
Acrylate-based Derivativeβ-tubulin(Not Specified)(Docking performed)IC50: 3.24 ± 0.13 μM (MDA-MB-231 cells)[2]

Causality in Correlation: A strong correlation suggests that the computational model is accurately capturing the key interactions driving the ligand's biological effect. Conversely, a lack of correlation can indicate that the chosen docking protocol is not suitable for the system, or that other factors not accounted for in the docking simulation (e.g., cellular uptake, metabolism) are influencing the experimental outcome.

Experimental Workflow and Protocols

To ensure the reproducibility and validity of in silico docking studies, a standardized and well-documented workflow is crucial. The following section outlines a detailed, step-by-step methodology for a typical molecular docking experiment using AutoDock Vina, a widely accessible and validated tool.

Visualizing the In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Ligand 2. Ligand Structure Preparation Grid 3. Grid Box Generation PDB->Grid Ligand->Grid Docking 4. Molecular Docking (AutoDock Vina) Grid->Docking Results 5. Analysis of Docking Results Docking->Results Validation 6. Experimental Validation (IC50, Ki) Results->Validation

Caption: A typical workflow for in silico molecular docking studies.

Step-by-Step Protocol for Molecular Docking with AutoDock Vina

This protocol provides a self-validating system by incorporating steps for ensuring the quality of the input structures and a clear process for result analysis.

1. Protein Preparation:

  • Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB) ([Link]).

    • Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[10][11]

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the dichlorophenyl derivative and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of the dichlorophenyl derivative. This can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

    • Convert the 2D structure into a 3D conformation using a program like Open Babel.

    • Perform energy minimization on the 3D ligand structure to obtain a low-energy conformation.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the protein's binding site.

  • Procedure:

    • Identify the active site of the protein. This can be based on the location of a co-crystallized ligand in the original PDB file or predicted using binding site prediction tools.

    • Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that must be carefully chosen to ensure a thorough search of the binding pocket.

4. Running the Docking Simulation:

  • Objective: To perform the molecular docking of the prepared ligand into the defined grid box of the receptor.

  • Procedure:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line, providing the configuration file as input. For example: vina --config conf.txt --log log.txt.

5. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and affinities of the dichlorophenyl derivative.

  • Procedure:

    • The output file from Vina will contain multiple binding modes (poses) of the ligand ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked poses in a molecular graphics program to analyze the interactions between the ligand and the protein.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the dichlorophenyl derivative and the amino acid residues of the binding site.

Signaling Pathway Visualization

Understanding the broader biological context of the target protein is crucial. For instance, if a dichlorophenyl derivative is designed to inhibit EGFR, visualizing the EGFR signaling pathway can provide insights into the potential downstream effects of the inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Dichlorophenyl Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a dichlorophenyl derivative.

Conclusion and Future Directions

In silico docking is a powerful and indispensable tool in the modern drug discovery pipeline for the exploration of dichlorophenyl derivatives. By providing detailed insights into ligand-protein interactions, it enables the rational design of more potent and selective drug candidates. However, the true power of in silico methods is realized only when they are rigorously validated through experimental studies. This guide has provided a framework for conducting and evaluating such studies, emphasizing the importance of a multi-faceted approach that combines computational predictions with empirical data.

The future of in silico drug design lies in the continued development of more accurate scoring functions, improved algorithms for handling protein flexibility, and the integration of machine learning and artificial intelligence to enhance predictive power. As these technologies advance, so too will our ability to harness the therapeutic potential of privileged scaffolds like the dichlorophenyl group in the ongoing quest for novel and effective medicines.

References

  • In silico identification of novel chemical compounds with antituberculosis activity for the inhibition of InhA and EthR proteins from Mycobacterium tuberculosis. (2021). National Institutes of Health. Retrieved from [Link]

  • In silico screening of epidermal growth factor receptor (EGFR) in the tyrosine kinase domain through a medicinal plant compound database. (2011). ResearchGate. Retrieved from [Link]

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. (n.d.). MDPI. Retrieved from [Link]

  • In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs. (2022). MDPI. Retrieved from [Link]

  • (PDF) MOLECULAR DOCKING OF FLUORINATED HETEROCYCLIC SULFONAMIDES: NOVEL LIGANDS WITH SELECTIVE AFFINITIES FOR HUMAN AND PLASMODIUM DIHYDROFOLATE REDUCTASE - Journal of Undergraduate Chemistry Research. (2023). ResearchGate. Retrieved from [Link]

  • Molecular docking studies on DMDP derivatives as human DHFR inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]

  • Dichlorophen | C13H10Cl2O2 | CID 3037. (n.d.). PubChem. Retrieved from [Link]

  • In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). National Institutes of Health. Retrieved from [Link]

  • Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study. (2012). PubMed Central. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]

  • (PDF) Quantitative Structure-Activity Relationship (QSAR): Modeling Approaches to Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. (2025). Journal of Pure and Applied Microbiology. Retrieved from [Link]

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  • (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. Retrieved from [Link]

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  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]

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  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central. Retrieved from [Link]

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Spectroscopic Differentiation of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular entities is a cornerstone of innovation. The spatial arrangement of atoms within a molecule, or its stereochemistry, can profoundly influence its pharmacological and toxicological properties. 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry, can exist as cis and trans stereoisomers. These isomers, while possessing identical chemical formulas and connectivity, differ in the three-dimensional orientation of the dichlorophenyl and carboxylic acid groups relative to the cyclobutane ring. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to distinguish these isomers, supported by established principles and experimental insights.

The Isomeric Challenge: cis vs. trans

The core structural difference lies in the substitution pattern on the C1 carbon of the cyclobutane ring. In the cis isomer, the 3,4-dichlorophenyl group and the carboxylic acid group are on the same face of the puckered cyclobutane ring, leading to greater steric interaction. Conversely, in the trans isomer, these groups are on opposite faces, resulting in a less sterically hindered and often more stable conformation.

cluster_isomers Geometric Isomers cis cis-1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid trans trans-1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

Caption: Geometric isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy is the most powerful and definitive technique for distinguishing between cis and trans isomers of substituted cyclobutanes. The rigid, puckered nature of the cyclobutane ring fixes the spatial relationships between protons, leading to distinct and predictable differences in their chemical shifts (δ) and coupling constants (J).

The Causality of NMR Differentiation

The differentiation arises from two primary phenomena:

  • Anisotropic Effects: The π-electron cloud of the 3,4-dichlorophenyl ring generates a magnetic field. Protons on the cyclobutane ring that are held in close proximity to this cloud (i.e., in the shielding or deshielding zones) will experience a significant shift in their resonance frequency. In the cis isomer, the carboxylic acid group and certain ring protons are forced into a different spatial relationship with the phenyl ring compared to the trans isomer, leading to different chemical shifts.

  • Through-Bond Coupling (J-Coupling): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is highly dependent on the dihedral angle between them. Due to the different puckering and substituent orientations, the dihedral angles between protons in the cis and trans isomers will differ, resulting in measurably different coupling constants.

Predicted Spectroscopic Data
Spectroscopic Parametercis-Isomer Predictiontrans-Isomer PredictionRationale
¹H NMR: Cyclobutane Protons Complex multiplets, potentially with some protons shifted significantly downfield.Complex multiplets, with proton shifts differing from the cis isomer due to altered proximity to the phenyl ring.Steric crowding in the cis isomer forces a conformation that may place certain protons in the deshielding region of the phenyl ring.
¹H NMR: Carboxyl Proton (-COOH) Singlet, ~12 ppm.[1]Singlet, ~12 ppm.[1]The chemical shift is characteristic of carboxylic acid protons and is less likely to be significantly affected by the remote stereochemistry.
¹³C NMR: Cyclobutane Carbons Distinct signals for C1, C2/C4, and C3. C2/C4 may be shifted downfield due to steric compression (gamma-gauche effect).Distinct signals for C1, C2/C4, and C3, with chemical shifts differing from the cis isomer.The steric interaction in the cis isomer leads to greater shielding/deshielding effects on the ring carbons.[2]
¹³C NMR: Carboxyl Carbon (-COOH) ~175-185 ppm.[3]~175-185 ppm.[3]The carbonyl carbon chemical shift is characteristic and not expected to differ significantly between isomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H signals and measure the coupling constants.

Sample Dissolve Isomer in Deuterated Solvent NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock and Shim Spectrometer->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Lock_Shim->Acquire_13C Process Process Data (FT, Phasing, Calibration) Acquire_1H->Process Acquire_13C->Process Analyze Analyze δ and J values Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

While NMR provides detailed structural connectivity, IR spectroscopy offers a rapid and non-destructive method to probe the functional groups and overall molecular symmetry. The differentiation between cis and trans isomers by IR is more subtle than with NMR and relies on minor shifts in vibrational frequencies.

The Causality of IR Differentiation

The key lies in how the stereochemistry affects the molecule's vibrational modes:

  • Steric Hindrance: In the cis isomer, the proximity of the bulky dichlorophenyl and carboxylic acid groups can influence the bond strengths and vibrational frequencies of the C=O and O-H bonds.

  • Molecular Symmetry: Although neither isomer is highly symmetrical, the trans isomer generally possesses a higher degree of symmetry (a center of inversion if considering just the substituents on an idealized planar ring). This difference in symmetry can affect which vibrational modes are IR-active.

Predicted Spectroscopic Data
Vibrational ModeWavenumber (cm⁻¹)Predicted DifferenceRationale
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)The band shape and position may differ slightly.The extent of intermolecular hydrogen bonding could be influenced by the steric accessibility of the carboxylic acid group, which differs between isomers.
C-H Stretch (Aromatic & Aliphatic) 3100-2850Minor differences in the fine structure.The local electronic environments of the C-H bonds are slightly different.
C=O Stretch (Carboxylic Acid) 1710-1680The cis isomer may show a slightly higher frequency.Increased ring strain or altered electronic effects due to steric crowding in the cis isomer could shift the C=O stretch to a higher wavenumber.[3]
C-Cl Stretch 800-600Minor differences.The vibrational coupling of the C-Cl bonds with the rest of the molecule will differ slightly.
Fingerprint Region < 1500Potentially significant differences.This region contains complex bending and skeletal vibrations that are highly sensitive to the overall molecular geometry, making it a key area for distinguishing the isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR accessory is clean and a background spectrum has been collected.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The collected interferogram is automatically converted to a spectrum via Fourier transformation.

    • Perform an ATR correction if necessary, although for qualitative comparison, this is often omitted.

    • Label the significant peaks.

Sample Place Solid Sample on ATR Crystal Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Background Collect Background Spectrum Background->Sample Process Process Data (FT, Baseline Correction) Acquire->Process Analyze Analyze Vibrational Frequencies Process->Analyze

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While mass spectrometry alone typically cannot distinguish between stereoisomers as they have the same mass, differences in their fragmentation patterns can sometimes be observed.

The Causality of MS Differentiation

The relative abundance of fragment ions can be influenced by the stability of the precursor ion and the transition states leading to fragmentation.

  • Steric Strain Relief: The cis isomer, being more sterically strained, may undergo certain fragmentation pathways more readily than the trans isomer if those pathways relieve the strain. This could lead to a different ratio of parent ion to fragment ions.

  • Fragment Ion Stability: The stereochemistry can influence the ease of formation of certain fragment ions. For example, a rearrangement process (like a McLafferty rearrangement) might be sterically favored in one isomer over the other.[4]

Predicted Spectroscopic Data

The Electron Ionization (EI) mass spectrum for both isomers will show a molecular ion peak (M⁺˙). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.

Fragment Ion (m/z)Proposed IdentityPredicted DifferenceRationale
M⁺˙ Molecular IonThe relative intensity of M⁺˙ might be lower for the cis isomer.Higher steric strain in the cis isomer could lead to more facile fragmentation upon ionization.
[M - COOH]⁺ Loss of the carboxylic acid radicalPossible difference in relative abundance.The stability of the resulting carbocation on the cyclobutane ring could be influenced by the initial stereochemistry.
[M - C₇H₄Cl₂]⁺ Loss of the dichlorophenyl radicalPossible difference in relative abundance.Cleavage of the C-C bond connecting the phenyl and cyclobutane rings.
[C₇H₅Cl₂]⁺ Dichlorotropylium or related ionLikely to be a prominent peak in both spectra.Aromatic fragments are generally stable.
[M - H₂O]⁺˙ Loss of waterPossible difference in relative abundance.The proximity of the acidic proton and other ring protons could influence the ease of this elimination.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a Gas Chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample molecules with high-energy electrons (~70 eV) in the ion source. This will cause ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum (a plot of relative ion abundance versus m/z) is analyzed to identify the molecular ion and characteristic fragment ions.

Sample Introduce Sample into MS Ionize Electron Ionization (70 eV) Sample->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate by m/z (Mass Analyzer) Accelerate->Separate Detect Detect Ions Separate->Detect Analyze Analyze Mass Spectrum Detect->Analyze

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The unambiguous differentiation of the cis and trans isomers of this compound is critical for its development and application. While each spectroscopic technique provides valuable information, a combined analytical approach is essential for a self-validating and trustworthy structural assignment.

  • NMR Spectroscopy stands as the primary and most definitive tool, offering clear distinctions based on predictable differences in chemical shifts and proton-proton coupling constants.

  • IR Spectroscopy serves as a rapid, complementary technique, with potential differences in the fingerprint region and subtle shifts in carbonyl stretching frequencies providing corroborating evidence.

  • Mass Spectrometry , while not a primary tool for stereoisomer differentiation, can offer supportive evidence through analysis of the relative abundances of fragment ions, which may be influenced by the inherent stability of each isomer.

By leveraging the strengths of each of these techniques, researchers can confidently and accurately characterize the stereochemistry of these and other similarly complex molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

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  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents.[1] We will explore the rationale behind the HPLC method development, provide a detailed experimental protocol, and compare its performance with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

The structural complexity of this compound, featuring a carboxylic acid moiety, a dichlorinated phenyl group, and a cyclobutane ring, necessitates a robust analytical method capable of separating the main component from structurally similar impurities. These impurities may arise from the synthetic route, including unreacted starting materials, isomers, and over-chlorinated byproducts.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the API from potential impurities.[2][3]

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. A C18 column is a common choice for the separation of aromatic carboxylic acids due to its hydrophobic nature, which provides good retention for the nonpolar phenyl ring. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer's pH is a crucial parameter; maintaining it below the pKa of the carboxylic acid (~4-5) suppresses its ionization, leading to better peak shape and retention. Phosphoric acid or formic acid are frequently used for this purpose. UV detection is suitable as the dichlorophenyl group contains a chromophore that absorbs UV light.

Experimental Protocol: HPLC Purity Assessment

This protocol is a robust starting point for the purity analysis of this compound and should be validated according to ICH Q2(R1) guidelines.[4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal techniques can provide a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.[5]

Causality Behind Experimental Choices: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid group into a nonpolar and more volatile trimethylsilyl (TMS) ester. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS Purity Assessment (with Derivatization)

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Mass Spectrometer (MS) detector.

Derivatization:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize (e.g., BSTFA) weigh->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation (DB-5ms Column) inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify calculate Calculate % Purity identify->calculate

Caption: Workflow for GC-MS Purity Assessment.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[6] It offers high efficiency and requires minimal sample and solvent, making it a green analytical technique.[7]

Causality Behind Experimental Choices: For the analysis of an acidic compound, a buffer with a pH above the pKa of the carboxylic acid is used to ensure it is in its anionic form. The separation is based on the charge-to-size ratio of the ions.

Experimental Protocol: CE Purity Assessment

Instrumentation:

  • Capillary Electrophoresis system with a DAD or UV detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector)

  • Background Electrolyte (BGE): 25 mM Sodium borate buffer, pH 9.2

  • Voltage: 25 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: 214 nm

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the BGE.

  • Dilute to a working concentration of 0.1 mg/mL with the BGE.

  • Filter through a 0.45 µm syringe filter.

Workflow for CE Purity Assessment

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in BGE weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Electrophoretic Separation inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for CE Purity Assessment.

Comparative Performance Analysis

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparison of the three methods based on hypothetical but realistic performance data.

ParameterHPLCGC-MSCapillary Electrophoresis (CE)
Specificity/Selectivity Excellent for non-volatile impurities.Excellent for volatile impurities; MS provides high specificity.Excellent for charged impurities; orthogonal selectivity to HPLC.
Sensitivity (LOD) ~0.01%~0.005% (with MS detection)~0.05%
Precision (%RSD) < 2%< 5% (including derivatization)< 3%
Analysis Time ~30 min~25 min (excluding derivatization)~15 min
Sample Preparation Simple dissolution and filtration.Derivatization required.Simple dissolution in buffer.
Throughput ModerateLow to moderateHigh
Cost (Instrument/Consumables) ModerateHighLow to moderate
Key Advantages Robust, versatile, well-established.High sensitivity and specificity for volatile compounds.Fast, high efficiency, low solvent consumption.
Key Disadvantages Higher solvent consumption.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for some analytes.

Conclusion

For the routine purity assessment of this compound, a well-validated RP-HPLC method is the most suitable choice, offering a balance of robustness, sensitivity, and specificity for a wide range of potential impurities. GC-MS serves as a powerful complementary technique, particularly for the identification and quantification of volatile impurities and residual solvents that may not be detected by HPLC. Capillary Electrophoresis provides a rapid, high-efficiency, and orthogonal separation mechanism, making it an excellent confirmatory technique and a valuable tool in method development to ensure comprehensive impurity profiling.

Ultimately, a multi-faceted approach, potentially employing both HPLC and a complementary technique like GC-MS or CE, will provide the highest level of confidence in the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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  • MDPI. (n.d.).
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A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two common analytical methods for the quantification of dichlorophenyl compounds, a class of molecules frequently encountered in pharmaceutical development as either active pharmaceutical ingredients (APIs), intermediates, or impurities. As a Senior Application Scientist, the objective is to present a scientifically rigorous yet practical framework for the cross-validation of such methods, ensuring data integrity, reliability, and regulatory compliance.

The narrative will delve into the causality behind experimental choices, emphasizing a self-validating system for each protocol. This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing, validating, or transferring analytical methods.

The Imperative of Cross-Validation

In the landscape of pharmaceutical development, the analytical methods used to quantify compounds are the bedrock of quality and safety. Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or using different equipment.[1] This is a critical step during method transfer, co-validation of a new method against a legacy one, or when data from different analytical techniques needs to be compared.[2][3] The ultimate goal is to ensure the interchangeability of analytical data, a cornerstone of global drug development and manufacturing.

This guide will focus on a hypothetical dichlorophenyl compound, "DCPA," and compare two widely used analytical techniques for its quantification in a drug substance matrix: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Guiding Principles from Regulatory Bodies

The framework for this cross-validation study is built upon the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). Specifically, the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the foundational parameters for this work.[4][5][6] Furthermore, the principles of USP General Chapter <1225> "Validation of Compendial Procedures" are also integrated to ensure a comprehensive approach.[7][8] The recent revisions in ICH Q2(R2) and the introduction of ICH Q14 emphasize a lifecycle approach to analytical procedure development and validation, a philosophy embraced in this guide.[9][10][11][12]

Comparative Analysis of HPLC-UV and GC-MS for DCPA

The choice between HPLC-UV and GC-MS for the analysis of a dichlorophenyl compound like DCPA depends on several factors, including the analyte's physicochemical properties (volatility, thermal stability, and chromophores), the required sensitivity, and the complexity of the sample matrix.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with detection via UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.
Analyte Suitability Ideal for non-volatile or thermally labile compounds. The presence of a UV-absorbing chromophore is necessary.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Selectivity Moderate. Co-eluting impurities can interfere if they have similar UV spectra.High. The mass spectrum provides a unique fingerprint of the analyte, offering excellent confirmation of identity.
Sensitivity (LOD) Typically in the nanogram (ng) per milliliter range.Can reach picogram (pg) to femtogram (fg) per milliliter levels, offering higher sensitivity.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower if derivatization steps are required.

The Cross-Validation Workflow

The cross-validation process is a structured comparison of the performance of the two analytical methods. The following diagram illustrates the key stages of the workflow.

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Method Execution cluster_evaluation Data Evaluation cluster_conclusion Conclusion p1 Define Acceptance Criteria p2 Prepare Homogeneous Sample Lots p1->p2 e1 Analyze Samples by HPLC-UV p2->e1 e2 Analyze Samples by GC-MS p2->e2 d1 Compare Key Validation Parameters e1->d1 e2->d1 d2 Statistical Analysis of Results d1->d2 d3 Investigate Discrepancies d2->d3 if necessary c1 Report Findings & Recommendations d2->c1 if criteria met d3->c1

Caption: A flowchart illustrating the key stages of the cross-validation process.

Experimental Protocols

The following are detailed, step-by-step methodologies for the cross-validation of the HPLC-UV and GC-MS methods for the quantification of DCPA in a drug substance.

Preparation of a Homogeneous Test Sample

A single, well-characterized batch of the DCPA drug substance is used for the entire cross-validation study to minimize variability. This batch should be thoroughly blended to ensure homogeneity.

HPLC-UV Method Protocol

This method is based on established principles for the analysis of similar aromatic compounds.[13][14][15]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the DCPA drug substance into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Further dilute 5.0 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm nylon filter before injection.

GC-MS Method Protocol

This protocol is designed for the analysis of a volatile dichlorophenyl compound, potentially after derivatization if the compound has polar functional groups that hinder volatilization. For this hypothetical DCPA, we will assume it is sufficiently volatile for direct analysis.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of DCPA (e.g., molecular ion and major fragment ions).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the DCPA drug substance into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with ethyl acetate.

    • Filter the solution through a 0.45 µm PTFE filter into a GC vial.

Cross-Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed for both methods using the same set of samples. The acceptance criteria are based on ICH guidelines.[4]

Validation ParameterAcceptance Criteria
Specificity No interference from excipients or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Mean recovery of 98.0% to 102.0% for the drug substance.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate preparations.
Intermediate Precision RSD ≤ 2.0% between two analysts on two different days.
Range The range over which the method is linear, accurate, and precise.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Hypothetical Comparative Data

The following tables present hypothetical data from the cross-validation of the HPLC-UV and GC-MS methods for the quantification of DCPA.

Table 1: Linearity
MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV25 - 750.9998
GC-MS25 - 750.9995
Table 2: Accuracy (Recovery)
MethodSpiked LevelMean Recovery (%)
HPLC-UV50 µg/mL99.5
GC-MS50 µg/mL101.2
Table 3: Precision (Repeatability)
MethodConcentration (µg/mL)RSD (%)
HPLC-UV500.8
GC-MS501.2
Table 4: Intermediate Precision
MethodAnalyst 1 RSD (%)Analyst 2 RSD (%)Overall RSD (%)
HPLC-UV0.91.11.3
GC-MS1.31.51.6

Statistical Evaluation of Results

To formally assess the equivalence of the two methods, a statistical approach is necessary. The two one-sided t-tests (TOST) procedure is a common and accepted method for determining equivalence.[16][17] The results from the analysis of the same homogeneous sample lot by both methods are compared. The acceptance criterion is that the 90% confidence interval for the difference between the means of the two methods should be within a predefined equivalence margin (e.g., ±5.0%).

Discussion of Results and Method Selection

Based on the hypothetical data, both the HPLC-UV and GC-MS methods meet the pre-defined acceptance criteria for linearity, accuracy, and precision. The HPLC-UV method demonstrates slightly better precision, while the GC-MS method offers higher selectivity due to the nature of mass spectrometric detection.

The choice of which method to use for routine analysis would depend on the specific application. For a quality control setting where high throughput and robustness are key, the HPLC-UV method may be preferred. For applications requiring higher sensitivity or confirmatory analysis, such as in impurity profiling or trace analysis, the GC-MS method would be more suitable. The successful cross-validation provides the confidence to use either method and expect comparable results, which is invaluable for long-term product lifecycle management.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of a dichlorophenyl compound. By adhering to regulatory guidelines and employing sound scientific principles, a robust and reliable analytical package can be established. The detailed protocols, comparative data, and workflow diagrams serve as a practical resource for scientists and researchers in the pharmaceutical industry. The successful cross-validation of analytical methods is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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Benchmarking the synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic compounds.[1] The rigid cyclobutane scaffold, coupled with the substituted phenyl ring, provides a unique three-dimensional structure that can effectively probe protein binding sites. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries.

This guide provides a comprehensive benchmark of a classical and robust method for the synthesis of this compound against a modern, palladium-catalyzed approach. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and reagent accessibility.

Benchmarked Synthesis: Alkylation of Arylacetonitrile and Subsequent Hydrolysis

This traditional two-step approach is a reliable and well-established method for the synthesis of 1-aryl-cyclobutanecarboxylic acids. The strategy relies on the formation of a quaternary carbon center at the benzylic position through alkylation, followed by the hydrolysis of the nitrile to the desired carboxylic acid.

Method 1: Detailed Experimental Protocol

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

A procedure analogous to the synthesis of 1-(4-chlorophenyl)cyclobutanenitrile is adopted.[2]

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), a solution of 3,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous DMSO is added dropwise at room temperature.

  • Alkylation: The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the carbanion. A solution of 1,3-dibromopropane (1.5 equivalents) in anhydrous DMSO is then added dropwise, maintaining the temperature below 30°C.

  • Work-up and Purification: After stirring for an additional hour, the reaction is quenched by carefully pouring the mixture into ice water. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile.[2][3]

Step 2: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile to this compound

A general procedure for nitrile hydrolysis is employed.[4]

  • Reaction Setup: The 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (1.0 equivalent) is dissolved in a mixture of ethanol and water.

  • Hydrolysis: A solution of sodium hydroxide (NaOH, 3.0 equivalents) in water is added, and the mixture is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Diagram of the Benchmarked Synthesis Workflow

cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Hydrolysis A 3,4-Dichlorophenylacetonitrile B NaH, DMSO A->B Deprotonation C 1,3-Dibromopropane B->C Alkylation D 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile C->D E 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile F NaOH, H2O/EtOH, Reflux E->F Hydrolysis G This compound F->G

Caption: Workflow for the synthesis of this compound via nitrile alkylation and hydrolysis.

Alternative Method: Palladium-Catalyzed C-H Arylation

A more contemporary approach to the synthesis of aryl-substituted cyclobutanes involves the use of palladium-catalyzed C-H activation. This method offers a potentially more convergent and atom-economical route by directly forming the C-C bond between the cyclobutane and the aryl group.

Method 2: Detailed Experimental Protocol

This protocol is based on the palladium-catalyzed arylation of cyclobutanecarboxamides.[5]

Step 1: Synthesis of N-(8-Quinolinyl)cyclobutanecarboxamide

  • Amide Coupling: To a solution of cyclobutanecarboxylic acid (1.0 equivalent) in dichloromethane, oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) are added. The mixture is stirred at room temperature until the evolution of gas ceases. The solvent is removed under reduced pressure to yield the crude cyclobutanecarbonyl chloride.

  • Amidation: The crude acid chloride is dissolved in dichloromethane and added dropwise to a solution of 8-aminoquinoline (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0°C. The reaction is stirred overnight at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give N-(8-quinolinyl)cyclobutanecarboxamide.

Step 2: Palladium-Catalyzed C-H Arylation

  • Reaction Setup: A mixture of N-(8-quinolinyl)cyclobutanecarboxamide (1.0 equivalent), 1-bromo-3,4-dichlorobenzene (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a suitable ligand (e.g., a phosphine ligand, 20 mol%) is placed in a sealed tube.

  • Arylation: Anhydrous solvent (e.g., toluene) and a base (e.g., potassium carbonate, K₂CO₃, 2.0 equivalents) are added. The tube is sealed, and the mixture is heated at an elevated temperature (e.g., 100-120°C) for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the arylated product.

Step 3: Hydrolysis of the Amide

  • Hydrolysis: The purified N-(8-quinolinyl)-1-(3,4-dichlorophenyl)cyclobutanecarboxamide is heated to reflux in a mixture of concentrated hydrochloric acid and water until the amide is fully hydrolyzed.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by recrystallization.

Diagram of the Palladium-Catalyzed C-H Arylation Workflow

cluster_step1_alt Step 1: Amide Formation cluster_step2_alt Step 2: C-H Arylation cluster_step3_alt Step 3: Hydrolysis H Cyclobutanecarboxylic Acid I Oxalyl Chloride, DMF H->I Acid Chloride Formation J 8-Aminoquinoline, Et3N I->J Amidation K N-(8-Quinolinyl)cyclobutanecarboxamide J->K L N-(8-Quinolinyl)cyclobutanecarboxamide M 1-Bromo-3,4-dichlorobenzene, Pd(OAc)2, Ligand, Base L->M C-H Activation/Arylation N Arylated Amide M->N O Arylated Amide P Conc. HCl, H2O, Reflux O->P Hydrolysis Q This compound P->Q

Sources

Safety Operating Guide

Navigating the Disposal of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring that every stage of a compound's lifecycle, including its disposal, is managed with scientific rigor and unwavering commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid (CAS No. 84485-58-5), a halogenated organic compound used as a key intermediate in medicinal chemistry.[1]

Our objective is to move beyond mere compliance, offering a trusted resource that elucidates the why behind each procedural step. The producer of chemical waste is ultimately responsible for its final, safe disposal, making a comprehensive understanding of these processes essential.[2]

Hazard Profile and Risk Assessment: Understanding the "Why"

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the initial search, its chemical structure—a cyclobutane ring attached to a dichlorinated phenyl group—allows us to infer a likely hazard profile based on analogous compounds.

  • Halogenated Organic Compound: The presence of a dichlorophenyl group places this compound in the category of halogenated organic compounds.[3] These substances are often persistent in the environment and are subject to stringent disposal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Improper disposal can lead to long-term environmental contamination.[6][7]

  • Corrosivity and Irritation: Structurally similar carboxylic acids, such as Cyclobutanecarboxylic acid, are known to cause severe skin burns and eye damage.[8][9] The European Chemicals Agency (ECHA) notes that similar compounds may cause skin, eye, and respiratory irritation.[10] Therefore, it is imperative to handle this compound with appropriate personal protective equipment to prevent chemical burns and irritation.

  • Aquatic Toxicity: Chlorinated aromatic compounds frequently exhibit toxicity to aquatic life with long-lasting effects.[6][11] Discharge into drains or surface waters must be strictly avoided to prevent harm to ecosystems.[6][12]

Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste .[2][13]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate the risks of exposure.

PPE CategorySpecificationRationale
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile). Dispose of contaminated gloves after use.[12]To prevent skin contact, which may cause irritation or severe burns.[8]
Eye Protection Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[14]To protect against splashes that can cause serious eye damage.[6]
Skin/Body Protection A lab coat is mandatory. For larger quantities or spill cleanup, impermeable clothing may be necessary.[6]To protect skin from accidental contact and contamination of personal clothing.[8]
Respiratory Protection Handle only in a well-ventilated area or a chemical fume hood.[5][12]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[10][14]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe and cost-effective waste management. Commingling incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs.[5][15]

Step 1: Designate a Waste Container Select a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle, for collecting the waste.[5] Ensure the container is in good condition, free of contamination, and has a secure, leak-proof cap.

Step 2: Immediate and Accurate Labeling As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[5] This is a regulatory requirement. The label must clearly state:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste this compound" and any solvents used.

  • The specific hazards (e.g., Corrosive, Environmental Hazard).[5]

  • The accumulation start date and your name/lab information.

Step 3: Segregate at the Source This is a critical step. Do NOT mix this waste with:

  • Non-halogenated organic solvents: This is the most common and costly mistake. Keeping them separate can reduce disposal costs by half.[15]

  • Strong acids or bases. [15]

  • Heavy metals (e.g., Mercury, Lead, Silver).[15]

  • Aqueous waste. [15]

Step 4: Safe Accumulation

  • Keep the waste container tightly closed when not in use.[5]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5]

  • The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.[5]

Approved Disposal Methods: The Final Pathway

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][12] The only acceptable method is through a licensed professional waste disposal service that can handle hazardous materials.[12]

The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at an approved hazardous waste disposal plant. This process uses thermal oxidizers, which operate at extremely high temperatures (e.g., over 1,400°F or 760°C) to break down the organic compounds into carbon dioxide, water, and, in this case, hydrogen chloride (HCl), which is subsequently scrubbed from the exhaust gases.[16]

Landfilling is a less preferable option and is highly restricted for halogenated organic compounds under RCRA land disposal restrictions.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Start: Generate Waste Assess 1. Assess Hazards - Halogenated Organic - Potential Corrosive - Aquatic Toxin Start->Assess PPE 2. Don Correct PPE - Gloves, Goggles - Lab Coat Assess->PPE Container 3. Select & Label Container - 'Hazardous Waste' - List Constituents PPE->Container Segregate 4. Is waste segregated? (No non-halogenated solvents, no metals, no aqueous) Container->Segregate Collect 5. Add Waste to Container in Satellite Accumulation Area (SAA) Segregate->Collect Yes Fix Correct Segregation Use a new, dedicated container. Segregate->Fix No Store 6. Store Securely - Cap Closed - Secondary Containment Collect->Store Full 7. Container Full? Store->Full Full->Store No Contact 8. Contact EHS/Licensed Waste Disposal Service Full->Contact Yes End End: Waste Removed for Incineration Contact->End Fix->Container

Caption: Decision workflow for handling and disposing of halogenated chemical waste.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spill from spreading using absorbent materials like vermiculite or dry sand.[17] Do not use combustible materials.

  • Cleanup: For small spills, collect absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.[5] For any direct personal contact, flush the affected area with copious amounts of water and seek immediate medical attention.[5][8]

By adhering to this comprehensive guide, you not only ensure regulatory compliance but also foster a culture of safety and environmental responsibility within your laboratory. This commitment is fundamental to the integrity of our scientific pursuits.

References

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Wayne State University. (n.d.). Pharmaceutical Waste. Office of Environmental Health and Safety.
  • Fisher Scientific. (2024, March 27).
  • BASF. (2025, December 1). Safety Data Sheet: AGS (Dicarboxylic acids mixture).
  • Angene Chemical. (2025, June 7). Safety Data Sheet: 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarboxylic acid.
  • KR-163PL Safety D
  • AbbVie CMO. (n.d.). Waste Management in Pharma Manufacturing.
  • University of Colorado Boulder. (2025, October 20). Pharma Waste and Isoflurane Safety. Environmental Health & Safety.
  • Zenodo. (n.d.).
  • European Chemicals Agency (ECHA). (2023, June 9).
  • Thermo Fisher Scientific. (2012, February 27). Safety Data Sheet: 1,1-Cyclobutanedicarboxylic acid.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. PubChem.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid.
  • Fisher Scientific. (2025, December 18).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(2,4-Dichlorophenyl)-Cyclopropane Carboxylic Acid, 95%.
  • Electronic Code of Federal Regulations (eCFR). (n.d.).
  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Environmental Health and Safety.
  • European Chemicals Agency (ECHA). (n.d.).
  • U.S. Environmental Protection Agency (EPA). (1989, November 21).
  • Sigma-Aldrich. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 1,4-Dichlorobenzene (para-Dichlorobenzene) Hazard Summary.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

Sources

Personal protective equipment for handling 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides comprehensive safety protocols for handling 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, moving beyond mere compliance to foster a deeply ingrained culture of safety in your laboratory. The following information is synthesized from authoritative sources to provide a practical, in-depth resource for your team.

Hazard Analysis and Risk Assessment

Before handling this compound, a thorough understanding of its potential hazards is crucial. Based on the Globally Harmonized System (GHS) classifications, this compound presents the following risks:

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Ingestion can lead to significant adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin is likely to cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation: This is a critical hazard, as contact with the eyes can result in significant damage.

  • H335: May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the respiratory tract, leading to coughing and discomfort.

Given these hazards, a risk assessment must be conducted before any new or modified experimental protocol involving this compound. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or butyl rubber glovesLaboratory coatN95 respirator (if not in a fume hood)
Solution Preparation Chemical splash gogglesNitrile or butyl rubber glovesLaboratory coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or butyl rubber glovesLaboratory coatWork in a certified chemical fume hood
Post-Reaction Workup & Purification Chemical splash goggles and face shieldNitrile or butyl rubber glovesLaboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatFull-face respirator with acid gas cartridges

Safe Handling Protocols: A Step-by-Step Approach

Adherence to a strict handling protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to mitigate inhalation risks[1].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.

Experimental Workflow
  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Handling the Solid: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use appropriate techniques for handling under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer and a temperature probe. Avoid open flames.

  • Doffing PPE: After the experiment is complete, remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally, eye protection. Wash hands thoroughly with soap and water.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Requirements Start Start: Handling This compound SmallScale Small Scale? (<1g) Start->SmallScale LargeScale Large Scale? (>1g) Start->LargeScale Aerosolization Potential for Aerosolization? SmallScale->Aerosolization EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves - Chemical Apron LargeScale->EnhancedPPE BasicPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Aerosolization->BasicPPE No RespiratoryProtection Respiratory Protection: - Fume Hood (mandatory) - N95 or Respirator Aerosolization->RespiratoryProtection Yes EnhancedPPE->RespiratoryProtection

Caption: Decision tree for PPE selection based on the scale and nature of the experiment.

Operational and Disposal Plans

A proactive approach to safety includes having well-defined plans for emergencies and for the proper disposal of waste.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention[3].

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Neutralize (if applicable): For acidic compounds, a neutralizing agent can be used.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory practices, you can create a secure environment that empowers your team to focus on their vital research with confidence.

References

  • Arctom. CAS NO. 84485-58-5 | 1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid. [Link]

  • PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.